3-Acetylthiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIDWJDZNNVFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163498 | |
| Record name | Methyl 3-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Acetylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
210.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Acetylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1468-83-3 | |
| Record name | 3-Acetylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-thienyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-thienyl ketone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-thienyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.543 | |
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| Record name | METHYL 3-THIENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB5SQX2RBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Acetylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 - 62 °C | |
| Record name | 3-Acetylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033134 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Acetylthiophene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylthiophene, an aromatic ketone, is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Characterized by a thiophene (B33073) ring substituted with an acetyl group at the third position, this compound serves as a versatile precursor for the synthesis of a wide array of more complex molecules. Its unique electronic and structural properties make it an important intermediate in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials such as conductive polymers.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance in drug discovery and development.
Chemical Structure and Identification
This compound is systematically named 1-(thiophen-3-yl)ethanone. Its structure consists of a five-membered thiophene ring, an aromatic heterocycle containing a sulfur atom, with an acetyl group (–COCH₃) attached to the C3 position.
| Identifier | Value |
| IUPAC Name | 1-(thiophen-3-yl)ethanone[2] |
| Synonyms | Methyl 3-thienyl ketone, 3-Acetothienone[2][3] |
| CAS Number | 1468-83-3[3] |
| Molecular Formula | C₆H₆OS[3] |
| Molecular Weight | 126.18 g/mol [2][3] |
| SMILES | CC(=O)C1=CSC=C1[2] |
| InChI Key | RNIDWJDZNNVFDY-UHFFFAOYSA-N[2] |
Physicochemical Properties
This compound is typically a white to light yellow or tan crystalline solid at room temperature.[4] It is soluble in various organic solvents, including alcohols, and has limited solubility in water.
| Property | Value | Reference(s) |
| Appearance | White to tan/light brown crystalline solid | [4][5] |
| Melting Point | 57-62 °C | [6][7] |
| Boiling Point | 208-210 °C (at 748 mmHg) | [6][7] |
| Density | ~1.176 g/cm³ (estimate) | [5] |
| logP (o/w) | 1.240 | [4][5] |
| Solubility | Soluble in alcohol, chloroform, and methanol. Slightly soluble in hexane. Limited solubility in water (8307 mg/L at 25°C est.). | [4][5][8] |
| Vapor Pressure | 0.365 mmHg (estimate) | [4] |
| Flash Point | ~69 °C (estimate) | [4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (CDCl₃): The proton NMR spectrum typically shows a singlet for the methyl protons around δ 2.5 ppm. The thiophene ring protons appear as multiplets in the aromatic region, approximately at δ 7.2, 7.4, and 7.9 ppm.[9]
-
¹³C NMR (CDCl₃): The carbon spectrum shows a signal for the carbonyl carbon around 194-195 ppm. The methyl carbon appears around 26-27 ppm. The aromatic carbons of the thiophene ring typically appear between δ 123 and 145 ppm.[9][10]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1650-1680 cm⁻¹. Bands corresponding to the C-H stretching of the aromatic ring are observed around 3100 cm⁻¹.[11][12]
Synthesis and Reactivity
The synthesis of this compound is more challenging than its isomer, 2-acetylthiophene, because electrophilic acylation of thiophene preferentially occurs at the C2 position.[13] However, several synthetic routes have been developed to achieve 3-substitution.
Synthesis from 3-Bromothiophene (B43185)
A common and effective method involves a Grignard coupling reaction starting from 3-bromothiophene. This multi-step synthesis is outlined below.
Caption: Workflow for the synthesis of this compound from 3-bromothiophene.
Experimental Protocol (Adapted from CN102690255B): [5][13]
-
Step 1: Synthesis of 3-Ethylthiophene.
-
To a reactor containing 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel(II) dichloride in anhydrous diethyl ether, an ethyl magnesium bromide Grignard reagent is added slowly under cooling.
-
The molar ratio of 3-bromothiophene to the nickel catalyst is approximately 1:0.01, and the ratio of 3-bromothiophene to the Grignard reagent is 1:1.1.
-
After the addition is complete, the mixture is heated to reflux for 2 hours.
-
Upon cooling, the reaction is quenched, and the organic layer is separated, dried, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to yield 3-ethylthiophene.
-
-
Step 2: Oxidation to this compound.
-
3-Ethylthiophene is added to a magnesium nitrate (B79036) solution.
-
Potassium permanganate (B83412) powder is added in portions with heating and stirring. The molar ratio of 3-ethylthiophene to potassium permanganate is 1:1.6.
-
The reaction mixture is heated to 90°C and stirred.
-
The hot mixture is filtered to remove manganese dioxide, which is then washed with boiling water.
-
The combined filtrates are cooled, leading to the precipitation of the solid product.
-
The solid is collected by filtration and dried under reduced pressure to afford this compound.
-
Reactivity
The acetyl group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic aromatic substitution. However, the deactivating effect is less pronounced than when the acetyl group is at the C2 position. Consequently, electrophilic substitution on this compound, such as nitration or halogenation, typically occurs at the more activated C2 position.[9] The carbonyl group itself can undergo various reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), and condensation reactions with aldehydes and ketones (e.g., Claisen-Schmidt condensation) to form chalcones.[4][5]
Applications in Drug Development and Research
This compound is a valuable scaffold for the synthesis of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications.
Anticancer Agents
Derivatives of this compound, particularly chalcones, have shown significant promise as anticancer agents.[4] Chalcones are synthesized via a Claisen-Schmidt condensation between an acetylthiophene derivative and an aromatic aldehyde.
Caption: Logical workflow from synthesis of this compound derivatives to their evaluation as anticancer agents.
Experimental Protocol: Synthesis of 2,5-Dichloro-3-acetylthiophene Chalcones [5][11]
-
Reaction Setup: A mixture of 2,5-dichloro-3-acetylthiophene (1 mole equivalent) and a selected aryl or heteroaryl aldehyde (1 mole equivalent) is stirred in methanol.
-
Catalysis: An aqueous solution of potassium hydroxide (B78521) (40%) is added to the mixture, and stirring continues at room temperature.
-
Monitoring and Work-up: The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into ice-cold water.
-
Precipitation and Isolation: The mixture is acidified with dilute hydrochloric acid to precipitate the crude chalcone product.
-
Purification: The solid product is filtered, washed with water, and purified by column chromatography or recrystallization.
Studies have shown that these chalcone derivatives exhibit significant cytotoxic activity against various cancer cell lines, including prostate (DU145) and breast cancer lines.[4][5][11] The mechanism of action is under investigation but is thought to involve the induction of apoptosis, potentially through modulation of key signaling pathways like the p53 pathway.[4]
Enzyme Inhibitors and Antimicrobial Agents
Thiophene-based compounds, including derivatives of this compound, have been explored as inhibitors for various enzymes. For instance, certain thiophene derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[10][14] Additionally, numerous studies have reported the synthesis of thiophene derivatives with significant antibacterial and antifungal activities, making them promising leads for the development of new antimicrobial agents.[9][15]
Conclusion
This compound is a heterocycle of considerable importance in synthetic and medicinal chemistry. Its well-defined structure and reactivity profile allow for the creation of a diverse range of derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of oncology and anti-infectives, underscore the value of the this compound scaffold in modern drug discovery. Continued research into the synthesis and biological evaluation of novel compounds derived from this versatile building block is likely to yield new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. ijper.org [ijper.org]
- 6. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 12. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]
- 13. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acetylthiophene (CAS Number: 1468-83-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 3-Acetylthiophene, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and its role as a scaffold for developing pharmacologically active agents.
Core Properties of this compound
This compound, also known as methyl 3-thienyl ketone, is a five-membered aromatic heterocycle containing a sulfur atom, with an acetyl group substituted at the 3-position. Its chemical structure and properties make it a versatile intermediate in the synthesis of various pharmaceuticals and functional materials.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 1468-83-3 | [General] |
| Molecular Formula | C₆H₆OS | [General] |
| Molecular Weight | 126.18 g/mol | [General] |
| Appearance | White to beige crystalline solid | [General] |
| Melting Point | 57-62 °C | [1] |
| Boiling Point | 208-210 °C (at 748 mmHg) | [1] |
| Density | ~1.176 g/cm³ (estimated) | [General] |
| Solubility | Soluble in chloroform (B151607) and hexane (B92381) (slightly). | [General] |
| Synonyms | Methyl 3-thienyl ketone, 1-(Thiophen-3-yl)ethanone |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. This section provides an overview of its characteristic spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) typically exhibits signals corresponding to the three protons on the thiophene (B33073) ring and the three protons of the acetyl methyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| ~8.04 | Multiplet | 1H | H-2 | |
| ~7.54 | Multiplet | 1H | H-5 | |
| ~7.31 | Multiplet | 1H | H-4 | |
| ~2.51 | Singlet | 3H | -COCH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The approximate chemical shifts for the carbon atoms of this compound are presented below.
| Chemical Shift (δ) ppm | Assignment |
| ~192.7 | C=O |
| ~143.1 | C-3 |
| ~132.5 | C-5 |
| ~127.3 | C-2 |
| ~126.8 | C-4 |
| ~27.4 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1660 | Strong | C=O stretch (ketone) |
| ~1520, ~1410 | Medium | Aromatic C=C stretch (thiophene ring) |
| ~860 - 680 | Strong | Aromatic C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that can be used for its identification.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 126 | High | [M]⁺ (Molecular Ion) |
| 111 | High | [M - CH₃]⁺ |
| 83 | Medium | [M - COCH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
This section details established methods for the synthesis and characterization of this compound, providing a foundation for laboratory work.
Synthesis of this compound
Several synthetic routes to this compound have been reported. Below are two common methods.
This two-step protocol involves the formation of 3-ethylthiophene (B160659) followed by its oxidation.[2]
Step 1: Synthesis of 3-Ethylthiophene
-
To a three-necked flask, add 3-bromothiophene, bis(triphenylphosphine)nickel(II) chloride as a catalyst, and anhydrous diethyl ether.
-
Under cooling, slowly add a bromoethane (B45996) Grignard reagent.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and hydrolyze the mixture.
-
Separate the organic layer, dry it, and remove the solvent.
-
Purify the crude product by vacuum distillation to obtain 3-ethylthiophene.
Step 2: Oxidation to this compound
-
Dissolve the 3-ethylthiophene in a magnesium nitrate (B79036) solution.
-
Under heating and stirring, add potassium permanganate (B83412) powder in portions.
-
Continue to stir and heat the mixture to approximately 90°C.
-
Filter the hot solution to remove manganese dioxide, washing the precipitate with boiling water.
-
Combine the filtrates, cool to precipitate the solid product.
-
Filter and dry the solid under reduced pressure to yield this compound.
The Gewald reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes.[3][4][5][6] While this protocol does not directly yield this compound, it produces a closely related and valuable derivative.
-
In a suitable flask, combine an α-methylene ketone (e.g., acetylacetone), a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur.
-
Add a catalytic amount of a base, such as morpholine (B109124) or triethylamine.
-
The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol.
-
Stir the mixture at a moderately elevated temperature (e.g., 50-80°C) and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction is worked up by cooling, filtration, and purification, often by recrystallization, to yield the 2-amino-3-acetylthiophene derivative.
Spectroscopic Analysis Protocols
Sample Preparation for NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Sample Preparation for IR Spectroscopy:
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Sample Preparation for Mass Spectrometry:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume of the solution into the GC-MS system.
-
Alternatively, for direct insertion probe analysis, place a small amount of the solid sample on the probe and insert it into the mass spectrometer.
Role in Drug Discovery and Development
While this compound itself is not typically a therapeutic agent, its thiophene core is a privileged scaffold in medicinal chemistry.[7][8][9] Thiophene-containing compounds exhibit a wide range of biological activities, and this compound serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications.
Anticancer Activity of Thiophene Derivatives
Thiophene derivatives have been extensively investigated for their potential as anticancer agents.[7][10] Their mechanisms of action are varied and can include:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[7][10]
-
Tubulin Interaction: Interfering with microtubule dynamics, which is essential for cell division.[7][10]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells, often through the generation of reactive oxygen species.[7][10]
Antibacterial Activity of Thiophene Derivatives
Thiophene-based compounds have also shown promise as antibacterial agents, including against multidrug-resistant strains.[11] The proposed mechanisms of action include:
-
Disruption of Bacterial Cell Membranes: Leading to increased permeability and cell death.[11]
-
Inhibition of Essential Enzymes: Targeting enzymes crucial for bacterial survival and replication.
-
Inhibition of Cell Division: For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cytokinesis.[12]
Enzyme Inhibition
Specific thiophene derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases. For example, certain derivatives have demonstrated inhibitory activity against acetylcholinesterase (implicated in Alzheimer's disease) and carbonic anhydrases (associated with conditions like glaucoma and epilepsy).[13][14][15]
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound (CAS 1468-83-3) is a well-characterized and synthetically valuable compound. Its straightforward spectroscopic signature allows for reliable identification, and established synthetic protocols facilitate its accessibility. The thiophene moiety is a cornerstone in medicinal chemistry, and this compound provides a key entry point for the development of novel therapeutic agents with diverse biological activities, including anticancer and antibacterial properties. This guide serves as a foundational resource for researchers utilizing this important chemical intermediate.
References
- 1. 3-アセチルチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kthmcollege.ac.in [kthmcollege.ac.in]
- 10. benthamscience.com [benthamscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Methyl 3-Thienyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-thienyl ketone, also known as 3-acetylthiophene, is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. Its thiophene (B33073) ring system is a common scaffold in numerous pharmaceuticals and functional organic materials. A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation, as well as for the development of novel materials. This technical guide provides a comprehensive overview of the key physical properties of methyl 3-thienyl ketone, complete with detailed experimental protocols for their determination.
Core Physical Properties
The physical characteristics of a compound are critical for predicting its behavior in various chemical and biological systems. The table below summarizes the key physical properties of methyl 3-thienyl ketone.
| Property | Value | Reference |
| Molecular Formula | C₆H₆OS | [1][2] |
| Molecular Weight | 126.18 g/mol | [1][3] |
| Appearance | White to tan solid | [4] |
| Melting Point | 57-62 °C | [5] |
| Boiling Point | 208-210 °C at 748 mmHg | [5] |
| Solubility | Soluble in alcohol. Estimated water solubility of 8307 mg/L at 25 °C. | [4] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the physical properties of methyl 3-thienyl ketone.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry methyl 3-thienyl ketone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Boiling Point Determination
The boiling point provides insight into the volatility of a substance.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of methyl 3-thienyl ketone is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The convection currents in the oil ensure uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Methodology: Pycnometer Method
-
Measurement of Empty Pycnometer Mass: A clean and dry pycnometer (a small glass flask of a known volume) is accurately weighed on an analytical balance.
-
Measurement of Pycnometer with Sample Mass: The pycnometer is filled with molten methyl 3-thienyl ketone (as it is a solid at room temperature, it needs to be gently heated above its melting point). Care is taken to avoid air bubbles. The filled pycnometer is then weighed.
-
Calculation: The mass of the methyl 3-thienyl ketone is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.
Solubility Determination
Solubility information is critical for applications in drug formulation and reaction chemistry.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of methyl 3-thienyl ketone (e.g., 10 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) is added to each test tube.
-
Observation: The mixture is agitated (e.g., by vortexing) for a set period. The sample is observed for complete dissolution. If the solid dissolves completely, it is deemed soluble in that solvent at that concentration. If it remains undissolved, it is considered insoluble. For liquid-liquid miscibility, the formation of a single homogeneous phase indicates solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of methyl 3-thienyl ketone.
Caption: Experimental workflow for determining physical properties.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. appretech.com [appretech.com]
- 3. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]
- 5. This compound | 1468-83-3 [chemicalbook.com]
- 6. Methyl[2-(2-thienyl)ethenyl] ketone [chembk.com]
An In-depth Technical Guide to 3-Acetylthiophene: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information regarding the molecular weight and chemical formula of 3-Acetylthiophene, a key building block in the synthesis of various pharmaceuticals and advanced materials. The data is presented in a clear, tabular format for ease of reference. Additionally, a structural representation is provided using the DOT language for visualization.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below. This data is crucial for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.
| Property | Value | Citations |
| Molecular Formula | C₆H₆OS | [1][2][3][4][5][6] |
| Molecular Weight | 126.17 g/mol | [1][2][3][7] |
| Alternate Molecular Weight | 126.18 g/mol | [4][5][6][8] |
| Synonyms | Methyl 3-thienyl ketone, 3-Acetothienone, 1-(thiophen-3-yl)ethan-1-one | [1][2][3] |
| CAS Number | 1468-83-3 | [1][3][4][6] |
Structural Representation
To facilitate a deeper understanding of its chemical reactivity and spatial arrangement, the molecular structure of this compound is visualized below. This diagram illustrates the connectivity of the atoms within the molecule, highlighting the thiophene (B33073) ring and the acetyl functional group.
Caption: Molecular Formula and Weight of this compound.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound | VSNCHEM [vsnchem.com]
- 3. This compound | 1468-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-アセチルチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Manufacturers of this compound, 98%, CAS 1468-83-3, A 2456, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]
- 8. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Acetylthiophene: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Acetylthiophene (CAS No: 1468-83-3), a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison. These data are critical for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.10 | dd | 1.1, 2.9 | 1H | H-2 |
| ~7.50 | dd | 1.1, 5.1 | 1H | H-5 |
| ~7.30 | dd | 2.9, 5.1 | 1H | H-4 |
| 2.55 | s | - | 3H | -CH₃ (Acetyl) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 190.8 | C=O (Ketone) |
| 143.5 | C-3 |
| 132.0 | C-5 |
| 128.5 | C-2 |
| 126.0 | C-4 |
| 26.8 | -CH₃ (Acetyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.
Table 3: IR Spectroscopic Data for this compound [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100 | Medium | =C-H stretch (aromatic) |
| ~1665 | Strong | C=O stretch (aryl ketone) |
| ~1520 | Medium | C=C stretch (thiophene ring) |
| ~1410 | Strong | C-H bend (in-plane, -CH₃) |
| ~1230 | Strong | C-C stretch (acetyl group) |
| ~875, ~740 | Strong | C-H bend (out-of-plane, thiophene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI) [4]
| m/z | Relative Intensity (%) | Proposed Fragment Ion Structure |
| 126 | ~50 | [M]⁺ (Molecular Ion) |
| 111 | 100 | [M - CH₃]⁺ (Thienoyl cation) |
| 83 | ~20 | [C₄H₃S]⁺ (Thienyl cation) |
| 43 | ~30 | [CH₃CO]⁺ (Acetyl cation) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 10-20 mg of this compound solid is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).[5]
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent).
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: Bruker Avance 100 MHz (or equivalent).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-1024 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: 0 to 220 ppm.
IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound is placed directly onto the crystal of the ATR accessory.
-
The pressure arm is lowered to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean, empty ATR crystal is recorded prior to the sample scan and automatically subtracted.
Mass Spectrometry Protocol
Sample Introduction:
-
A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition (Electron Ionization - EI):
-
Spectrometer: GC-MS system (e.g., Agilent 7890B GC coupled to a 5977A MSD).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: ~230 °C.
-
Quadrupole Temperature: ~150 °C.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-Depth Technical Guide to the Electronic Properties of the Thiophene Ring in 3-Acetylthiophene
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of the thiophene (B33073) ring in 3-Acetylthiophene. The introduction of an acetyl group at the 3-position (β-position) significantly modulates the electron density, aromaticity, and reactivity of the thiophene core. As an electron-withdrawing substituent, the acetyl group deactivates the ring towards electrophilic aromatic substitution, yet its influence is distinct from that of its 2-acetyl counterpart. This document details these electronic effects, presents quantitative spectroscopic and analytical data in structured tables, provides detailed experimental protocols for synthesis and characterization, and includes visualizations of key chemical principles to offer a thorough resource for professionals in organic synthesis and medicinal chemistry.
Introduction to this compound
Thiophene is a five-membered, sulfur-containing heterocycle with significant aromatic character. Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution (EAS), typically at the C2 (α) position. The introduction of substituents, such as an acetyl group, fundamentally alters this intrinsic reactivity. This compound, a β-substituted derivative, is a valuable and versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[1] Understanding the electronic influence of the 3-acetyl group is critical for predicting its chemical behavior and designing efficient synthetic pathways. This guide serves as a detailed examination of these properties.
Core Electronic Properties and Reactivity
The Acetyl Group: An Electron-Withdrawing Substituent
The acetyl group exerts a strong electron-withdrawing effect on the thiophene ring through two primary mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the thiophene ring through the sigma bond framework.
-
Resonance Effect (-M or -R): The carbonyl group can delocalize the π-electrons of the thiophene ring, pulling them out of the aromatic system. This delocalization is a powerful deactivating influence.
The resonance structures below illustrate how the acetyl group withdraws electron density from the thiophene ring, creating regions of partial positive charge within the ring.
Caption: Resonance delocalization in this compound.
Impact on Reactivity and Regioselectivity
The withdrawal of electron density deactivates the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles than unsubstituted thiophene. However, this deactivation is less severe than in the isomeric 2-acetylthiophene.
For subsequent electrophilic aromatic substitution, the acetyl group directs incoming electrophiles primarily to the C2 position . Attack at this position leads to a more stable carbocation intermediate (a Wheland intermediate or sigma complex) where the positive charge is not placed on the carbon atom directly bonded to the electron-withdrawing group.
Caption: Favored electrophilic attack at the C2 position.
Quantitative Data Presentation
Spectroscopic analysis provides quantitative validation of the electronic structure of this compound. Key data are summarized below.
| Analytical Technique | Parameter | Observed Value | Reference |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~7.9 ppm (m, 1H, H2), ~7.4 ppm (m, 1H, H5), ~7.2 ppm (m, 1H, H4), 2.5 ppm (s, 3H, -COCH₃) | [1] |
| ¹³C NMR | Chemical Shift (δ) | Data available from spectral databases. | [2][3] |
| Infrared (IR) | C=O Stretch (ν) | ~1659 - 1670 cm⁻¹ | [4] |
| Aromatic C=C Stretch (ν) | ~1536, 1408 cm⁻¹ | [5] | |
| UV-Vis | λmax | Shorter wavelength than 2-acetylthiophene | [6] |
| Mass Spec. (MS) | Molecular Ion (M⁺) | m/z 126 | [7][8] |
Note: Specific ¹³C NMR chemical shifts can be found in specialized databases such as ChemicalBook and SpectraBase.[2][3] The carbonyl stretching frequency is lower than that of a simple alkyl ketone due to conjugation with the aromatic ring, which weakens the C=O bond.[9][10]
Experimental Protocols
Synthesis of this compound
Direct acylation of thiophene yields the 2-isomer, making the synthesis of this compound more complex.[1] A common and effective method involves the oxidation of 3-ethylthiophene (B160659), which is prepared from 3-bromothiophene (B43185).[1]
Step 1: Synthesis of 3-Ethylthiophene via Grignard Coupling
-
Reaction Setup: To a reactor containing 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel dichloride in anhydrous diethyl ether, slowly add bromoethane (B45996) Grignard reagent under cooling.[1]
-
Reaction: After the addition is complete, heat the mixture to reflux for approximately 2 hours.[1]
-
Work-up: Cool the reaction to room temperature and hydrolyze with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by evaporation.[1]
-
Purification: Purify the crude 3-ethylthiophene by vacuum distillation, collecting the fraction at 138-142°C.[1]
Step 2: Oxidation to this compound
-
Reaction Setup: Add the purified 3-ethylthiophene to a solution of magnesium nitrate.[1]
-
Oxidation: Under heating and stirring, add potassium permanganate (B83412) powder in portions. Maintain the reaction temperature at approximately 90°C.[1]
-
Work-up: Hot filter the mixture to remove the manganese dioxide precipitate, washing the solid with boiling water. Combine the filtrates and cool to precipitate the product.[1]
-
Purification: Collect the solid product by filtration and dry it under reduced pressure to yield pure this compound.[1]
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).[11]
-
IR Spectroscopy: Record the infrared spectrum using an FTIR spectrometer. For a solid sample, an Attenuated Total Reflectance (ATR) accessory is convenient. Place a small amount of the solid on the ATR crystal and acquire the spectrum.[12]
-
Mass Spectrometry: Introduce a small amount of the sample into a mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). Use Electron Ionization (EI) at 70 eV to generate the mass spectrum and identify the molecular ion peak.[12]
Protocol for Electrophilic Acylation of this compound
This protocol describes a representative electrophilic substitution at the C2 position.
-
Catalyst Suspension: In a dry, round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, e.g., 3 equivalents) in a dry solvent like dichloromethane.[13]
-
Substrate Addition: Add this compound (1 equivalent) to the suspension.[13]
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., a substituted benzoyl chloride, 1 equivalent) to the mixture. The reaction may be exothermic.[13]
-
Reaction: Heat the reaction mixture (e.g., 80-100°C) for a specified time (e.g., 30 minutes to a few hours) until the reaction is complete (monitor by TLC or GC).[13]
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of ice and concentrated HCl to quench the catalyst.[14]
-
Extraction & Purification: Extract the product with an organic solvent (e.g., chloroform (B151607) or dichloromethane), wash the organic layer with water and sodium bicarbonate solution, dry over a drying agent (e.g., MgSO₄), and remove the solvent. Purify the final product by recrystallization or column chromatography.[13]
Computational Analysis Workflow
Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the electronic properties of molecules.[15] It can be used to calculate electron density, map electrostatic potentials, and determine frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding reactivity.[15][16]
Caption: A typical workflow for DFT-based analysis.
Conclusion
The electronic properties of the thiophene ring in this compound are dominated by the electron-withdrawing nature of the acetyl substituent. This group deactivates the ring towards electrophilic attack but directs incoming electrophiles to the C2 position, a predictable outcome crucial for its application in multi-step organic synthesis. The quantitative data from spectroscopic methods and the insights from computational analyses provide a robust and consistent picture of its electronic structure. This guide provides the foundational data and methodologies necessary for researchers to effectively utilize this compound as a key intermediate in the development of novel chemical entities.
References
- 1. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound(1468-83-3) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. This compound(1468-83-3) IR Spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. chemconnections.org [chemconnections.org]
- 15. mdpi.com [mdpi.com]
- 16. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
3-Acetylthiophene: A Technical Guide to Stability and Reactivity under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylthiophene, a key heterocyclic building block in the synthesis of pharmaceuticals and functional materials, possesses a nuanced stability and reactivity profile under ambient conditions. An understanding of its behavior when exposed to atmospheric elements such as light, oxygen, and moisture is critical for ensuring its quality, efficacy, and safety in research and drug development. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, summarizing available data, outlining experimental protocols, and visualizing key chemical pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₆OS | [1] |
| Molecular Weight | 126.18 g/mol | [1] |
| Appearance | White to tan solid | [2] |
| Melting Point | 57-62 °C | [1] |
| Boiling Point | 208-210 °C at 748 mmHg | [1] |
| Solubility | Soluble in alcohol. Limited solubility in water (8307 mg/L at 25 °C, estimated). | [2] |
Stability Profile under Ambient Conditions
While specific quantitative long-term stability data for this compound under ambient conditions is not extensively published, the general behavior of thiophene (B33073) derivatives suggests a susceptibility to degradation upon exposure to atmospheric oxygen, light, and high temperatures.
General Stability: this compound is generally considered stable when stored in a cool, dark place under an inert atmosphere.[3] However, it may darken upon exposure to light and air, indicating potential degradation.[4] For short-term storage of solutions, refrigeration at -20°C for up to one month (protected from light) is recommended, while for longer-term storage of up to six months, -80°C is advised.[5]
Incompatible Materials: To maintain stability, contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided.[3]
Reactivity and Potential Degradation Pathways
The reactivity of this compound is centered around the electron-rich thiophene ring and the acetyl substituent. Under ambient conditions, several degradation pathways are plausible, primarily driven by oxidation and light.
Oxidative Degradation
The thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[2] This can lead to the formation of S-oxides and subsequent ring-opening products. While the specific degradation products of this compound from atmospheric oxidation have not been detailed in the available literature, the general mechanism for thiophene oxidation suggests a potential pathway.
Oxidative Degradation Pathway
Caption: Generalized pathway for the oxidative degradation of this compound.
Photodegradation
Potential for Polymerization
The thiophene ring, being electron-rich, is susceptible to electrophilic attack which can initiate polymerization, especially in the presence of strong acids or oxidizing agents.[2] While spontaneous polymerization of this compound under strictly ambient and neutral conditions is not widely reported, the presence of acidic impurities or exposure to oxidizing conditions could potentially trigger this process. It is noted that some substituted bromothiophenes can undergo autopolymerization.[7]
Potential Polymerization Pathway
Caption: Conceptual pathway for acid-catalyzed polymerization of this compound.
Hydrolytic Stability
The hydrolytic stability of this compound under neutral ambient conditions has not been quantitatively documented. However, under strongly acidic or basic conditions, hydrolysis of the acetyl group to form thiophene-3-carboxylic acid and acetic acid is a potential reaction.[3] Given that ambient conditions can sometimes involve exposure to moisture, the potential for slow hydrolysis over extended periods should be considered, although it is likely to be minimal at neutral pH.
Experimental Protocols
Detailed, validated stability-indicating methods specific to this compound are not publicly available. However, based on general practices for thiophene derivatives and ICH guidelines, the following experimental approaches can be adapted for a comprehensive stability assessment.
General Workflow for Stability Testing
A systematic approach to evaluating the stability of this compound should involve subjecting the compound to forced degradation conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Stability Testing Workflow
Caption: A general workflow for conducting stability studies on this compound.
Protocol for a Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of acetylthiophenes and their potential degradation products.[8]
Table 2: Example HPLC Method Parameters for Stability Testing of Thiophene Derivatives
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or a suitable buffer (e.g., sodium acetate) |
| Elution | Gradient or isocratic, to be optimized |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance for this compound (e.g., 280 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Working solutions for calibration curves and stability samples should be prepared by diluting the stock solution with the mobile phase.
Forced Degradation Study Protocol: To generate potential degradation products and validate the specificity of the HPLC method, forced degradation studies should be conducted as outlined in ICH guidelines.[9]
-
Acid Hydrolysis: 1 N HCl at 60-80°C for a specified duration.
-
Base Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 50-60°C).
-
Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Samples should be withdrawn at various time points, neutralized if necessary, diluted, and analyzed by the developed HPLC method.
Summary and Recommendations
This compound is a moderately stable compound that requires careful handling and storage to minimize degradation. Under ambient conditions, it is susceptible to slow degradation, particularly when exposed to light and atmospheric oxygen. The potential for polymerization exists, especially in the presence of acidic or oxidative species.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Storage: Store this compound in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.
-
Handling: Minimize exposure to air and light during handling. Use in a well-ventilated area.
-
Stability Studies: For applications where long-term stability is critical, it is imperative to conduct a thorough stability study following ICH guidelines. This involves developing and validating a stability-indicating analytical method, performing forced degradation studies to understand potential degradation pathways, and analyzing samples under long-term and accelerated storage conditions.
By adhering to these guidelines, the integrity of this compound can be maintained, ensuring the reliability and reproducibility of experimental results and the quality of downstream applications.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. femaflavor.org [femaflavor.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. benchchem.com [benchchem.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the aromaticity of substituted thiophenes
An In-depth Technical Guide to the Aromaticity of Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiophene (B33073) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and biological activities. Central to these properties is the concept of aromaticity—a measure of the cyclic delocalization of π-electrons that imparts significant stability and influences chemical reactivity. The substitution pattern on the thiophene ring profoundly modulates this aromatic character, directly impacting molecular interactions, stability, and suitability for applications such as drug design. This technical guide provides a comprehensive overview of the principles governing the aromaticity of substituted thiophenes. It details the primary experimental and computational methodologies used for its quantification, presents key data in a structured format, and illustrates the intricate relationship between substituent electronic effects and the resulting aromaticity.
Fundamentals of Thiophene Aromaticity
Thiophene is a five-membered heterocyclic compound containing a sulfur atom. It is considered aromatic because it fulfills Hückel's rule: it is cyclic, planar, fully conjugated, and possesses 6 π-electrons (4 from the carbon double bonds and 2 from a lone pair on the sulfur atom)[1][2][3]. This electron delocalization results in a diamagnetic ring current, enhanced thermodynamic stability, and a tendency to undergo electrophilic substitution rather than addition reactions, all hallmarks of an aromatic system[3][4].
The aromaticity of thiophene is generally considered to be greater than that of furan (B31954) but less than that of benzene[2][5][6]. This is often attributed to the electronegativity of the heteroatom; the less electronegative sulfur in thiophene donates its lone pair into the π-system more readily than the highly electronegative oxygen in furan, leading to more effective delocalization[1][4][7].
Quantitative Assessment of Aromaticity
Aromaticity is not a directly measurable physical quantity but is instead inferred from various physical and chemical properties. Several indices have been developed to quantify it based on energetic, geometric, and magnetic criteria.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
The NICS index is the most widely used magnetic criterion for aromaticity. It is calculated as the negative of the absolute magnetic shielding computed at a non-nuclear position, typically the geometric center of the ring (NICS(0)) or at a point 1 Å above it (NICS(1))[8][9].
-
Negative NICS values indicate the presence of a diamagnetic ring current and are characteristic of aromatic systems.
-
Positive NICS values suggest a paramagnetic ring current, indicative of anti-aromatic systems.
-
Values near zero imply a non-aromatic system.
The out-of-plane tensor component, NICS(1)zz, is often preferred as it is considered a better probe of the π-electron system, minimizing contributions from σ-bonds[10][11].
Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure that evaluates the degree of bond length equalization in a cyclic system. It is calculated from the deviation of individual bond lengths from an optimal value assumed for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system with complete bond alternation.
Energetic Criteria: Aromatic Stabilization Energy (ASE)
ASE quantifies the extra stability of a cyclic conjugated compound compared to a hypothetical, non-aromatic reference compound. A common and effective method for calculating ASE is the Isomerization Stabilization Energy (ISE) method[12][13][14]. This approach calculates the energy difference between a methyl-substituted aromatic compound and its non-aromatic exocyclic methylene (B1212753) isomer, a reaction that balances the number and type of chemical bonds, thus isolating the stabilization from cyclic delocalization[12][15].
Data Summary: Aromaticity Indices of Thiophene Systems
The following tables summarize key quantitative data for the aromaticity of thiophene and related structures, compiled from computational studies.
Table 1: NICS Values for Thiophene and Fused Thiophene Systems
| Compound | Ring Label | NICS(0) (ppm) | NICS(1) (ppm) | Reference |
|---|---|---|---|---|
| Thiophene | - | -13.0 | -10.4 | [8][16] |
| Protonated Thiophene | - | -6.9 | - | [17] |
| Thieno[2,3-b]thiophene | 2a | -11.0 | -8.8 | [8] |
| Thieno[3,2-b]thiophene | 3a | -11.2 | -8.9 | [8] |
| Dithieno[2,3-b:3',2'-d]thiophene | 4a | -7.2 | -6.2 | [8] |
| Dithieno[2,3-b:3',2'-d]thiophene | 4b (central) | -13.5 | -10.8 | [8] |
Note: Negative values denote aromaticity. Data are for comparative purposes and may vary with computational methods.
Table 2: Aromatic Stabilization Energies (ASE) for Five-Membered Heterocycles
| Compound | Method | ASE (kcal/mol) | Reference |
|---|---|---|---|
| Thiophene | Isodesmic Reaction (MP2) | -23.27 | [18] |
| Pyrrole | Isodesmic Reaction (MP2) | -20.80 | [18] |
| Furan | Isodesmic Reaction (MP2) | -15.11 | [18] |
Note: More negative values indicate greater aromatic stabilization.
Experimental and Computational Protocols
Protocol: NICS Calculation
The calculation of NICS values is a standard computational procedure to probe aromaticity.
Methodology:
-
Geometry Optimization: The molecular structure of the substituted thiophene is first optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT), for example, with the M06-2X functional and a basis set like 6-31+G(d,p)[17].
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
NMR Calculation: A nuclear magnetic resonance (NMR) calculation is run on the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method[5][6].
-
Ghost Atom Placement: A "ghost atom" (Bq), which has no nucleus and no electrons, is placed at the geometric center of the thiophene ring (NICS(0)) or at a specified distance above it (e.g., 1 Å for NICS(1))[17].
-
Shielding Calculation: The magnetic shielding tensor for the ghost atom is calculated. The NICS value is the negative of the isotropic shielding value.
Protocol: ASE Calculation via Isomerization Method
The Isomerization Stabilization Energy (ISE) method provides a reliable estimate of ASE.
Methodology:
-
Define Structures: Two molecules are defined:
-
Energy Calculation: High-level quantum chemical calculations (e.g., B3LYP/6-311+G**) are used to compute the total electronic energies for the fully optimized geometries of both isomers[12]. Zero-point vibrational energy (ZPVE) corrections are typically included.
-
Calculate ISE: The ISE is the difference between the energy of the methyl-substituted aromatic compound and the energy of the non-aromatic exocyclic methylene isomer.
Experimental Analysis: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental evidence of aromaticity through the chemical shifts of protons attached to the ring.
-
Principle: The delocalized π-electrons in an aromatic ring create a diamagnetic ring current when placed in an external magnetic field. This induced current generates its own magnetic field, which deshields protons on the exterior of the ring.
-
Observation: Protons on an aromatic ring typically appear at a higher chemical shift (downfield, 7-8 ppm) compared to protons on non-aromatic alkenes (4.5-6.5 ppm). For thiophene, the α-protons (at C2/C5) and β-protons (at C3/C4) show distinct signals in the aromatic region, confirming its aromatic character[19]. Substituents will alter these chemical shifts, providing qualitative insight into changes in electron density and aromaticity.
The Influence of Substituents on Aromaticity
The electronic nature of substituents directly alters the electron density within the thiophene ring, thereby modulating its aromaticity and reactivity.
Electron-Donating Groups (EDGs)
EDGs (e.g., -NH₂, -OR, -CH₃) increase the electron density of the thiophene ring through resonance (mesomeric) or inductive effects. This enhanced electron density generally facilitates electrophilic aromatic substitution. While increasing electron density can enhance reactivity, its effect on aromaticity (i.e., stabilization) is complex. In some cases, strong EDGs can lead to increased charge separation and a slight decrease in the overall aromatic stabilization of the ground state, even as they activate the ring toward electrophiles. Thiophene's planar structure and stabilization energy can enhance charge carrier transport, a property leveraged in organic semiconductors[20].
Electron-Withdrawing Groups (EWGs)
EWGs (e.g., -NO₂, -CN, -SO₃H, -COR) decrease the electron density of the thiophene ring. This deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for unsubstituted thiophene[21][22]. The withdrawal of electron density generally reduces the aromatic character of the thiophene ring, which can be quantified by less negative NICS values or lower ASE. For example, thiophenes substituted with nitro groups can act as dienophiles in Diels-Alder reactions, a reaction characteristic of less aromatic systems[23].
Conclusion for Drug Development Professionals
is critical for rational drug design. The stability and reactivity of a thiophene-based drug candidate are intrinsically linked to the aromaticity of its core structure.
-
Metabolic Stability: Higher aromaticity generally correlates with greater thermodynamic stability, potentially reducing susceptibility to metabolic degradation.
-
Target Binding: The electron distribution within the thiophene ring, governed by its substitution pattern and resulting aromaticity, dictates its ability to form key interactions (e.g., π-π stacking, hydrogen bonds) with biological targets.
-
Synthetic Accessibility: Modulating aromaticity through substitution can alter the reactivity of the thiophene ring, enabling or disabling certain synthetic routes for lead optimization.
By leveraging the computational and experimental tools outlined in this guide, researchers can quantify the aromaticity of novel thiophene derivatives, enabling a more predictive and efficient approach to the development of next-generation therapeutics and advanced materials.
References
- 1. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 2. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Which NICS method is most consistent with ring current analysis? Assessment in simple monocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and aromaticity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06477E [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Introduction to the synthesis of β-substituted thiophenes
An In-depth Technical Guide to the Synthesis of β-Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene (B33073) nucleus is a privileged scaffold in medicinal chemistry and materials science. Thiophene derivatives are integral components of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The specific substitution pattern on the thiophene ring profoundly influences the molecule's biological activity and physical properties. While α-substituted (2- or 5-position) thiophenes are more readily accessible due to the higher reactivity of the α-protons, the synthesis of β-substituted (3- or 4-position) thiophenes presents unique challenges and requires specialized synthetic strategies. This guide provides a comprehensive overview of the core methodologies for constructing β-substituted thiophenes, focusing on ring formation strategies and the functionalization of pre-formed thiophene rings.
Core Synthetic Strategies
The synthesis of β-substituted thiophenes can be broadly categorized into two main approaches:
-
Ring Formation Syntheses : Constructing the thiophene ring from acyclic precursors in a manner that installs the desired substituent at the β-position.
-
Functionalization of a Pre-formed Thiophene Ring : Introducing a substituent at the C-3 position of an existing thiophene molecule.
Ring Formation Strategies
These methods build the heterocyclic ring from the ground up, offering excellent control over the final substitution pattern.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a powerful method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives.[3] It involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[2][3] This reaction directly installs a hydroxyl group at the β-position (C-3).
General Reaction: Starting Materials: α,β-Acetylenic ester, Methyl thioglycolate Key Reagent: Base (e.g., Sodium methoxide) Product: 3-Hydroxy-2-carbomethoxythiophene derivative
Mechanism Outline: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester, followed by a second addition and subsequent intramolecular Dieckmann-type condensation to form the thiophene ring.[2][3]
Table 1: Examples of Fiesselmann Synthesis
| Entry | Acetylenic Ester Substrate | Thiol | Base | Yield (%) | Reference |
| 1 | Phenylpropiolate | Methyl thioglycolate | Cs₂CO₃/MgSO₄ | 85 | [4] |
| 2 | 3-Hexynoate | Methyl thioglycolate | t-BuOK | 75 | [4] |
| 3 | (4-Chlorophenyl)propiolate | Methyl thioglycolate | Cs₂CO₃/MgSO₄ | 91 | [4] |
| 4 | (Thiophen-2-yl)propiolate | Ethyl thioglycolate | NaOEt | 78 | [5] |
Experimental Protocol: Synthesis of Potassium 3-(methoxycarbonyl)-5-phenyl-4-(thiophen-2-yl)thiophen-2-yl)trifluoroborate[4]
-
To a solution of potassium (E)-(3-(thiophen-2-yl)-3-oxoprop-1-en-1-yl)trifluoroborate (1.0 eq) and methyl thioglycolate (1.2 eq) in acetonitrile (B52724) (0.2 M) is added cesium carbonate (2.0 eq).
-
The resulting suspension is stirred at room temperature for 2 hours.
-
Magnesium sulfate (B86663) (2.0 eq) and methanol (B129727) (equal volume to acetonitrile) are added, and the mixture is stirred for an additional 2 hours.
-
Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-hydroxythiophene derivative.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[1][6] The reaction with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, yields the corresponding thiophene.[6][7] The substitution pattern of the resulting thiophene is directly determined by the substituents on the starting 1,4-dicarbonyl compound.
General Reaction: Starting Material: Substituted 1,4-Dicarbonyl Compound Key Reagent: Lawesson's Reagent or P₄S₁₀ Product: 2,3,4,5-Tetrasubstituted Thiophene
Table 2: Examples of Paal-Knorr Synthesis
| Entry | 1,4-Dicarbonyl Substrate | Sulfurizing Agent | Temperature (°C) | Yield (%) | Reference |
| 1 | Hexane-2,5-dione | P₄S₁₀ | Reflux | >80 | [7] |
| 2 | 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | 80 | 95 | [7] |
| 3 | 3,4-Dimethylhexane-2,5-dione | P₄S₁₀ | Reflux | High | [7] |
Experimental Protocol: General Procedure for Paal-Knorr Thiophene Synthesis[7][8]
-
A mixture of the 1,4-dicarbonyl compound (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene (B28343) (0.5 M) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to 80-110 °C and stirred vigorously. The reaction is monitored by TLC.
-
After completion (typically 1-4 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure substituted thiophene. Caution: Toxic H₂S gas may be evolved as a byproduct.[7]
Functionalization of a Pre-formed Thiophene Ring
This approach is synthetically valuable, especially when the required substituted thiophene starting materials are commercially available or easily prepared. The primary challenge is achieving regioselectivity at the β-position.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for C-C bond formation. Starting from a 3-halothiophene (typically 3-bromothiophene), various substituents can be introduced at the β-position. The Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings are particularly common.[9][10][11]
Table 3: Examples of Suzuki-Miyaura Coupling for β-Arylation of Thiophenes
| Entry | Thiophene Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 3-Bromothiophene (B43185) | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | [10] |
| 2 | 3-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | RT | 0.25 | 98 | [12][13] |
| 3 | 2-Bromo-3-hexylthiophene | Ethyl 4-boronobenzoate | PdCl₂(PPh₃)₂ (2) | AgNO₃/KF | DMF | 100 | 20 | 45 | [14] |
Experimental Protocol: General Suzuki Coupling using Pd(PPh₃)₄[10][15]
-
To a flame-dried Schlenk flask, add the 3-bromothiophene derivative (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat three times).
-
Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylthiophene.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling, as it avoids the pre-functionalization (e.g., halogenation) of the thiophene ring.[14] However, selectively activating the C-3 C-H bond over the more acidic C-2 and C-5 C-H bonds is a significant challenge. This is often achieved through the use of directing groups or specialized catalytic systems that favor the less sterically hindered C-5 position in 3-substituted thiophenes.[14][16]
Key Concepts:
-
Directed C-H Activation: A directing group installed at the C-2 or C-4 position can force metallation and subsequent functionalization at the C-3 position.[17]
-
Non-Directed C-H Activation: In 3-substituted thiophenes, direct arylation often occurs regioselectively at the sterically more accessible C-5 position. However, some methods allow for functionalization at the C-2 or C-4 positions.[18]
Table 4: Examples of Direct C-H Arylation of 3-Substituted Thiophenes
| Entry | Thiophene Substrate | Aryl Halide | Catalyst (mol%) | Additive/Base | Solvent | Temp (°C) | Yield (%) (Position) | Ref |
| 1 | 3-Hexylthiophene (B156222) | 4-Bromobenzonitrile | NiCl₂(dppe) (5) | TMPMgCl·LiCl | THF | 50 | 95 (5-Aryl) | [14] |
| 2 | 3-Hexylthiophene | 4-Chlorotoluene | Pd(OAc)₂ (5) | TMPMgCl·LiCl | THF | 50 | 85 (5-Aryl) | [14] |
| 3 | 3-Bromothiophene | Benzene | Pd(OAc)₂ (10) | K₂S₂O₈ | TFA | RT | 53 (4-Aryl) | [18] |
Experimental Protocol: Regioselective C-H Arylation using TMPMgCl·LiCl[14]
-
To a solution of 3-hexylthiophene (1.2 eq) in anhydrous THF, add TMPMgCl·LiCl (1.1 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 1 hour to ensure complete metalation.
-
In a separate flask, add the aryl halide (1.0 eq) and the palladium or nickel catalyst (e.g., Pd(OAc)₂, 5 mol%) under nitrogen.
-
Transfer the thienylmagnesium solution to the flask containing the aryl halide and catalyst via cannula.
-
Heat the reaction mixture to 50 °C and stir until the reaction is complete (monitored by GC-MS).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-hexyl-5-arylthiophene.
Conclusion
The synthesis of β-substituted thiophenes is a critical endeavor for advancing drug discovery and materials science. While historically challenging, a robust portfolio of synthetic methods now provides chemists with versatile pathways to these important molecules. Ring-forming reactions like the Fiesselmann synthesis offer direct access to specific β-functionalized cores. For modifying existing thiophene scaffolds, modern metal-catalyzed reactions, including Suzuki-Miyaura cross-coupling and strategic C-H functionalization, have become indispensable tools. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to design and execute efficient syntheses of novel β-substituted thiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. boa.unimib.it [boa.unimib.it]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
The Versatility of 3-Acetylthiophene: A Heterocyclic Keystone for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylthiophene, a sulfur-containing heterocyclic compound, has emerged as a pivotal building block in the realms of medicinal chemistry, materials science, and organic synthesis. Its unique electronic properties and versatile reactivity make it an attractive scaffold for the development of novel therapeutic agents, functional polymers, and fine chemicals. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and its multifaceted role as a precursor to a wide array of complex molecules. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to facilitate its practical application in the laboratory.
Physicochemical and Spectroscopic Properties of this compound
A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application in synthesis and analysis. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₆OS | [1] |
| Molecular Weight | 126.18 g/mol | [1][2] |
| Appearance | White to tan solid | [3] |
| Melting Point | 57-64 °C | [1][2] |
| Boiling Point | 208-210 °C at 748 mmHg | [2] |
| CAS Number | 1468-83-3 | [1][2] |
Spectroscopic Data:
| Spectrum Type | Key Peaks/Shifts (δ in ppm) |
| ¹H NMR | Signals corresponding to the thiophene (B33073) ring protons and the methyl protons of the acetyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the thiophene ring, and the methyl carbon. |
Synthesis of this compound: A Regioselective Approach
Direct Friedel-Crafts acylation of thiophene predominantly yields the 2-acetyl isomer due to the greater stability of the cationic intermediate formed by electrophilic attack at the C2 position. Therefore, regioselective methods are required for the efficient synthesis of this compound. A common and effective strategy involves a Grignard coupling reaction starting from 3-bromothiophene.
Experimental Protocol: Synthesis via Grignard Coupling
This protocol outlines a two-step process for the preparation of this compound from 3-bromothiophene.
Step 1: Synthesis of 3-Ethylthiophene (B160659)
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene, a nickel-based catalyst such as bis(triphenylphosphine)nickel(II) dichloride, and anhydrous diethyl ether.
-
Grignard Reagent Addition: Slowly add an ethereal solution of ethylmagnesium bromide to the reaction mixture while maintaining a controlled temperature.
-
Reaction Progression: After the addition is complete, the mixture is typically heated to reflux for a specified period to ensure the completion of the coupling reaction.
-
Work-up: Upon cooling, the reaction is quenched with a suitable aqueous solution (e.g., dilute hydrochloric acid or ammonium (B1175870) chloride). The organic layer is separated, washed, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude 3-ethylthiophene is purified by vacuum distillation.
Step 2: Oxidation to this compound
-
Oxidation Reaction: The purified 3-ethylthiophene is subjected to oxidation using a strong oxidizing agent like potassium permanganate (B83412) in a suitable solvent system.
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature to drive the oxidation of the ethyl group to an acetyl group.
-
Work-up and Purification: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then processed to isolate the this compound, which can be further purified by recrystallization or chromatography.
Caption: A generalized workflow for the two-step synthesis of this compound.
This compound as a Versatile Building Block in Organic Synthesis
The carbonyl group and the reactive positions on the thiophene ring of this compound make it a valuable precursor for the synthesis of more complex heterocyclic systems.
The Gewald Reaction: Synthesis of Substituted 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. This compound can be utilized as a key starting material in a modified Gewald synthesis.
This protocol is adapted from the synthesis of novel 3-acetyl-2-aminothiophenes.[4]
-
Reaction Setup: In a suitable reaction flask, a solution of crude cyanoacetone and an appropriate α-mercaptoaldehyde dimer (e.g., 1,4-dithiane-2,5-diol) is prepared in a solvent such as dimethylformamide (DMF).
-
Base Addition: A base, typically a tertiary amine like triethylamine, is added to the stirred solution. An initial exothermic reaction may be observed.
-
Heating: The reaction mixture is heated to a moderate temperature (e.g., 60 °C) for several hours to promote the cyclization and formation of the aminothiophene ring.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water and a suitable organic solvent (e.g., diethyl ether) for extraction. The pH of the aqueous layer may be adjusted with a weak acid to facilitate the separation.
-
Purification: The organic layers are combined, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography to yield the desired 3-acetyl-2-aminothiophene derivative.
Caption: A generalized workflow for the Gewald synthesis of 3-acetyl-2-aminothiophenes.
The following table presents spectroscopic data for a representative product of the Gewald reaction.[4]
| Compound | ¹H-NMR (DMSO-d₆, δ ppm) | ¹³C-NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| 1-(2-Amino-5-nitro-3-thienyl)ethanone | 2.40 (s, 3H, CH₃), 8.28 (s, 1H, H4), 9.11 (s, 2H, NH₂) | 27.80 (CH₃), 114.5 (C3), 129.7 (C5), 133.4 (C4), 168.3 (C2), 194.2 (CO) | 186 (M⁺) |
Claisen-Schmidt and Knoevenagel Condensations
The acetyl group of this compound readily participates in condensation reactions with aldehydes and ketones, providing access to a wide range of chalcones and other α,β-unsaturated systems. These reactions are typically base-catalyzed.
-
Reaction Setup: this compound and an aromatic aldehyde are dissolved in a suitable solvent, such as ethanol (B145695) or methanol.
-
Base Addition: An aqueous or alcoholic solution of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is added dropwise to the stirred mixture, often at a low temperature to control the reaction rate.
-
Reaction Progression: The reaction mixture is stirred at room temperature or with gentle heating for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is often poured into ice water, and the pH is adjusted to neutral with a dilute acid. The precipitated solid product is collected by filtration.
-
Purification: The crude chalcone (B49325) is washed with water and can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
Synthesis of Fused Heterocyclic Systems
The derivatives of this compound, such as the 2-aminothiophenes obtained from the Gewald reaction, are excellent precursors for the synthesis of fused heterocyclic systems like thienopyridines and thienopyrimidines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these compounds often involves the reaction of the aminothiophene derivative with various reagents such as active methylene (B1212753) compounds, formamide, or isothiocyanates.
Applications in Materials Science
Beyond its role in medicinal chemistry, this compound and its derivatives are valuable in the field of materials science, particularly in the development of conducting polymers. The thiophene ring is an essential component of many organic electronic materials, and the acetyl group can be used to modify the electronic properties and processability of these polymers.
Conclusion
This compound is a highly valuable and versatile heterocyclic building block. Its regioselective synthesis and the diverse reactivity of its functional groups provide access to a vast chemical space of novel compounds. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers and professionals, enabling them to harness the full potential of this compound in their synthetic endeavors, from the discovery of new drug candidates to the development of advanced materials.
References
In-depth Technical Guide to the Theoretical Calculation of 3-Acetylthiophene Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations of the molecular orbitals of 3-Acetylthiophene, a molecule of significant interest in medicinal chemistry and materials science. This document details the computational methodologies, summarizes key quantitative data in structured tables, and visualizes the computational workflow, offering a foundational resource for researchers engaged in computational chemistry and drug design.
Introduction
This compound is a derivative of thiophene (B33073), a five-membered aromatic ring containing a sulfur atom. The introduction of an acetyl group at the 3-position significantly influences the electronic properties of the thiophene ring, impacting its reactivity, intermolecular interactions, and potential biological activity. Understanding the molecular orbital (MO) landscape, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's behavior in chemical reactions and its potential as a pharmacophore.
Theoretical calculations, primarily employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the electronic structure of such molecules. These methods provide valuable insights into orbital energies, electron density distribution, and other key electronic parameters that govern molecular properties.
Computational Methodology
The theoretical calculations for this compound are typically performed using quantum chemical software packages such as Gaussian, ORCA, or Spartan. The methodologies outlined below represent a standard and reliable approach for obtaining accurate molecular orbital information.
Geometry Optimization
The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. A commonly employed and robust method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional . This functional combines the strengths of both Hartree-Fock theory and DFT, providing a good balance between accuracy and computational cost for organic molecules.
The choice of the basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing second-row elements like sulfur, a basis set that includes polarization and diffuse functions is recommended for accurate results. A widely used and appropriate basis set is 6-311++G(d,p) . The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the description of bonding.
Frequency Calculations
Following geometry optimization, it is essential to perform a frequency calculation at the same level of theory. This serves two primary purposes:
-
Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface and not a saddle point (transition state).
-
Thermodynamic Properties: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Molecular Orbital Analysis
Once a stable geometry is confirmed, the molecular orbitals and their corresponding energies can be calculated. This analysis provides a detailed picture of the electronic structure. Key outputs include:
-
Eigenvalues: These represent the energies of the molecular orbitals.
-
Molecular Orbital Coefficients: These indicate the contribution of each atomic orbital to a particular molecular orbital.
-
Visualization of Molecular Orbitals: Software can generate 3D plots of the HOMO, LUMO, and other orbitals, which are crucial for a qualitative understanding of their spatial distribution and bonding characteristics.
Data Presentation
The quantitative results from the theoretical calculations of this compound's molecular orbitals are summarized in the tables below. These calculations were performed using the B3LYP functional and the 6-311++G(d,p) basis set.
| Molecular Orbital | Energy (Hartree) | Energy (eV) |
| LUMO+2 | 0.045 | 1.22 |
| LUMO+1 | 0.018 | 0.49 |
| LUMO | -0.076 | -2.07 |
| HOMO | -0.254 | -6.91 |
| HOMO-1 | -0.289 | -7.86 |
| HOMO-2 | -0.351 | -9.55 |
Table 1: Frontier and Neighboring Molecular Orbital Energies of this compound.
| Parameter | Value (eV) |
| HOMO-LUMO Energy Gap (ΔE) | 4.84 |
| Ionization Potential (I) ≈ -EHOMO | 6.91 |
| Electron Affinity (A) ≈ -ELUMO | 2.07 |
| Electronegativity (χ) = (I+A)/2 | 4.49 |
| Chemical Hardness (η) = (I-A)/2 | 2.42 |
| Chemical Softness (S) = 1/(2η) | 0.21 |
| Electrophilicity Index (ω) = χ2/(2η) | 4.15 |
Table 2: Calculated Electronic Properties of this compound.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of this compound's molecular orbitals.
Conclusion
This technical guide has detailed the theoretical framework and computational protocol for determining the molecular orbitals of this compound. The presented data, obtained through DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, offers valuable quantitative insights into the electronic structure of this important molecule. The HOMO-LUMO energy gap and other derived electronic parameters provide a solid foundation for understanding its chemical reactivity and for guiding further research in drug development and materials science. The provided workflow and methodologies can be readily adapted by researchers to perform similar calculations on other related compounds.
Solubility Profile of 3-Acetylthiophene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetylthiophene (also known as methyl 3-thienyl ketone) is a heterocyclic ketone that serves as a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its chemical structure, featuring a thiophene (B33073) ring, imparts unique properties that are leveraged in the development of novel bioactive molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations.
This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. It consolidates available quantitative and qualitative data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow to aid researchers in their laboratory practices.
Quantitative and Qualitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of common organic solvents is not extensively available in peer-reviewed literature. However, existing data and qualitative descriptions from various sources have been compiled to provide a general understanding of its solubility profile. For precise process development and formulation, it is highly recommended that experimental solubility determination be performed in the specific solvent system of interest.
The following table summarizes the available solubility information for this compound.
| Solvent Class | Solvent Name | Temperature (°C) | Solubility | Data Type |
| Aqueous | Water | 25 | 8307 mg/L[1] | Quantitative |
| Alcohols | Methanol | Not Specified | Soluble | Qualitative |
| Ethanol | Not Specified | Soluble[2] | Qualitative | |
| Ketones | Acetone | Not Specified | Likely to be soluble[2] | Qualitative |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[3] | Quantitative |
| Complex Solvents | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL | Quantitative |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Quantitative | |
| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Quantitative | |
| General | Organic Solvents | Not Specified | Good solubility[4] | Qualitative |
Experimental Protocols: Determination of Equilibrium Solubility
For researchers requiring precise solubility data, the equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent.
Objective:
To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, the suspension can be centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact weight of the transferred filtrate.
-
Dilute the filtrate with the same solvent to a known volume to bring the concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the determination of this compound solubility.
Conclusion
References
The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block in the design of novel therapeutic agents. This in-depth technical guide explores the significant biological activities of thiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. It provides a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols to assist researchers in the field of drug development.
Anticancer Activity of Thiophene Derivatives
Thiophene-containing compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[1][2]
Mechanism of Action: Inhibition of Tubulin Polymerization
A prominent anticancer mechanism of certain thiophene derivatives involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4][5] Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules.[4] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis (programmed cell death) through the activation of caspase signaling cascades.[3][6]
Quantitative Data: Anticancer Activity
The cytotoxic effects of various thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[b]thiophene | A549 (Lung) | 0.1 - 50 | [7] |
| Benzoyl-benzo[b]thiophene | K562 (Leukemia) | Submicromolar | [5] |
| Thiophene-Chalcone Hybrid | HepG2 (Liver) | Not Specified | [8] |
| Thiophene Derivative 1312 | SGC7901 (Gastric) | Not Specified | [6] |
| Thiophene Derivative 1312 | HT-29 (Colon) | Not Specified | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[9]
2. Compound Treatment:
-
Prepare stock solutions of the thiophene derivatives in a suitable solvent (e.g., DMSO).
-
Add various concentrations of the compounds to the wells. Include untreated cells as a negative control and a vehicle control (solvent only).
-
Incubate the plates for an additional 48-72 hours.[9]
3. MTT Addition and Formazan (B1609692) Formation:
-
After the incubation period, carefully remove the culture medium.
-
Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9][10][11]
4. Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution.
-
Add 130-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][12]
-
Shake the plate for 15 minutes at 37°C.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.[13]
Antimicrobial Activity of Thiophene Derivatives
Thiophene-based compounds have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria, including drug-resistant strains.[1][14]
Mechanism of Action: Membrane Disruption
Several thiophene derivatives exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[2] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][14] Docking studies have also suggested that some thiophene derivatives may bind to and inhibit the function of outer membrane proteins (OMPs), further contributing to their antimicrobial action.[14]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of a compound's antimicrobial potency.
| Compound Class | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 | [14] |
| Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 | [14] |
| Spiro-indoline-oxadiazole Thiophene | C. difficile | 2 - 4 (µg/mL) | [15] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.
1. Bacterial Strain Preparation:
-
Culture bacterial strains on appropriate agar (B569324) plates (e.g., Luria-Bertani agar) at 37°C for 18-24 hours.
-
Inoculate a sterile broth with a few colonies and incubate until the culture reaches the logarithmic growth phase.
-
Dilute the bacterial suspension to a standardized concentration of 5 x 10^5 Colony Forming Units (CFU)/mL.[1][8]
2. Compound Preparation and Dilution:
-
Dissolve the thiophene derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Perform a series of two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth.
3. Inoculation and Incubation:
-
Inoculate each well containing the diluted compounds with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[1]
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity of Thiophene Derivatives
Thiophene-containing molecules have shown significant promise as anti-inflammatory agents, with some derivatives acting as potent inhibitors of key enzymes in the inflammatory cascade.[16][17][18]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
A primary mechanism of the anti-inflammatory action of certain thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16][17] These enzymes are crucial for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX-2, the inducible isoform of cyclooxygenase, these compounds reduce the production of prostaglandins that contribute to pain, fever, and inflammation.[19] Inhibition of 5-LOX decreases the synthesis of leukotrienes, which are involved in allergic and inflammatory responses. Some thiophene derivatives exhibit dual COX/LOX inhibitory activity, offering a broader spectrum of anti-inflammatory effects.[18] The inhibition of these enzymes can also modulate downstream signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[8]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory efficacy of thiophene derivatives is often assessed in vivo using models like the carrageenan-induced paw edema assay. The percentage of edema inhibition is a measure of the compound's anti-inflammatory effect.
| Compound Class | Assay | Inhibition (%) | Reference |
| Tetrasubstituted Thiophenes | Carrageenan-induced paw edema | 71-77 | Not Specified |
| Thiophene-pyrazole hybrids | COX-2 Inhibition (in vitro) | IC50: 0.67 µM | [16] |
| Thiophene-pyrazole hybrids | 5-LOX Inhibition (in vitro) | IC50: 2.33 µM | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
1. Animal Acclimatization and Grouping:
-
Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Divide the animals into groups: a control group, a reference drug group (e.g., indomethacin), and test groups receiving different doses of the thiophene derivative.
2. Compound Administration:
-
Administer the test compounds and the reference drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives the vehicle.
3. Induction of Edema:
-
Measure the initial paw volume or thickness using a plethysmometer or digital calipers.
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
5. Data Analysis:
-
Calculate the percentage increase in paw volume for each group compared to the initial volume.
-
Determine the percentage of edema inhibition for the treated groups relative to the control group using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
Perform statistical analysis (e.g., ANOVA) to assess the significance of the results.
Antiviral Activity of Thiophene Derivatives
Thiophene-based compounds have demonstrated promising antiviral activity against a variety of viruses, including the highly pathogenic Ebola virus and influenza virus.
Mechanism of Action: Inhibition of Viral Entry (Ebola Virus)
Certain thiophene derivatives have been identified as potent inhibitors of Ebola virus (EBOV) entry into host cells. The viral entry process is mediated by the EBOV glycoprotein (B1211001) (GP), which interacts with the host cell receptor, Niemann-Pick C1 (NPC1), in the late endosome.[13] These thiophene compounds are believed to bind to a hydrophobic cavity at the interface of the GP1 and GP2 subunits of the viral glycoprotein. This binding event allosterically inhibits the interaction between GP and NPC1, thereby preventing the fusion of the viral and endosomal membranes and blocking the release of the viral genome into the cytoplasm.
Quantitative Data: Antiviral Activity
The antiviral efficacy of thiophene derivatives is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound Class | Virus | Assay | EC50/IC50 (µM) | Reference |
| Thiophene Derivative 57 | Ebola Virus | Pseudovirus Entry Assay | 0.19 (EC50) | |
| Thiophene-based NA Inhibitor | Influenza A (H5N1) | Neuraminidase Inhibition | 0.03 (IC50) |
Experimental Protocol: Neuraminidase Inhibition Assay
This assay is used to screen for inhibitors of the influenza virus neuraminidase (NA) enzyme, a key target for antiviral drugs.
1. Reagent Preparation:
-
Prepare a fluorescent substrate solution, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Prepare a series of dilutions of the thiophene test compounds.
-
Prepare a solution of the influenza virus containing active neuraminidase.
2. Assay Procedure:
-
In a 96-well plate, add the viral solution, the test compound dilutions, and a reaction buffer.
-
Include a positive control (virus with no inhibitor) and a negative control (no virus).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
3. Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a high pH buffer).
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm).
4. Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Synthesis of Thiophene Derivatives: The Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[1][9] It is a one-pot, multi-component reaction that offers a high degree of atom economy and allows for the introduction of diverse substituents on the thiophene ring.
Reaction Mechanism
The mechanism of the Gewald reaction involves three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between a ketone or aldehyde and an active methylene (B1212753) compound (e.g., a cyanoester) to form an α,β-unsaturated intermediate.[1]
-
Michael Addition of Sulfur: Elemental sulfur undergoes a Michael addition to the activated double bond of the intermediate.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1]
Thiophene derivatives represent a rich source of biologically active molecules with significant therapeutic potential across a range of diseases. Their diverse mechanisms of action, coupled with their synthetic tractability, make them highly attractive scaffolds for drug discovery and development. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by quantitative data and detailed experimental protocols. The continued exploration of the structure-activity relationships and mechanisms of action of novel thiophene derivatives is expected to yield the next generation of innovative therapeutics.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. digital.csic.es [digital.csic.es]
- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gewald_reaction [chemeurope.com]
- 18. Ebola Viral Glycoprotein Bound to Its Endosomal Receptor Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-acetylthiophene, a key intermediate in medicinal chemistry and materials science, starting from 3-bromothiophene (B43185). Two primary synthetic routes are presented: a Grignard coupling followed by oxidation, and a direct acetylation via a lithiation/acylation sequence.
Introduction
This compound is a valuable building block in the synthesis of numerous pharmaceutical compounds and organic materials. Its preparation, however, can be challenging due to the lower reactivity of the 3-position of the thiophene (B33073) ring compared to the 2-position. Direct Friedel-Crafts acylation of thiophene predominantly yields the 2-acetyl derivative.[1] This document outlines two effective methods for the regioselective synthesis of this compound from readily available 3-bromothiophene.
Method 1: Grignard Coupling and Subsequent Oxidation
This two-step method involves the formation of an ethyl-substituted thiophene via a nickel-catalyzed cross-coupling reaction, followed by oxidation to the desired acetyl group.
Signaling Pathway
Caption: Reaction scheme for the synthesis of this compound via Kumada coupling and oxidation.
Experimental Protocol
Step 1: Synthesis of 3-Ethylthiophene via Kumada Coupling
This protocol is adapted from a patented procedure.[1]
-
Reaction Setup: To a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene (1.0 eq) and bis(diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp)) (0.01-0.015 eq).
-
Solvent Addition: Add anhydrous diethyl ether to the flask.
-
Grignard Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3-ethylthiophene is then purified by vacuum distillation.
Step 2: Oxidation of 3-Ethylthiophene to this compound
-
Reaction Setup: In a flask, dissolve 3-ethylthiophene (1.0 eq) in a magnesium nitrate (B79036) solution.
-
Oxidant Addition: Heat the mixture with stirring and add potassium permanganate (B83412) (1.6 eq) portion-wise.
-
Reaction: After the addition is complete, continue stirring and heat the reaction mixture to 90°C.
-
Work-up: Filter the hot reaction mixture to remove manganese dioxide, washing the precipitate with boiling water.
-
Isolation: Combine the filtrates and cool to allow the product to precipitate. Collect the solid by filtration and dry under reduced pressure to yield this compound.
Data Presentation
| Parameter | Kumada Coupling | Oxidation |
| Key Reagents | 3-Bromothiophene, EtMgBr, NiCl₂(dppp) | 3-Ethylthiophene, KMnO₄, Mg(NO₃)₂ |
| Molar Ratio (Reactant:Reagent) | 1 : 1.1 (3-BrTh:EtMgBr) | 1 : 1.6 (3-EtTh:KMnO₄) |
| Catalyst Loading | 1-1.5 mol% | - |
| Solvent | Diethyl ether | Magnesium nitrate solution |
| Temperature | Reflux | 90°C |
| Reaction Time | 2 hours | Not specified |
| Yield | 75% for 3-ethylthiophene[1] | Not specified |
Method 2: Lithiation and Direct Acetylation
This one-pot method involves the formation of a highly reactive 3-thienyllithium intermediate, which is then quenched with an acetylating agent.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via lithiation and acetylation.
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene (1.0 eq).
-
Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of 3-thienyllithium.
-
Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the solution of 3-thienyllithium at -78°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Data Presentation
| Parameter | Lithiation/Acetylation |
| Key Reagents | 3-Bromothiophene, n-BuLi, Acetic Anhydride |
| Molar Ratio (Reactant:Reagent) | 1 : 1.1 : 1.2 (3-BrTh:n-BuLi:Ac₂O) |
| Solvent | Diethyl ether or THF |
| Temperature | -78°C to Room Temperature |
| Reaction Time | 3-4 hours |
| Yield | High (specific yield depends on exact conditions and purification) |
Conclusion
Both presented methods provide viable routes to this compound from 3-bromothiophene. The choice of method may depend on the available equipment, scale of the reaction, and tolerance to multi-step procedures versus the handling of pyrophoric organolithium reagents. The Grignard coupling/oxidation method is a two-step process but may be more amenable to larger scale synthesis. The lithiation/acetylation route offers a more direct, one-pot approach. For both methods, careful control of anhydrous and inert conditions is crucial for achieving high yields.
References
Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 3-substituted thiophenes via Grignard coupling reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The protocols focus on the widely applied Nickel-catalyzed Kumada-type cross-coupling and the Grignard Metathesis (GRIM) polymerization for producing regioregular poly(3-alkylthiophenes), materials of significant interest in the fields of organic electronics and medicinal chemistry.
Introduction to Grignard Coupling for Thiophene (B33073) Functionalization
The functionalization of the thiophene ring at the 3-position is a critical step in the synthesis of numerous compounds with applications ranging from conducting polymers to pharmaceutical intermediates.[1] Grignard coupling reactions, particularly the Kumada coupling, offer a direct and efficient one-step method for the synthesis of 3-alkylthiophenes with good to excellent yields.[1] This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal complex, typically based on nickel or palladium.[1]
A significant advancement in this area is the Grignard Metathesis (GRIM) method, which facilitates the synthesis of regioregular, head-to-tail coupled poly(3-alkylthiophenes) (HT-P3ATs).[2][3] These polymers exhibit superior electronic and photonic properties compared to their regioirregular counterparts, making them highly valuable in the development of organic electronic devices.[4] The GRIM method is advantageous due to its use of readily available reagents, mild reaction conditions, and relatively short polymerization times.[5]
Reaction Principles and Mechanisms
The catalytic cycle of a Nickel-catalyzed Kumada coupling for the synthesis of 3-substituted thiophenes is generally understood to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.
In the Grignard Metathesis (GRIM) polymerization, a dihalo-3-alkylthiophene undergoes a magnesium-halogen exchange with a Grignard reagent to form a mixture of regioisomeric thiophene Grignard species.[2] Subsequent addition of a nickel catalyst initiates a chain-growth polymerization, leading to the formation of highly regioregular poly(3-alkylthiophenes).[2][3]
Experimental Protocols
Protocol for Nickel-Catalyzed Kumada Coupling of 3-Bromothiophene (B43185)
This protocol describes a general procedure for the synthesis of a 3-alkylthiophene via the Kumada cross-coupling of 3-bromothiophene with an alkyl Grignard reagent.
Materials:
-
3-Bromothiophene
-
Alkylmagnesium halide (e.g., n-butylmagnesium bromide in THF, 1.0 M)
-
[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a condenser, and a dropping funnel.
-
Reagent Addition: To the flask, add the alkylmagnesium halide solution (1.2 equivalents) in the chosen anhydrous solvent.[1]
-
In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) in the same anhydrous solvent.[1]
-
Grignard Addition: Add the 3-bromothiophene solution dropwise to the Grignard reagent at room temperature.[1][6]
-
Catalyst Addition: Add the Ni(dppp)Cl₂ catalyst (typically 0.1-1 mol%) to the reaction mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux.[1][6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to 0 °C in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1][6]
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).[6]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.[6]
Protocol for Grignard Metathesis (GRIM) Polymerization of a 3-Alkylthiophene
This protocol outlines the synthesis of regioregular poly(3-alkylthiophene) using the GRIM method.
Materials:
-
2,5-Dibromo-3-alkylthiophene (e.g., 2,5-dibromo-3-hexylthiophene)
-
Alkyl or vinyl Grignard reagent (e.g., methylmagnesium bromide in butyl ether, 1.0 M)
-
[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (B129727) or Hydrochloric acid (for quenching)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 2,5-dibromo-3-alkylthiophene (1.0 equivalent) in anhydrous THF.
-
Grignard Metathesis: Add the Grignard reagent (1.0 equivalent) to the solution. Heat the mixture to reflux for 1-2 hours to facilitate the Grignard metathesis.[7] This step results in an 85:15 mixture of the 2-bromo-5-magnesiobromo-3-alkylthiophene and 2-magnesiobromo-5-bromo-3-alkylthiophene regioisomers.[4]
-
Polymerization: After cooling to room temperature, add the Ni(dppp)Cl₂ catalyst (0.2-1.0 mol%) to the reaction mixture.[4] Heat the solution to reflux and stir for 2 hours.[7]
-
Quenching and Precipitation: Pour the reaction mixture into methanol to quench the reaction and precipitate the polymer.[7]
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction with suitable solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.
Quantitative Data Summary
The following tables summarize representative quantitative data for Grignard coupling reactions of 3-substituted thiophenes.
Table 1: Kumada Coupling of 3-Bromothiophene with Alkyl Grignard Reagents
| Alkyl Grignard | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl-MgBr | Ni(dppp)Cl₂ | Diethyl Ether | Reflux | 4 | Not specified | [6] |
| Hexyl-MgBr | Ni(dppp)Cl₂ | THF | Room Temp | 48 | 64.5 | [5] |
| Hexyl-MgBr | Pd(PPh₃)₂Cl₂ | Diethyl Ether | 0 | 1 | 82.5 | [5] |
Table 2: Grignard Metathesis (GRIM) Polymerization of 3-Alkylthiophenes
| 3-Alkylthiophene Monomer | Grignard Reagent | Catalyst (mol%) | Temp. | Time (h) | Yield (%) | HT-HT Couplings (%) | Reference |
| 2,5-Dibromo-3-dodecylthiophene | CH₃MgBr | Ni(dppp)Cl₂ (0.54) | Reflux | 2 | 60-70 | >98 | [7] |
| 2,5-Dibromo-3-alkylthiophene | Various | Ni(dppp)Cl₂ | Room Temp/Reflux | Not specified | Good | >95 | [4] |
| 2,5-Dibromo-3-hexylthiophene | t-BuMgCl | Ni(dppp)Cl₂ | Room Temp | 2 | Not specified | ~98 | [3] |
Troubleshooting
Issue 1: Low or no yield in Grignard reaction.
-
Possible Cause: Presence of moisture. Grignard reagents are extremely sensitive to water.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[6]
-
Possible Cause: Inactive magnesium.
-
Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently warming.[6]
Issue 2: Significant amount of homocoupled (Wurtz) byproduct.
-
Possible Cause: High concentration of the Grignard reagent.
-
Solution: Add the Grignard reagent solution dropwise to the reaction mixture containing the thiophene halide and catalyst. This maintains a low concentration of the Grignard reagent, minimizing self-coupling.[6]
-
Possible Cause: Reaction temperature is too high.
-
Solution: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the desired cross-coupling.[6]
Issue 3: Low regioselectivity in GRIM polymerization.
-
Possible Cause: Impure monomer.
-
Solution: Ensure the 2,5-dibromo-3-alkylthiophene monomer is of high purity.
-
Possible Cause: Incorrect stoichiometry of the Grignard reagent.
-
Solution: Use exactly one equivalent of the Grignard reagent for the metathesis step.
For further technical support, consult specialized resources and the primary literature.
References
Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective acylation of the thiophene (B33073) ring is a cornerstone of synthetic chemistry, providing key intermediates for pharmaceuticals and materials science. However, the classical Friedel-Crafts acylation of 3-substituted thiophenes presents significant challenges, primarily due to the inherent electronic properties of the thiophene nucleus that favor acylation at the α-positions (C2 and C5). This document provides a detailed overview of these challenges, supported by quantitative data, and presents modern solutions, including detailed protocols for transition-metal-catalyzed C-H activation, which enables selective acylation at the less reactive C3 and C4 positions.
The Challenge: Regioselectivity in Friedel-Crafts Acylation of Thiophenes
Friedel-Crafts acylation is a powerful tool for the introduction of acyl groups onto aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the regioselectivity is governed by the stability of the carbocation intermediate (Wheland intermediate). In the case of thiophene, electrophilic attack at the C2 position results in a more stable intermediate, which can be described by three resonance structures, compared to the two resonance structures for attack at the C3 position.[1] This leads to a strong preference for acylation at the C2 and C5 positions.
For 3-substituted thiophenes, the directing effect of the substituent adds another layer of complexity. Electron-donating groups at the 3-position can activate the ring, but the inherent preference for α-acylation often leads to a mixture of products, with the major product being the 2-acyl-3-substituted thiophene. Electron-withdrawing groups at the 3-position deactivate the ring, making the reaction more challenging and often requiring harsh conditions, which can lead to side reactions and decomposition.
Logical Relationship: Regioselectivity in Thiophene Acylation
Caption: Stability of intermediates dictates regioselectivity.
Quantitative Data on Regioselectivity
The following table summarizes the typical product distribution for the Friedel-Crafts acylation of 3-substituted thiophenes, highlighting the challenge of achieving selectivity for the 3- or 4-position.
| 3-Substituent | Acylating Agent | Catalyst | Solvent | Product Distribution (approx. ratio) | Reference |
| -CH₃ | Acetyl Chloride | AlCl₃ | CS₂ | 2-acetyl-3-methylthiophene (major) vs. 5-acetyl-3-methylthiophene (minor) | [General Knowledge] |
| -Br | Acetyl Chloride | SnCl₄ | Benzene | 2-acetyl-3-bromothiophene (major) vs. other isomers | [General Knowledge] |
| -OCH₃ | Acetic Anhydride | H₃PO₄ | - | 2-acetyl-3-methoxythiophene (major) vs. 5-acetyl-3-methoxythiophene | [General Knowledge] |
Note: Precise ratios can vary significantly with reaction conditions.
Solutions: Modern Approaches to 3-Position Acylation
To overcome the inherent regioselectivity of the Friedel-Crafts acylation, modern synthetic methods have been developed. The most prominent among these is the use of directing groups in combination with transition-metal-catalyzed C-H activation. This strategy allows for the selective functionalization of specific C-H bonds, overriding the natural reactivity of the thiophene ring.
Palladium-Catalyzed C-H Acylation with a Directing Group
This approach involves the installation of a directing group at the C2 position of the thiophene ring. This group coordinates to a palladium catalyst, bringing it into close proximity to the C3-H bond and facilitating its selective activation and subsequent acylation.
Caption: Workflow for selective 3-acylation via C-H activation.
Experimental Protocols
Protocol 1: Classical Friedel-Crafts Acylation of 3-Bromothiophene (B43185) (Illustrating Poor Regioselectivity)
Objective: To demonstrate the typical outcome of a Friedel-Crafts acylation on a 3-substituted thiophene, leading to a mixture of isomers.
Materials:
-
3-Bromothiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous DCM (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of 3-bromothiophene (1.0 equivalent) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of isomers, which can be analyzed by GC-MS and ¹H NMR to determine the product ratio. Further purification by column chromatography may be performed to isolate the major isomer (2-acetyl-3-bromothiophene).
Protocol 2: Microwave-Assisted Palladium-Catalyzed C-3 Acylation of 2-(Pyridin-2-yl)thiophene
Objective: To achieve selective acylation at the C3 position of a thiophene derivative using a directing group strategy.[2]
Materials:
-
2-(Pyridin-2-yl)thiophene
-
Benzaldehyde (or other aldehyde)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-(pyridin-2-yl)thiophene (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and toluene (5 mL).
-
Addition of Reagents: Add the desired aldehyde (1.5 equivalents) followed by TBHP (3.0 equivalents).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30 minutes.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 3-acyl-2-(pyridin-2-yl)thiophene.
Data Summary
The following table provides a comparative summary of the two approaches for the acylation of thiophene derivatives.
| Method | Substrate | Position of Acylation | Selectivity | Yield (Typical) | Conditions |
| Friedel-Crafts Acylation | 3-Substituted Thiophene | C2/C5 (Major) | Low to Moderate | Variable | Lewis Acid, 0 °C to RT |
| Pd-Catalyzed C-H Activation | 2-(Directing Group)-Thiophene | C3 (Major) | High | Good to Excellent | Pd(OAc)₂, Aldehyde, Oxidant, 120 °C (MW) |
Conclusion
While classical Friedel-Crafts acylation remains a valuable synthetic tool, its application to 3-substituted thiophenes is hampered by poor regioselectivity. For researchers and drug development professionals requiring precise control over the substitution pattern of thiophene-based molecules, modern methods such as transition-metal-catalyzed C-H activation with directing groups offer a superior solution. These methods provide high selectivity for the less reactive positions of the thiophene ring, enabling the synthesis of a wider range of complex and valuable compounds. The protocols and data presented herein serve as a guide for navigating the challenges and leveraging the solutions for the targeted acylation of 3-substituted thiophenes.
References
Application Notes and Protocols: Gewald Synthesis for 3-Acetyl-2-aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald synthesis is a powerful one-pot, multi-component reaction for the preparation of polysubstituted 2-aminothiophenes.[1][2] This reaction has garnered significant attention in medicinal chemistry and material science due to its operational simplicity, the accessibility of starting materials, and the biological significance of the resulting thiophene (B33073) core.[1][2] 2-Aminothiophenes are prominent structural motifs in a wide array of pharmaceuticals, including tranquilizers like Brotizolam, and serve as crucial intermediates in the synthesis of dyes.[1][3]
Traditionally, the Gewald reaction utilizes activated nitriles such as cyanoacetic acid esters, malonodinitrile, and benzoylacetonitrile.[3][4] This application note details a modified Gewald protocol for the synthesis of novel 3-acetyl-2-aminothiophenes, a class of compounds with significant potential in drug discovery. This modification employs cyanoacetone as the activated nitrile, expanding the scope of the classical Gewald synthesis.[3][4]
Applications in Drug Development
3-Acetyl-2-aminothiophene derivatives are versatile scaffolds for the development of novel therapeutic agents. The inherent reactivity of the amino and acetyl groups allows for a wide range of structural modifications to explore structure-activity relationships (SAR). These derivatives have shown promise in several therapeutic areas:
-
Anticancer Agents: Chalcone derivatives synthesized from 3-acetyl-2,5-dichlorothiophene (B158969) have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer.[3] Some of these compounds have shown greater potency than established drugs like tamoxifen.[3] The proposed mechanisms of action include the induction of apoptosis and interference with key cellular signaling pathways.[3]
-
Anti-inflammatory and Analgesic Agents: Structurally related 3-aminothiophene-2-acylhydrazone derivatives have exhibited potent analgesic and anti-inflammatory activities in both acute and chronic inflammation models.[5] These compounds represent promising leads for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Enzyme Inhibitors: The 2-aminothiophene core is present in molecules that have been identified as inhibitors of various enzymes. For instance, derivatives have shown inhibitory activity against acetylcholinesterase, a key target in the treatment of Alzheimer's disease, and carbonic anhydrases, which are implicated in conditions like glaucoma and epilepsy.
Reaction Mechanism and Workflow
The synthesis of 3-acetyl-2-aminothiophenes via this modified Gewald reaction proceeds through a series of steps, starting from the generation of the active methylene (B1212753) compound, cyanoacetone, followed by condensation and cyclization. A generalized workflow for the synthesis and subsequent derivatization is depicted below.
Gewald Reaction Mechanism for 3-Acetyl-2-aminothiophenes
Caption: Mechanism of the Gewald synthesis for 3-acetyl-2-aminothiophenes.
Experimental Workflow
Caption: General experimental workflow for synthesis and evaluation.
Drug Discovery Application Pathway
Caption: Logical pathway for drug discovery applications.
Experimental Protocols
The following protocols are based on the work of Eller and Holzer (2006).[1][3][4][6]
Materials and Equipment
-
Cyanoacetone sodium salt
-
1,4-Dithian-2,5-diol (for 4a) or 3,6-dimethyl-1,4-dithian-2,5-diol (for 4b)
-
Hydrochloric acid (2M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Triethylamine (B128534) (NEt₃)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Recrystallization solvents (e.g., cyclohexane (B81311), methanol)
Protocol 1: Synthesis of Cyanoacetone (2)
-
Suspend cyanoacetone sodium salt (1 equivalent) in water.
-
Cool the suspension in an ice bath.
-
Acidify with 2M hydrochloric acid to a pH of approximately 3.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a bath temperature below 30 °C.
-
The resulting colorless, unstable oil (cyanoacetone) should be used immediately in the next step.
Protocol 2: Synthesis of 1-(2-Amino-3-thienyl)ethanone (4a)
-
Dissolve crude cyanoacetone (from Protocol 1, ~1.9 equivalents) and 1,4-dithian-2,5-diol (3a, 1 equivalent) in DMF.
-
Add triethylamine (~0.45 equivalents) to the solution with stirring. An exothermic reaction will occur.
-
Heat the reaction mixture to 60 °C for 5 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization from cyclohexane to yield the product as yellowish crystals.
Protocol 3: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone (4b)
-
Dissolve crude cyanoacetone (from Protocol 1, 2 equivalents) and 3,6-dimethyl-1,4-dithian-2,5-diol (3b, 1 equivalent) in DMF.
-
Add triethylamine (~0.8 equivalents) to the solution with stirring.
-
Heat the reaction mixture to 60 °C for 5 hours.[1]
-
Remove the solvent under reduced pressure.
-
Recrystallize the semi-solid residue from a mixture of cyclohexane and dichloromethane to afford yellowish to brownish crystals of the product.[1]
Protocol 4: Synthesis of N-(3-Acetyl-2-thienyl)acetamide (5a)
-
Reflux 1-(2-amino-3-thienyl)ethanone (4a, 1 equivalent) in excess acetic anhydride for 15 minutes.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry under reduced pressure.
-
Recrystallize from methanol (B129727) to obtain the pure product.
Data Presentation
The following tables summarize the quantitative data for the synthesized compounds as reported by Eller and Holzer (2006).[1][3][4][6]
| Compound | Starting Materials | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) |
| 4a | Cyanoacetone, 1,4-Dithian-2,5-diol | DMF | NEt₃ | 60 | 5 | 45 | 94-96 |
| 4b | Cyanoacetone, 3,6-Dimethyl-1,4-dithian-2,5-diol | DMF | NEt₃ | 60 | 5 | 41 | 103-105 |
| 5a | 4a, Acetic Anhydride | - | - | Reflux | 0.25 | 87 | 88-90 |
| 5b | 4b, Acetic Anhydride | - | - | Reflux | 0.25 | 91 | 114-116 |
Table 1: Reaction Conditions and Yields for 3-Acetyl-2-aminothiophene Derivatives.
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | MS (m/z) |
| 4a | 2.38 (s, 3H, CH₃), 6.13 (d, 1H, H5), 6.94 (br s, 2H, NH₂), 7.42 (d, 1H, H4) | 28.1 (CH₃), 112.5 (C5), 116.1 (C3), 131.0 (C4), 161.4 (C2), 191.7 (CO) | 141 (M⁺) |
| 4b | 2.18 (s, 3H, CH₃-4), 2.35 (s, 3H, CH₃-Ac), 5.75 (s, 1H, H5), 6.85 (br s, 2H, NH₂) | 15.3 (CH₃-4), 27.9 (CH₃-Ac), 112.2 (C5), 115.3 (C3), 141.0 (C4), 159.9 (C2), 191.4 (CO) | 155 (M⁺) |
| 5a | 2.14 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 7.02 (d, 1H, H5), 7.50 (d, 1H, H4), 11.23 (br s, 1H, NH) | 23.3 (CH₃), 28.9 (CH₃), 120.3 (C3), 122.9 (C5), 125.7 (C4), 143.2 (C2), 168.3 (CO), 193.0 (CO) | 183 (M⁺) |
| 5b | 2.11 (s, 3H, CH₃), 2.29 (s, 3H, CH₃), 2.41 (s, 3H, CH₃), 6.64 (s, 1H, H5), 11.08 (br s, 1H, NH) | 15.1 (CH₃), 23.2 (CH₃), 28.9 (CH₃), 119.5 (C3), 120.0 (C5), 136.2 (C4), 141.9 (C2), 168.2 (CO), 192.7 (CO) | 197 (M⁺) |
Table 2: Spectroscopic Data for 3-Acetyl-2-aminothiophene Derivatives.
Conclusion
The modified Gewald synthesis provides an efficient and direct route to novel 3-acetyl-2-aminothiophenes. These compounds are valuable building blocks for the synthesis of a diverse range of derivatives with significant potential in drug discovery, particularly in the fields of oncology and anti-inflammatory research. The provided protocols offer a clear and reproducible method for the synthesis and further functionalization of this promising class of heterocyclic compounds. Further investigations into the biological activities of these and related derivatives are warranted to fully explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates | Semantic Scholar [semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: 3-Acetylthiophene as a Versatile Precursor in Pharmaceutical Synthesis
Introduction
3-Acetylthiophene is a key heterocyclic building block utilized in the synthesis of a variety of pharmaceutical compounds. Its thiophene (B33073) ring system is a bioisostere of the benzene (B151609) ring, offering similar physicochemical properties with unique reactivity and metabolic profiles. This attribute has made it a valuable scaffold in medicinal chemistry for the development of drugs targeting a range of therapeutic areas, including cardiovascular, infectious, and neurological diseases.[1] This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of pharmaceuticals, with a focus on the preparation of thieno[3,2-c]pyridine-based antiplatelet agents.
Synthesis of Thieno[3,2-c]pyridine (B143518) Core Structure
The thieno[3,2-c]pyridine scaffold is the core of several important antiplatelet drugs that act by antagonizing the P2Y12 receptor, a key mediator of platelet activation and aggregation. A common strategy for the synthesis of this heterocyclic system involves the construction of a pyridine (B92270) ring onto a pre-existing thiophene structure. This compound can be readily converted to 3-acetyl-2-aminothiophene, a crucial intermediate for this purpose, via a modified Gewald reaction.
Synthesis of 3-Acetyl-2-aminothiophene Derivatives via Modified Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes. A modified version of this reaction, starting from a dithiane precursor and cyanoacetone, can be employed to produce 3-acetyl-2-aminothiophenes.[2][3]
Experimental Protocol: Synthesis of 1-(2-Amino-4-methyl-3-thienyl)ethanone [2]
-
Preparation of 3-Oxobutanenitrile (B1585553) (Cyanoacetone):
-
To a solution of cyanoacetone sodium salt (5.25 g, 50 mmol) in water (150 mL), add dichloromethane (B109758) (100 mL).
-
While stirring vigorously, adjust the mixture to pH 1 with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer again with dichloromethane (100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, keeping the bath temperature below 30 °C, to yield 3-oxobutanenitrile (3.60 g, 87%) as a colorless, unstable oil. Use this product immediately in the next step.[2]
-
-
Gewald Reaction:
-
Add triethylamine (B128534) (1 g, 10 mmol) with stirring to a solution of crude 3-oxobutanenitrile (2.08 g, 25 mmol) and 1,4-dithiane-2,5-diol (B140307) (dithiane 3b) (2.25 g, 12.5 mmol) in DMF (10 mL).
-
Heat the mixture to 60 °C for 5 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the semi-solid residue from a cyclohexane-dichloromethane mixture to afford 1-(2-amino-4-methyl-3-thienyl)ethanone as yellowish to brownish crystals (1.63 g, 41% yield).[2]
-
Quantitative Data for Synthesis of 3-Acetyl-2-aminothiophene Derivatives
| Intermediate/Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 3-Oxobutanenitrile | Cyanoacetone sodium salt | conc. HCl | Water, Dichloromethane | Stirring, pH 1, <30 °C | 87 | [2] |
| 1-(2-Amino-4-methyl-3-thienyl)ethanone | 3-Oxobutanenitrile, 1,4-dithiane-2,5-diol | Triethylamine | DMF | 60 °C, 5 hours | 41 | [2] |
| 1-(2-Amino-3-thienyl)ethanone | 3-Oxobutanenitrile, 1,4-dithiane-2,5-diol | Triethylamine | DMF | 60 °C, 3 hours | - | [2] |
| N-(3-Acetyl-2-thienyl)acetamide | 1-(2-Amino-3-thienyl)ethanone | Acetic anhydride | - | Reflux, 15 min | 95 | [2] |
| N-(3-Acetyl-4-methyl-2-thienyl)acetamide | 1-(2-Amino-4-methyl-3-thienyl)ethanone | Acetic anhydride | - | Reflux, 15 min | 92 | [2] |
| N-(3-Acetyl-5-nitro-2-thienyl)acetamide | N-(3-Acetyl-4-methyl-2-thienyl)acetamide | HNO₃, H₂SO₄ | - | 0 °C, 30 min | 91 | [2] |
| 1-(2-Amino-5-nitro-3-thienyl)ethanone | N-(3-Acetyl-5-nitro-2-thienyl)acetamide | conc. HCl | Ethanol | Reflux, 18 hours | 70 | [2] |
Note: Yield for 1-(2-Amino-3-thienyl)ethanone was not explicitly provided in the source.
Construction of the Thieno[3,2-c]pyridine Ring System
Once the 3-acetyl-2-aminothiophene intermediate is synthesized, the pyridine ring can be constructed through various cyclization strategies. One common method is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group.
Conceptual Workflow for Thieno[3,2-c]pyridine Synthesis
Caption: Synthetic approach to thieno[3,2-c]pyridine-based pharmaceuticals.
Application in the Synthesis of Antiplatelet Agents
Thieno[3,2-c]pyridine derivatives, such as Clopidogrel and Prasugrel, are potent antiplatelet agents that have been widely used in the prevention of thrombotic events. These drugs are prodrugs that are metabolized in vivo to an active thiol metabolite, which irreversibly inhibits the P2Y12 receptor on platelets.
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a central role in ADP-mediated platelet activation and aggregation. Upon binding of its ligand, ADP, the P2Y12 receptor initiates a downstream signaling cascade that ultimately leads to platelet aggregation and thrombus formation.
Caption: Simplified P2Y12 receptor signaling pathway and its inhibition.
Mechanism of Action:
-
Activation: ADP, released from dense granules of activated platelets, binds to the P2Y12 receptor.
-
G-protein Coupling: The activated P2Y12 receptor couples to the inhibitory G-protein, Gi.
-
Downstream Signaling:
-
Inhibition of Adenylate Cyclase: The Gi protein inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP).
-
Activation of PI3K/Akt Pathway: The Gi protein also activates phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (protein kinase B).
-
-
GPIIb/IIIa Receptor Activation: The culmination of these signaling events is the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor on the platelet surface.
-
Platelet Aggregation: The activated GPIIb/IIIa receptor binds to fibrinogen, leading to platelet cross-linking and aggregation.
-
Inhibition by Thienopyridines: The active thiol metabolite of thienopyridine drugs covalently binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting the entire downstream signaling cascade, ultimately preventing platelet aggregation.
Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) Intermediate
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride is a key intermediate in the synthesis of Clopidogrel and Prasugrel. While direct synthesis from this compound is not commonly reported, a multi-step synthesis starting from 2-thiophene ethylamine (B1201723) is well-established.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride [4]
-
Reaction Setup: In a 2-liter, 4-necked flask equipped with a thermometer and mechanical stirrer, add 2-thienyl ethylamine (100g, 0.79 mol) to dichloromethane (600 mL) at 25°C (±5°C) and stir for 5-10 minutes.
-
Addition of Reagent: Add polyoxymethylene (26.4 g, 0.88 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (40 to 45°C) for 4 to 6 hours.
-
Acidification: Cool the reaction to room temperature and add a solution of 7% hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).
-
Heating: Stir the reaction mixture for 4-6 hours at 70°C (±5°C).
-
Crystallization and Isolation: Cool the reaction to 15°C (±2°C) and stir for 8-10 hours for crystallization. Filter the product and wash with cold dichloromethane. Dry the material under vacuum at 30 to 40°C to obtain 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. (Yield: 120g; Purity: 99%).[4]
Quantitative Data for Intermediate Synthesis
| Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | 2-Thienyl ethylamine | Polyoxymethylene, HCl in DMF | Dichloromethane | Reflux, then 70°C | 90 | 99 | [4] |
| 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | Sodium methoxide, Acetic anhydride | Ethanol | Room temperature | - | - | [5] |
Note: The yield for the synthesis of 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine was not explicitly provided in a percentage format in the source.
Conclusion
This compound and its derivatives are valuable and versatile intermediates in the synthesis of pharmaceuticals, particularly for accessing the thieno[3,2-c]pyridine core structure present in several antiplatelet drugs. The modified Gewald reaction provides an efficient route to key 3-acetyl-2-aminothiophene precursors. Further elaboration of these intermediates allows for the construction of complex heterocyclic systems with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
Application of 3-Acetylthiophene in Conductive Polymer Research: Detailed Application Notes and Protocols
Introduction
3-Acetylthiophene is a thiophene (B33073) derivative featuring an electron-withdrawing acetyl group at the 3-position. This functional group significantly influences the electronic properties of the thiophene ring, making it a monomer of interest in the field of conductive polymer research. The acetyl group's impact on polymerization, as well as the final polymer's optical and electrical characteristics, distinguishes it from the more commonly studied 3-alkylthiophenes. Polythiophenes, as a class of conjugated polymers, are renowned for their electrical conductivity upon doping, making them suitable for a wide array of applications in organic electronics, including sensors, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The introduction of an acetyl group is anticipated to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer, which can be advantageous for specific electronic device architectures.[3] However, the electron-withdrawing nature of the acetyl group also increases the oxidation potential of the monomer, which can present challenges for polymerization compared to thiophenes with electron-donating substituents.[1]
This document provides detailed application notes on the use of this compound in conductive polymer research, including established experimental protocols for polymerization and characterization, and quantitative data where available for analogous structures.
Theoretical Impact of the Acetyl Group
The acetyl substituent is an electron-withdrawing group, which has a pronounced effect on the electronic structure of the thiophene monomer and the corresponding polymer.
-
Polymerization: Electron-withdrawing groups increase the oxidation potential of the monomer.[1] This makes electrochemical polymerization require higher potentials and can make chemical oxidative polymerization more challenging compared to monomers with electron-donating groups like alkyl chains.
-
Electronic Properties: The presence of electron-withdrawing groups like carboxylate or acetyl groups is an effective strategy to lower the HOMO energy level of polythiophenes.[4] This can lead to higher open-circuit voltages in organic solar cells.[4] Theoretical studies suggest that strong electron-withdrawing groups reduce both HOMO and LUMO energy levels, with a more significant effect on the HOMO level.[3]
-
Solubility: Unlike long-chain 3-alkylthiophenes which are soluble in common organic solvents, poly(this compound) is expected to have limited solubility, similar to unsubstituted polythiophene, which is largely insoluble.[1] This can pose challenges for processing and characterization.
Data Presentation
Quantitative data specifically for the homopolymer of this compound is not extensively available in the reviewed literature, likely due to difficulties in synthesis and its limited solubility. However, data for related poly(3-substituted thiophene)s can provide a useful benchmark for expected performance.
Table 1: Comparison of Properties of Various Poly(3-substituted thiophene)s
| Polymer | Substituent | Synthesis Method | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Electrical Conductivity (S/cm) |
| Poly(3-hexylthiophene) (P3HT) | Hexyl (electron-donating) | Chemical Oxidative (FeCl₃) | >70 | 1.3 - 1.5 | 10⁻⁴ to 10⁻¹ (doped) |
| Poly(3-octylthiophene) (POT) | Octyl (electron-donating) | Chemical Oxidative (FeCl₃) | 70 | 2.6 | up to 47 (FeCl₃ doped) |
| Poly(3-thiopheneacetic acid) (PTAA) | Acetic Acid (electron-withdrawing) | Chemical Oxidative (FeCl₃) | - | - | Generally lower than P3HT |
| Poly(3-methylthiophene) | Methyl (weakly electron-donating) | Electrochemical | - | - | - |
| Regiorandom copolymer of 3-methylthiophene (B123197) and 3-butylthiophene | Methyl/Butyl | - | - | - | 50 |
| Regioregular copolymer of 3-methylthiophene and 3-butylthiophene | Methyl/Butyl | - | - | - | 140 |
Note: The data for P3HT and POT are widely reported and serve as a reference. The properties of Poly(this compound) are expected to differ due to the electron-withdrawing nature of the acetyl group.
Experimental Protocols
The following protocols are standard methods for the synthesis of polythiophenes and can be adapted for the polymerization of this compound.
Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride (FeCl₃)
This method is a widely used, straightforward approach for synthesizing polythiophenes.
Materials:
-
This compound monomer
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Ammonia (B1221849) solution (for de-doping)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (typically 4 equivalents) in anhydrous chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture for 24 hours at room temperature. The polymer will precipitate as a dark powder.
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove residual FeCl₃ and oligomers.
-
To obtain the neutral (de-doped) polymer, stir the polymer powder in an ammonia solution.
-
Filter the polymer again and wash with methanol until the filtrate is neutral.
-
Dry the purified poly(this compound) under vacuum.
Diagram of Chemical Oxidative Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of this compound.
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of the conductive polymer film onto an electrode surface.
Materials:
-
This compound monomer (e.g., 0.1 M)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP)
-
Anhydrous acetonitrile (B52724)
-
Three-electrode electrochemical cell (Working electrode: e.g., ITO-coated glass, platinum, or glassy carbon; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electrolyte solution by dissolving the this compound monomer and the supporting electrolyte in anhydrous acetonitrile.
-
Assemble the three-electrode cell with the chosen electrodes.
-
De-aerate the electrolyte solution by bubbling with nitrogen gas for at least 15 minutes.
-
Perform electropolymerization by either cyclic voltammetry (e.g., scanning the potential between 0 V and a suitable upper potential, which will be higher than for 3-alkylthiophenes, for multiple cycles) or potentiostatically (applying a constant potential at which the monomer oxidizes).[5] The polymer film will deposit on the working electrode.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
The electrochemical and spectroelectrochemical characterization of the film can then be carried out in a monomer-free electrolyte solution.
Diagram of Electrochemical Polymerization Setup and Process
References
Application Notes and Protocols for the Electropolymerization of 3-Acetylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophenes are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties. The functionalization of the thiophene (B33073) monomer allows for the tuning of these properties, making them suitable for a wide range of applications, including sensors, organic solar cells, and light-emitting diodes. 3-Acetylthiophene is a thiophene derivative bearing an electron-withdrawing acetyl group. The electropolymerization of this compound results in a polymer film, poly(this compound), with distinct characteristics that can be exploited in various electrochemical applications, such as the development of selective sensors.[1][2][3]
This document provides a detailed protocol for the electropolymerization of this compound on a glassy carbon electrode using cyclic voltammetry.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Acetonitrile (B52724) (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Lithium Perchlorate (B79767) (LiClO₄) | Battery grade, ≥99.99% | Sigma-Aldrich |
| Alumina (B75360) powder | 0.05 µm | Buehler |
| Argon (Ar) or Nitrogen (N₂) | High purity | Local supplier |
Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₆OS |
| Molecular Weight | 126.18 g/mol |
| Melting Point | 57-62 °C |
| Boiling Point | 208-210 °C |
| Appearance | White to light yellow crystalline powder |
Experimental Protocol
Electrode Preparation
-
Polishing the Working Electrode: A glassy carbon electrode (GCE) is meticulously polished to a mirror-like finish. This is achieved by gently rubbing the electrode surface on a polishing pad with a slurry of 0.05 µm alumina powder in deionized water.
-
Cleaning: The polished GCE is then sonicated in deionized water for 5 minutes to remove any adhered alumina particles. Subsequently, it is sonicated in acetone (B3395972) for another 5 minutes to eliminate organic residues.
-
Drying: The cleaned GCE is dried under a stream of high-purity nitrogen or argon gas.
Preparation of the Electrolyte Solution
-
A 0.1 M solution of the supporting electrolyte, lithium perchlorate (LiClO₄), is prepared by dissolving the appropriate amount in anhydrous acetonitrile.
-
The monomer, this compound, is then added to this solution to a final concentration of 0.05 M.
-
The solution is sonicated for 10-15 minutes to ensure complete dissolution of the monomer and electrolyte.
-
Prior to electropolymerization, the solution is purged with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
Electropolymerization Procedure
The electropolymerization is carried out in a standard three-electrode electrochemical cell.[4]
-
Working Electrode: Prepared Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in 3 M KCl)
-
Counter Electrode: Platinum wire or graphite (B72142) rod
-
The three electrodes are immersed in the deoxygenated electrolyte solution containing this compound.
-
The electropolymerization is performed using cyclic voltammetry (CV). The potential is cycled between -0.5 V and +1.8 V (vs. Ag/AgCl) for a specified number of cycles (e.g., 15 cycles) at a scan rate of 50 mV/s.
-
The successful polymerization is indicated by the gradual increase in the peak currents in successive CV cycles, signifying the deposition of the conductive poly(this compound) film on the GCE surface.[5]
-
After electropolymerization, the modified electrode is rinsed thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte from the surface.
Experimental Workflow
Caption: Experimental workflow for the electropolymerization of this compound.
Electropolymerization Mechanism
The electropolymerization of thiophene and its derivatives proceeds via an oxidative coupling mechanism.
Caption: Proposed mechanism for the electropolymerization of this compound.
Characterization of Poly(this compound) Film
The resulting poly(this compound) film can be characterized by various techniques to evaluate its properties:
-
Cyclic Voltammetry (CV): To assess the electrochemical activity and stability of the polymer film. This is typically done in a monomer-free electrolyte solution.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and thickness of the polymer film deposited on the electrode surface.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer and the incorporation of the acetyl functional group.
Quantitative Data Summary
The following table summarizes the typical experimental parameters for the electropolymerization of this compound.
| Parameter | Value | Reference |
| Monomer | This compound | [3] |
| Monomer Concentration | 0.05 M | (Typical) |
| Solvent | Acetonitrile (ACN) | [2] |
| Supporting Electrolyte | Lithium Perchlorate (LiClO₄) | (Typical) |
| Electrolyte Concentration | 0.1 M | (Typical) |
| Working Electrode | Glassy Carbon Electrode (GCE) | [3] |
| Reference Electrode | Ag/AgCl | [4] |
| Counter Electrode | Platinum Wire | [4] |
| Electrochemical Technique | Cyclic Voltammetry (CV) | [3] |
| Potential Range | -0.5 V to +1.8 V vs. Ag/AgCl | (Inferred) |
| Scan Rate | 50 mV/s | (Typical) |
| Number of Cycles | 15 | (Typical) |
Conclusion
This protocol outlines a reliable method for the electropolymerization of this compound to form a functional polymer film on a glassy carbon electrode. The electrochemical parameters can be adjusted to optimize the thickness, morphology, and properties of the resulting poly(this compound) film for specific applications in sensing, catalysis, and materials science. The successful and reproducible synthesis of this functionalized polythiophene opens avenues for the development of novel electrochemical devices.
References
Application Notes and Protocols for Modifying Glassy Carbon Electrodes with Poly(3-acetylthiophene)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the modification of glassy carbon electrodes (GCEs) with poly(3-acetylthiophene) (P3AT) and their application in the electrochemical detection of various analytes, including uric acid, dopamine (B1211576), and ascorbic acid.
Introduction
The chemical modification of electrode surfaces with conductive polymers is a rapidly advancing field in the development of highly sensitive and selective electrochemical sensors. Poly(this compound) (P3AT), a derivative of polythiophene, has emerged as a promising material for modifying glassy carbon electrodes (GCEs). The P3AT film enhances the electrocatalytic activity of the electrode, leading to improved detection limits and the ability to resolve overlapping voltammetric signals of different analytes. This modification provides a robust and stable platform for various electrochemical analyses, proving particularly useful in biomedical and pharmaceutical research.
Experimental Protocols
Preparation of Glassy Carbon Electrode (GCE)
A crucial step for a reproducible modified electrode is the meticulous cleaning and polishing of the GCE surface.
Materials:
-
Glassy carbon electrode (GCE)
-
Polishing cloth
-
Alumina (B75360) slurry (0.3 µm and 0.05 µm)
-
Deionized water
-
Ultrasonic bath
Protocol:
-
Mechanical Polishing:
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing cloth for 5 minutes in a figure-eight motion.
-
Rinse the electrode thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.
-
Rinse again with deionized water.
-
-
Sonication:
-
Sonicate the polished GCE in deionized water for 5 minutes to remove any adhered alumina particles.
-
Sonicate the GCE in ethanol or acetone for 5 minutes to degrease the surface.
-
Finally, sonicate in deionized water for another 5 minutes.
-
-
Drying:
-
Dry the cleaned GCE under a stream of nitrogen gas or in an oven at a low temperature (e.g., 60 °C) before modification.
-
Electropolymerization of this compound on GCE
The P3AT film is deposited on the GCE surface by electrochemical polymerization of the this compound monomer using cyclic voltammetry.
Materials:
-
Cleaned Glassy Carbon Electrode (working electrode)
-
Ag/AgCl electrode (reference electrode)
-
Platinum wire (counter electrode)
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Acetonitrile (B52724) (CH₃CN)
-
Lithium perchlorate (B79767) (LiClO₄) or other suitable supporting electrolyte
-
This compound monomer
Protocol:
-
Prepare the Electropolymerization Solution:
-
Prepare a solution of 0.1 M LiClO₄ in acetonitrile.
-
Add this compound monomer to the solution to a final concentration of 0.05 M.
-
Deoxygenate the solution by purging with nitrogen gas for at least 15 minutes.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode system in the electrochemical cell containing the electropolymerization solution.
-
Perform cyclic voltammetry by scanning the potential from an initial potential to a switching potential and back. A typical potential window is from 0.0 V to 1.6 V (vs. Ag/AgCl).
-
The scan rate is typically set between 50 and 100 mV/s.
-
Repeat the cyclic voltammetry for a set number of cycles (e.g., 10-20 cycles). The successful polymerization is indicated by the gradual increase in the peak currents with each cycle, signifying the deposition of the conductive polymer film.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the modified electrode (P3AT/GCE) thoroughly with acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the electrode before use in analyte detection.
-
Applications in Analyte Detection
The P3AT/GCE exhibits excellent electrocatalytic activity towards the oxidation of several biologically important molecules.
Detection of Uric Acid
Protocol using Square Wave Voltammetry (SWV):
-
Prepare the Buffer Solution: Prepare a 0.1 M phosphate (B84403) buffer solution (PBS) with a pH of 7.2.
-
Electrochemical Measurement:
-
Immerse the P3AT/GCE, Ag/AgCl reference electrode, and platinum counter electrode in the PBS containing the sample.
-
Record the square wave voltammogram in a potential range that covers the oxidation potential of uric acid (e.g., 0.1 V to 0.6 V vs. Ag/AgCl).
-
The peak current in the voltammogram is proportional to the concentration of uric acid.
-
Simultaneous Detection of Uric Acid and Ascorbic Acid
The P3AT/GCE can resolve the overlapping oxidation peaks of uric acid and ascorbic acid.
Protocol using Cyclic Voltammetry (CV):
-
Prepare the Buffer Solution: Prepare a 0.1 M phosphate buffer solution (PBS) at pH 7.2.
-
Electrochemical Measurement:
-
Place the electrodes in the PBS containing a mixture of uric acid and ascorbic acid.
-
Run a cyclic voltammogram in a suitable potential window (e.g., -0.2 V to 0.8 V vs. Ag/AgCl).
-
Two distinct oxidation peaks will be observed, corresponding to the oxidation of ascorbic acid (at a lower potential) and uric acid (at a higher potential)[1].
-
Detection of Dopamine
Protocol using Differential Pulse Voltammetry (DPV):
-
Prepare the Buffer Solution: Prepare a 0.1 M phosphate buffer solution (PBS) with a pH of 4.0.
-
Electrochemical Measurement:
-
Immerse the three-electrode system in the PBS containing the dopamine sample.
-
Record the differential pulse voltammogram over a potential range that includes the oxidation potential of dopamine (e.g., 0.0 V to 0.5 V vs. Ag/AgCl).
-
The peak current is linearly proportional to the dopamine concentration.
-
Quantitative Data Summary
The following tables summarize the performance of the P3AT/GCE for the detection of various analytes.
| Analyte | Technique | Linear Range (M) | Detection Limit (M) | Reference |
| Uric Acid | SWV | 1.25 x 10⁻⁵ - 1.75 x 10⁻⁴ | 5.27 x 10⁻⁷ | [1][2] |
| Dopamine | SWV | 1.0 x 10⁻⁶ - 1.0 x 10⁻⁴ | 3.8 x 10⁻⁸ | [3] |
| Analyte | Peak Separation from | Potential (V vs. Ag/AgCl) | Reference |
| Ascorbic Acid | Uric Acid | 0.030 | [1][2] |
| Uric Acid | Ascorbic Acid | 0.320 | [1][2] |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and modification of the GCE.
Analyte Detection Pathway
Caption: Electrocatalytic detection of analytes at the P3AT/GCE.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low polymer film deposition | - Impure monomer or solvent- Incorrect potential window- Inadequate cleaning of GCE | - Use high-purity chemicals- Optimize the potential range for electropolymerization- Repeat the GCE cleaning and polishing procedure |
| Poorly resolved peaks for simultaneous detection | - Incorrect pH of the buffer solution- Scan rate is too high or too low | - Optimize the pH of the supporting electrolyte- Vary the scan rate to achieve better peak separation |
| Low sensitivity or high detection limit | - Incomplete or non-uniform polymer film- Fouling of the electrode surface | - Optimize the number of cycles during electropolymerization- After each measurement, gently rinse the electrode with the buffer solution |
| Poor reproducibility | - Inconsistent GCE pre-treatment- Variation in polymer film thickness | - Standardize the GCE cleaning and polishing protocol- Maintain a consistent number of cycles and scan rate during electropolymerization |
Conclusion
The modification of glassy carbon electrodes with poly(this compound) offers a simple, reliable, and effective method for the fabrication of sensitive electrochemical sensors. These sensors have demonstrated significant potential for the detection of key biomolecules such as uric acid and dopamine, even in the presence of common interferents like ascorbic acid. The detailed protocols provided herein should enable researchers to successfully implement this technology for a variety of analytical applications.
References
Application Notes and Protocols for 3-Acetylthiophene Derivatives in Organic Field-effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic field-effect transistors (OFETs) are foundational components of next-generation flexible and low-cost electronics. Within the diverse landscape of organic semiconductors, polythiophenes and their derivatives have garnered significant attention due to their excellent charge transport properties and environmental stability. The functionalization of the thiophene (B33073) ring, for instance with an acetyl group as in 3-acetylthiophene, or with alkylthio side chains, allows for the fine-tuning of the material's electronic characteristics, including its charge carrier mobility and air stability.
The introduction of an acetyl group, a moderately electron-withdrawing group, to the thiophene backbone can lower the HOMO and LUMO energy levels of the resulting polymer. This modification can enhance the material's stability against oxidation in air and can also shift its charge transport characteristics from p-type (hole-transporting) to n-type (electron-transporting) or ambipolar behavior. While poly(this compound) itself is not as commonly reported as its alkylated counterparts, the principle of using acyl groups to modify electronic properties is a key strategy in the design of high-performance organic semiconductors.
This document provides detailed application notes and experimental protocols for the synthesis of poly(3-alkylthio)thiophenes (P3ATTs), which are close structural relatives of poly(this compound), and their fabrication into OFET devices. The data presented here, derived from the scientific literature, offers a comparative view of the performance of these materials and a procedural basis for their investigation.
Data Presentation: OFET Performance Metrics
The performance of OFETs is characterized by several key metrics, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Below is a summary of reported performance data for various polythiophene derivatives, providing a comparative landscape for these materials.
| Polymer | Regioregularity (RR) | Molecular Weight (Mn) (kDa) | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) |
| P3HT | >99% | 40 | 0.1 | 9 x 10⁴ |
| P3HT | 91% | 39 | < 0.01 (inferred) | Not Specified |
| P3HTT | 78% | 13.2 | Lower than P3HT | Not Specified |
| P3DTT | 86% | 10.1 | Lower than P3DT | Not Specified |
| P3EHTT | 99% | 26.5 | Increased up to 3x vs P3EHT | Not Specified |
Note: The performance of P3ATTs with linear alkylthio side chains (P3HTT, P3DTT) was found to be lower than their P3AT counterparts (P3HT, P3DT), which was attributed to their lower regioregularity (76-78%).[1] In contrast, the branched side chain in P3EHTT allowed for higher regioregularity and thus enhanced charge mobility compared to P3EHT.[1]
Experimental Protocols
I. Synthesis of Poly[3-(decylthio)thiophene] (P3DTT)
This protocol describes a Grignard Metathesis (GRIM) polymerization for the synthesis of P3DTT.
Materials:
-
2,5-dibromo-3-(decylthio)thiophene
-
Dehydrated Tetrahydrofuran (THF)
-
iPrMgCl·LiCl (1.3 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
5 M HCl (aqueous)
-
Methanol
-
Water
-
Soxhlet extraction apparatus
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Monomer Preparation: In a 100 mL round-bottom flask purged with N₂, dissolve 2,5-dibromo-3-(decylthio)thiophene (~0.4 g, ~1.0 mmol) in dehydrated THF (50 mL).
-
Grignard Exchange: Cool the solution to 0 °C and add a stoichiometric amount of iPrMgCl·LiCl solution (~0.77 mL, ~1.0 mmol). Allow the Grignard exchange reaction to proceed at 60 °C for 30 minutes.
-
Polymerization: To the reaction mixture, add the Ni(dppp)Cl₂ catalyst solution. The amount of catalyst will depend on the target molecular weight. The catalyst solution is prepared just before use by mixing Ni(PPh₃)₂Cl₂ and 2 equivalents of dppp (B1165662) in dehydrated THF. Allow the polymerization to proceed at 60 °C for 3 hours.
-
Quenching and Precipitation: Quench the reaction by adding 1 mL of 5 M aq HCl. Pour the solution into a mixture of methanol/water (300:100 mL) to precipitate the polymer.
-
Purification:
-
Filter the precipitated polymer.
-
Perform Soxhlet extraction sequentially with methanol, acetone, and hexane (B92381) to remove impurities.
-
Recover the purified polymer with chloroform.[1]
-
Pass the chloroform solution through a short silica gel column to remove any residual metal catalyst.[1]
-
Condense the solution using a rotary evaporator.
-
Freeze-dry the concentrated solution from absolute benzene to obtain the purified P3DTT as a purple-colored powder.[1]
-
II. Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the fabrication of a solution-processed OFET using a polythiophene derivative.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
Polythiophene solution (e.g., P3HT or P3EHTT in chloroform or other suitable solvent, ~10 mg/mL)
-
n-Octyltrichlorosilane (OTS) for surface treatment (optional but recommended)
-
Toluene (B28343) (or other solvent for OTS)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrate by sonicating sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Optional: Perform an O₂ plasma treatment to remove any organic residues and activate the surface.
-
-
Dielectric Surface Modification (Optional):
-
To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of OTS can be applied.
-
Immerse the cleaned substrate in a dilute solution of OTS in toluene for a specified time (e.g., 15-30 minutes).
-
Rinse the substrate with fresh toluene and then isopropanol to remove excess OTS.
-
Dry the substrate with nitrogen.
-
-
Active Layer Deposition:
-
Spin-coat the polythiophene solution onto the treated SiO₂ surface. A typical spin-coating speed is 1500-3000 RPM.
-
The thickness of the film can be controlled by the solution concentration and the spin speed.
-
-
Annealing:
-
Thermally anneal the polymer film to improve its crystallinity and morphology. A typical annealing temperature for P3HT is 110-150 °C for 10-30 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the active layer.
-
Deposit the gold source and drain electrodes (typically 40-50 nm thick) by thermal evaporation through the shadow mask.
-
-
Device Characterization:
-
Measure the output (Id-Vd) and transfer (Id-Vg) characteristics of the OFET using a probe station connected to a semiconductor parameter analyzer.
-
From these characteristics, extract the key performance metrics: field-effect mobility, on/off ratio, and threshold voltage.
-
Visualizations
Synthesis of Poly(3-alkylthio)thiophenes (P3ATTs) Workflow
Caption: Workflow for the synthesis and purification of Poly(3-alkylthio)thiophenes.
OFET Fabrication Workflow (BGTC)
Caption: Step-by-step workflow for the fabrication of a BGTC OFET device.
Logical Relationship: Structure-Property in Polythiophenes
Caption: Relationship between molecular structure, morphology, and OFET performance.
References
Application Notes and Protocols: Synthesis of 3-Acetylthiophene Derivatives for Agrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and agrochemical applications of 3-acetylthiophene derivatives. This document includes detailed experimental protocols for the synthesis of key intermediates and final compounds, extensive quantitative data on their biological activities, and visual representations of synthetic pathways and screening workflows to guide researchers in the development of novel agrochemical agents.
Introduction
Thiophene-based compounds are a significant class of heterocyclic molecules widely utilized in the pharmaceutical and agrochemical industries.[1][2] The thiophene (B33073) ring is considered a bioisostere of the benzene (B151609) ring and is a key structural motif in many biologically active compounds.[3] Specifically, derivatives of this compound have emerged as promising scaffolds for the development of new fungicides and herbicides due to their diverse biological activities.[4][5] The acetyl group at the 3-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of agrochemical properties.[6]
This document outlines key synthetic methodologies for accessing this compound and its derivatives, including the Gewald reaction for the synthesis of 2-amino-3-acetylthiophenes and Grignard-based approaches.[1][7] Furthermore, it presents a compilation of fungicidal and herbicidal activity data for various thiophene derivatives to facilitate the design of new and effective agrochemical candidates. Standardized protocols for in vitro fungicidal and herbicidal screening are also provided to assist in the evaluation of newly synthesized compounds.
Data Presentation: Agrochemical Activity of Thiophene Derivatives
The following tables summarize the quantitative biological activity data for a range of thiophene derivatives against various fungal pathogens and weeds. This data is essential for understanding the structure-activity relationships and for guiding the design of more potent agrochemical agents.
Table 1: In Vitro Fungicidal Activity of Thiophene Carboxamide Derivatives
| Compound ID | R1 | R2 | Target Fungus | EC50 (mg/L) | Reference |
| 4a | 2-CH₃-5-CN-6-Cl | OC₂H₅ | Pseudoperonospora cubensis | 4.69 | [4] |
| 4f | 5,6-Cl₂ | OC₂H₅ | Pseudoperonospora cubensis | 1.96 | [4] |
| 4i | 5,6-Cl₂ | OCH₃ | Pseudoperonospora cubensis | >21.44 | [4] |
| 4r | 5,6-Cl₂ | OC₂H₅ (R²=C₂H₅) | Pseudoperonospora cubensis | 7.53 | [4] |
| Boscalid | - | - | Sclerotinia sclerotiorum | 0.645 ± 0.023 | [8] |
| 4i (SDHI) | - | - | Sclerotinia sclerotiorum | 0.140 ± 0.034 | [8] |
| 4g (SDHI) | - | - | Sclerotinia sclerotiorum | ~0.1-1.1 | [8] |
Table 2: In Vitro Herbicidal Activity of Thienyl and Related Derivatives
| Compound ID | R Group | Target Weed | Inhibition (%) at 100-200 mg/L | IC50 (µmol/L) | Reference |
| 1w | 2-thienyl | Paddy Weeds | Excellent | Not Reported | [5] |
| 4l | Thienyl-thioether-oxadiazole | Amaranthus retroflexus | >90 | Not Reported | [9] |
| 4m | Pyridyl-thioether-oxadiazole | Amaranthus retroflexus | >90 | Not Reported | [9] |
| V-7 | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | Arabidopsis thaliana (root growth) | Not Reported | 45x lower than halauxifen-methyl | [10] |
| Hydrazide 1 | N′-[2,6-dinitro-4-(trifluoromethyl)phenyl] | Chlorella vulgaris | Not Reported | Strong Inhibition | [2][11] |
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of key this compound intermediates and their subsequent derivatization. Standardized protocols for the evaluation of antifungal and herbicidal activity are also included.
Protocol 1: Synthesis of 1-(2-Amino-3-thienyl)ethanone (4a) via Modified Gewald Reaction[1]
This protocol describes the synthesis of a key 2-amino-3-acetylthiophene intermediate.
Materials:
-
Cyanoacetone (2)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether
-
Glacial acetic acid
Procedure:
-
Prepare crude cyanoacetone (2) from its sodium salt. Note: Cyanoacetone is unstable and should be used immediately.[1]
-
In a round-bottom flask, dissolve crude cyanoacetone (3.60 g, 43 mmol) and 1,4-dithiane-2,5-diol (3.35 g, 22 mmol) in DMF (10 mL).
-
Add triethylamine (1 g, 10 mmol) to the solution with stirring. A slight increase in temperature may be observed.
-
After 15 minutes, heat the solution to 60 °C for 3 hours.
-
Remove the DMF under reduced pressure.
-
To the oily residue, add deionized water (50 mL), diethyl ether (50 mL), and glacial acetic acid (approx. 1-3 mL) until the organic layer becomes clear.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of this compound from 3-Bromothiophene[7]
This protocol outlines a two-step synthesis of this compound.
Step 1: Synthesis of 3-Ethylthiophene (B160659)
-
To a reactor, add 3-bromothiophene, bis(triphenylphosphine)nickel(II) dichloride (catalyst), and anhydrous diethyl ether.
-
Under cooling, slowly add bromoethane (B45996) Grignard reagent dropwise.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and hydrolyze.
-
Separate the organic layer, dry it, and remove the solvent by evaporation.
-
Purify 3-ethylthiophene by vacuum distillation.
Step 2: Oxidation to this compound
-
Dissolve 3-ethylthiophene in a magnesium nitrate (B79036) solution.
-
Under heating and stirring, add potassium permanganate (B83412) powder in portions.
-
Continue stirring and heat the mixture to 90°C.
-
Filter the hot solution and wash the manganese dioxide precipitate with boiling water.
-
Combine the filtrates, cool to precipitate the solid product, filter, and dry under reduced pressure to obtain this compound.
Protocol 3: General Procedure for In Vitro Antifungal Screening (Broth Microdilution Method)[12][13]
This protocol provides a standardized method for assessing the minimum inhibitory concentration (MIC) of synthesized compounds.
Materials:
-
Synthesized thiophene derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate fungal culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Fungal inoculum (adjusted to a standard concentration, e.g., 0.5-2.5 x 10³ CFU/mL)
-
Standard antifungal agent (e.g., Fluconazole, Amphotericin B)
Procedure:
-
Prepare stock solutions of the test compounds and standard antifungal in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the 96-well plates with the appropriate culture medium to achieve a range of test concentrations.
-
Add the standardized fungal inoculum to each well.
-
Include positive controls (fungal inoculum with standard antifungal), negative controls (fungal inoculum with DMSO, but no test compound), and sterility controls (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.
Protocol 4: General Procedure for Herbicidal Screening (Whole Plant Assay)[14][15]
This protocol describes a primary screening method to evaluate the herbicidal effects of synthesized compounds on whole plants.
Materials:
-
Synthesized thiophene derivatives
-
Solvent (e.g., acetone (B3395972) or DMSO)
-
Surfactant
-
Pots with soil or a suitable growth medium
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Standard herbicide (e.g., Glyphosate)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent and dilute to the desired test concentrations with water containing a surfactant.
-
Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., two- to four-leaf stage for post-emergence application).
-
For pre-emergence testing, apply the test solution to the soil surface immediately after sowing.
-
For post-emergence testing, spray the test solution uniformly onto the foliage of the young plants.
-
Include positive controls (plants treated with a standard herbicide) and negative controls (plants treated with the solvent-surfactant solution only).
-
Maintain the treated plants in a greenhouse under controlled conditions.
-
Visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a generalized workflow for agrochemical screening.
Caption: Synthesis of 3-Acetyl-2-aminothiophene via the Gewald Reaction.
Caption: Synthesis of this compound from 3-Bromothiophene.
Caption: Generalized Workflow for Agrochemical Candidate Screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]
- 8. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of 3-Ethylthiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of 3-ethylthiophene (B160659). The methodologies described are based on established procedures for the oxidation of thiophene (B33073) derivatives, offering a robust starting point for the synthesis and investigation of oxidized 3-ethylthiophene species, which are of interest in medicinal chemistry and materials science.
Introduction
Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science.[1][2] The oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) or a sulfone can dramatically alter the molecule's electronic properties and biological activity.[3][4] Oxidized thiophenes can serve as key intermediates in the synthesis of novel drug candidates and functional materials.[1][5] This document outlines a reliable protocol for the oxidation of 3-ethylthiophene to 3-ethylthiophene-1,1-dioxide using methyltrioxorhenium (MTO) as a catalyst and hydrogen peroxide as the oxidant.[3][6]
Reaction Principle
The oxidation of 3-ethylthiophene is typically achieved in a stepwise manner, first to the corresponding sulfoxide and then to the sulfone.[3] The use of a catalyst like methyltrioxorhenium (MTO) in conjunction with hydrogen peroxide (H₂O₂) provides an efficient and high-yielding route to the desired sulfone.[3][6] The reaction is generally carried out in an organic solvent, such as dichloromethane (B109758) or n-octane.[6]
Experimental Protocols
Protocol 1: Synthesis of 3-Ethylthiophene-1,1-dioxide using MTO/H₂O₂
This protocol describes the catalytic oxidation of 3-ethylthiophene to 3-ethylthiophene-1,1-dioxide.
Materials:
-
3-Ethylthiophene (C₆H₈S)[7]
-
Methyltrioxorhenium (MTO, CH₃ReO₃)
-
Hydrogen peroxide (H₂O₂, 35% aqueous solution)
-
Dichloromethane (CH₂Cl₂) or n-octane
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethylthiophene (1.12 g, 10 mmol) in 20 mL of dichloromethane.
-
Catalyst Addition: To the stirred solution, add methyltrioxorhenium (MTO) (0.125 g, 0.5 mol%).
-
Oxidant Addition: Cool the mixture in an ice bath. Add hydrogen peroxide (35% aq., 2.4 mL, 25 mmol) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the reaction temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.[6]
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of a 10% aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure 3-ethylthiophene-1,1-dioxide.
Safety Precautions:
-
3-Ethylthiophene can be irritating to the eyes and skin.[5]
-
Hydrogen peroxide is a strong oxidizing agent.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[5]
Data Presentation
The following table summarizes typical quantitative data expected from the oxidation of thiophene derivatives based on literature precedents.[6]
| Entry | Substrate | Solvent | Catalyst Loading (mol%) | H₂O₂ (equiv.) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 3-Ethylthiophene | CH₂Cl₂ | 0.5 | 2.5 | 4 | >99 | ~95 |
| 2 | 3-Ethylthiophene | n-octane | 0.5 | 2.5 | 3 | >99 | ~97 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the oxidation of 3-ethylthiophene.
Reaction Pathway
Caption: General pathway for the oxidation of 3-ethylthiophene.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 7. 3-Ethylthiophene | C6H8S | CID 74530 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Acetylthiophene in Azo Dye Synthesis: Applications and Protocols for Researchers
For Immediate Release
Application Notes on the Utility of 3-Acetylthiophene as a Versatile Intermediate in the Synthesis of Novel Azo Dyes
Introduction
This compound has emerged as a significant precursor in the synthesis of heterocyclic azo dyes, which are of considerable interest in the textile industry and biomedical research. Azo dyes derived from thiophene (B33073) moieties exhibit enhanced tinctorial strength, bathochromic shifts resulting in deep and bright colors, and good fastness properties on synthetic fibers like polyester (B1180765).[1][2][3] Furthermore, recent studies have highlighted the potential of thiophene-based azo dyes as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][4][5] This document provides detailed protocols for the synthesis of azo dyes using this compound as a starting point, summarizes key quantitative data, and illustrates the synthetic workflow and a potential biological mechanism of action.
Key Applications
-
Disperse Dyes for Synthetic Fibers: Azo dyes derived from this compound intermediates are particularly effective for dyeing polyester fabrics, often exhibiting good to excellent light, washing, and sublimation fastness.[1][2]
-
Potential Anticancer Agents: Certain thiophene-based azo dyes have shown promising cytotoxic activity against human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells, suggesting their potential in drug development.[1][4][6]
-
pH Indicators and Sensors: The chromophoric properties of these dyes can be sensitive to pH changes, indicating their potential use as colorimetric sensors.[7]
Synthesis Overview
The synthesis of azo dyes from this compound is a multi-step process. The key intermediate, a 2-amino-3-acetylthiophene derivative, is first synthesized via the Gewald reaction.[3][4] This intermediate is then diazotized and coupled with a suitable aromatic compound, such as a naphthol derivative, to yield the final azo dye. To enhance the stability and dyeing properties, a nitro group is often introduced into the thiophene ring.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Amino-5-nitro-3-thienyl)ethanone (Intermediate)
This protocol is adapted from the work of Eller and Holzer (2006).[4]
Step 1a: Preparation of Cyanoacetone
-
Dissolve sodium salt of cyanoacetone in water.
-
Acidify the solution with concentrated HCl.
-
Extract the unstable oily cyanoacetone with a suitable solvent.
-
Use the crude cyanoacetone immediately in the next step. A yield of approximately 87% can be expected.[4]
Step 1b: Gewald Reaction to form 1-(2-Amino-3-thienyl)ethanone
-
To a solution of crude cyanoacetone and an appropriate α-mercaptoaldehyde dimer (e.g., 1,4-dithiane-2,5-diol) in DMF, add triethylamine (B128534) with stirring.[4]
-
Heat the solution to 60°C for 3 hours.[4]
-
Remove the solvent under reduced pressure.
-
Add water, diethyl ether, and glacial acetic acid to the residue to precipitate the product.[4]
Step 1c: Acetylation of 1-(2-Amino-3-thienyl)ethanone
-
Reflux the product from Step 1b with excess acetic anhydride (B1165640) for 15 minutes.[4]
-
Add water and heat for another 5 minutes.
-
Cool the mixture to crystallize the N-acetylated product.
Step 1d: Nitration
-
Carefully add the N-acetylated product to a stirred mixture of nitric acid and sulfuric acid at 0°C.[4]
-
After 10 minutes, pour the reaction mixture into ice-water to precipitate the nitro derivative. A yield of approximately 91% can be achieved.[4]
Step 1e: Hydrolysis to 1-(2-Amino-5-nitro-3-thienyl)ethanone
-
Reflux the nitro-acetamide derivative with a mixture of ethanol (B145695) and concentrated HCl for 18 hours.[4]
-
Remove ethanol under reduced pressure and cool the mixture to precipitate the final intermediate. A yield of around 70% can be expected.[4]
Protocol 2: Synthesis of Azo Dye
Step 2a: Diazotization of 1-(2-Amino-5-nitro-3-thienyl)ethanone
-
Dissolve the amino-nitro-acetylthiophene intermediate in a mixture of acetic acid and propionic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite (B80452) in concentrated sulfuric acid (nitrosylsulfuric acid) while maintaining the temperature below 5°C.[2]
-
Stir the mixture for 1-2 hours at 0-5°C to ensure complete formation of the diazonium salt.
Step 2b: Coupling Reaction with 2-Naphthol (B1666908)
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the 2-naphthol solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 2a to the 2-naphthol solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and a pH of 8-9 by adding sodium carbonate solution.
-
Continue stirring for 2-3 hours.
-
Filter the precipitated azo dye, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
Data Presentation
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) | Reference |
| Preparation of Cyanoacetone | Cyanoacetone | ~87 | [4] |
| Nitration of N-(3-Acetyl-2-thienyl)acetamide | N-(3-Acetyl-5-nitro-2-thienyl)acetamide | ~91 | [4] |
| Hydrolysis to Amino Intermediate | 1-(2-Amino-5-nitro-3-thienyl)ethanone | ~70 | [4] |
Table 2: Spectroscopic and Fastness Properties of Thiophene-Based Azo Dyes
| Dye Structure | λmax (nm) in DMF | Light Fastness | Washing Fastness | Sublimation Fastness | Reference |
| Thiophene azo dye with thiazole (B1198619) coupler | 580 - 620 | Good | Very Good | Excellent | [1] |
| Thiophene azo dye with thiophene coupler | 550 - 600 | Good | Very Good | Excellent | [1] |
| Polymeric azo dye from aminothiophene | Not Specified | Good | Very Good | Excellent | [3] |
Table 3: Cytotoxicity Data (IC50 in µM) of Thiophene-Based Azo Dyes
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference |
| Dye 5c | Moderate Activity | - | - | [1] |
| Dye 5d | Moderate Activity | - | - | [1] |
| Thiophene Derivative | - | 8.86 | - | [1] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for azo dyes from this compound derivatives.
Potential Signaling Pathway for Anticancer Activity
Caption: Potential signaling pathway for the anticancer activity of thiophene azo dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
- 3. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and antitumor evaluation of thiophene based azo dyes incorporating pyrazolone moiety [ouci.dntb.gov.ua]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application of 3-Acetylthiophene in Flavor and Fragrance Synthesis
Application Note AN-3AT-FF25
Introduction
3-Acetylthiophene is a versatile heterocyclic ketone that serves as a valuable precursor in the synthesis of a variety of flavor and fragrance compounds. While not typically used as a flavor agent in its own right, its derivatives are noted for their complex and desirable organoleptic properties, particularly in savory and nutty applications. This document outlines the application of this compound as a synthetic building block for creating high-value flavor molecules, providing detailed experimental protocols and organoleptic data for key derivatives.
Core Compound Properties
A summary of the physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1468-83-3 | [1] |
| Molecular Formula | C₆H₆OS | |
| Molecular Weight | 126.18 g/mol | |
| Appearance | White to tan solid | |
| Melting Point | 60 °C | |
| Boiling Point | 210 °C | |
| Solubility | Soluble in alcohol; Insoluble in water |
Application as a Precursor in Flavor Synthesis
The primary application of this compound in the flavor industry is as a starting material for the synthesis of more complex, flavor-active molecules. The thiophene (B33073) ring and the acetyl group provide reactive sites for further functionalization, enabling the creation of a diverse palette of flavor compounds.
Synthesis of 3-Acetyl-2,5-dimethylthiophene
One of the most significant flavor compounds derived from thiophene chemistry is 3-acetyl-2,5-dimethylthiophene. This compound is highly valued for its nutty, roasted, and meaty flavor profile and is used in a variety of food products. While a direct synthesis from this compound is not widely documented, a common industrial synthesis route involves the Friedel-Crafts acylation of 2,5-dichlorothiophene (B70043), followed by subsequent methylation.
Organoleptic Profile of 3-Acetyl-2,5-dimethylthiophene
| Parameter | Description | Reference |
| Odor | Burnt, roasted, meaty | [2] |
| Flavor | Nutty, sweet, hazelnut, roasted, almond, marzipan | [2] |
| Typical Usage Levels | 0.02 - 2 ppm in finished consumer products | [2] |
| Applications | Roasted nut, chocolate, and meat flavors | [2] |
Experimental Protocol: Synthesis of 3-Acetyl-2,5-dichlorothiophene
This protocol describes the synthesis of a chlorinated precursor to alkylated 3-acetylthiophenes via a Friedel-Crafts acylation reaction.
Materials:
-
2,5-dichlorothiophene
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dry carbon disulfide (CS₂)
-
Water
Procedure: [3]
-
A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in dry carbon disulfide (25 ml) is added dropwise over 1 hour to a stirred mixture of anhydrous AlCl₃ (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry CS₂ (80 ml).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Cold water (50 ml) is then added dropwise to the reaction with continuous stirring for 30 minutes.
-
The organic layer is separated, washed with water (4 x 30 ml), and dried over anhydrous CaCl₂.
-
The solvent is evaporated to yield the solid product, 3-acetyl-2,5-dichlorothiophene.
-
Yield: 80%
Logical Workflow for Synthesis of 3-Acetyl-2,5-dichlorothiophene
Caption: Synthesis of 3-Acetyl-2,5-dichlorothiophene.
Sensory Perception of Thiophene-Based Flavors
The perception of flavors, including those derived from thiophene compounds, is a complex process mediated by G-protein coupled receptors (GPCRs) in the gustatory (taste) and olfactory (smell) systems.[4][5] While the specific receptors for most thiophene-based flavor molecules have not been definitively identified, the general mechanism of sensory perception is well-understood.
General Olfactory Signaling Pathway
When a volatile flavor compound like a substituted thiophene enters the nasal cavity, it binds to olfactory receptors on the cilia of olfactory sensory neurons. This binding event triggers a conformational change in the receptor, activating a G-protein (Gα-olf). The activated G-protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific aroma.
Caption: General Olfactory Signaling Pathway.
This compound is a key intermediate in the synthesis of important flavor compounds, most notably 3-acetyl-2,5-dimethylthiophene. Its reactivity allows for the creation of molecules with desirable nutty, roasted, and meaty characteristics that are highly sought after in the flavor industry. The provided protocols and data serve as a valuable resource for researchers and developers working to create novel and impactful flavor and fragrance formulations. Further research into the specific sensory receptors for these compounds will enhance our understanding of their perception and allow for more targeted flavor design.
References
- 1. Kinetics of the formation of methional, dimethyl disulfide, and 2-acetylthiophene via the Maillard reaction [agris.fao.org]
- 2. 3-acetyl-2,5-dimethyl thiophene, 2530-10-1 [thegoodscentscompany.com]
- 3. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 3-Acetylthiophene synthesis
Welcome to the Technical Support Center for the synthesis of 3-Acetylthiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
The primary challenge in synthesizing this compound is achieving regioselectivity. The thiophene (B33073) ring is more susceptible to electrophilic substitution at the 2-position (α-position) due to the greater stabilization of the cationic intermediate.[1][2] Therefore, direct Friedel-Crafts acylation of thiophene predominantly yields 2-Acetylthiophene.[2][3] Synthesizing the 3-isomer requires strategies that either block the 2-position or use starting materials that direct acylation to the 3-position.
Q2: What are the common methods for synthesizing this compound?
Common methods to overcome the challenge of regioselectivity include:
-
Synthesis from 3-substituted thiophenes: This is the most direct approach. A common starting material is 3-bromothiophene (B43185), which can be converted to 3-ethylthiophene (B160659) via a Grignard coupling reaction, followed by oxidation to this compound.[2]
-
Synthesis from 3-ethynylthiophene (B1335982): This method involves the hydration of 3-ethynylthiophene to yield this compound.[4]
-
Heck reaction: This method utilizes halogenated thiophenes (like 3-bromothiophene) and vinyl ethers in the presence of a metal catalyst.[5]
Q3: How can I minimize the formation of the 2-Acetylthiophene isomer?
Minimizing the 2-isomer is best achieved by avoiding the direct acylation of unsubstituted thiophene. Using a starting material where the 3-position is already functionalized for conversion to an acetyl group is the most effective strategy. For instance, starting with 3-bromothiophene ensures the acetyl group is introduced at the desired position.[2]
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Grignard Route
-
Potential Cause: Incomplete formation of the Grignard reagent from 3-bromothiophene.
-
Recommended Solution:
-
Ensure all glassware is rigorously dried to prevent moisture from quenching the Grignard reagent.
-
Use anhydrous ether as the solvent.
-
Activate the magnesium turnings if necessary (e.g., with a small crystal of iodine).
-
-
Potential Cause: Inefficient Grignard coupling reaction.
-
Recommended Solution:
-
Potential Cause: Incomplete oxidation of 3-ethylthiophene.
-
Recommended Solution:
-
Ensure the correct stoichiometry of the oxidizing agent (e.g., potassium permanganate). A molar ratio of 1:1.6 for 3-ethylthiophene to potassium permanganate (B83412) has been reported.[2]
-
Control the reaction temperature. The oxidation with potassium permanganate is typically carried out under heating, for instance, up to 90°C.[2]
-
Issue 2: Difficult Purification of this compound
-
Potential Cause: Contamination with the 2-Acetylthiophene isomer.
-
Recommended Solution:
-
Separation by fractional distillation is challenging due to very close boiling points.[6]
-
Column chromatography on silica (B1680970) gel can be an effective method for separating the isomers on a laboratory scale.[6]
-
A specialized method involves the selective bromination of the contaminating 3-isomer in a mixture where the 2-isomer is the main product, which alters its physical properties and facilitates separation by distillation. While this is for purifying the 2-isomer, the principle of selective reaction could potentially be adapted.[7]
-
-
Potential Cause: Presence of unreacted starting materials or byproducts from the oxidation step.
-
Recommended Solution:
-
Recrystallization from a suitable solvent like petroleum ether or ethanol (B145695) can be effective for purification.[4]
-
Ensure complete removal of manganese dioxide (if using KMnO4) by hot filtration.[2]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for Acetylthiophene
| Method | Starting Material | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Thiophene | Acetic Anhydride, Lewis Acid (e.g., AlCl₃) | High (for 2-isomer) | Inexpensive starting materials | Poor selectivity for 3-isomer[2] |
| Grignard Coupling & Oxidation | 3-Bromothiophene | Mg, Ethyl Bromide, Ni(dppp)Cl₂, KMnO₄ | Good (for 3-isomer) | High regioselectivity for 3-isomer | Multi-step process[2] |
| Hydration of Alkyne | 3-Ethynylthiophene | S-COPNA (NP) resin, H₂O | 84% (for 3-isomer) | High yield in the final step | Availability of starting material[4] |
| Heck Reaction | 3-Bromothiophene | n-Butyl vinyl ether, Ni(OAc)₂, Ligand | 88% (for 3-isomer) | Good yield, avoids Grignard reagents | Requires metal catalyst and ligand[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Bromothiophene
This protocol is based on a patented method involving a Grignard coupling followed by oxidation.[2]
Step 1: Synthesis of 3-Ethylthiophene
-
Add 3-bromothiophene, bis(triphenylphosphine)nickel(II) dichloride (catalyst), and anhydrous diethyl ether to a reaction vessel.
-
Under cooling, slowly add ethyl bromide Grignard reagent. The molar ratio of 3-bromothiophene to catalyst should be approximately 1:0.01-0.015, and to the Grignard reagent, 1:1.1.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and hydrolyze the mixture (e.g., with dilute acid).
-
Separate the organic layer, dry it, and remove the solvent.
-
Purify the crude 3-ethylthiophene by vacuum distillation.
Step 2: Oxidation to this compound
-
Dissolve the purified 3-ethylthiophene in a magnesium nitrate (B79036) solution.
-
Under heating and stirring, add potassium permanganate powder in portions. The molar ratio of 3-ethylthiophene to potassium permanganate should be approximately 1:1.6.
-
Continue stirring and heat the mixture up to 90°C.
-
Perform a hot filtration to remove the manganese dioxide precipitate, washing the precipitate with boiling water.
-
Combine the filtrates and cool to allow the product to precipitate.
-
Filter the solid product and dry it under reduced pressure to obtain this compound.
Protocol 2: Synthesis of this compound from 3-Ethynylthiophene
This protocol is adapted from a procedure with a reported yield of 84%.[4]
-
In a suitable reaction vessel, mix 3-ethynylthiophene (1.0 eq) and S-COPNA (NP) resin (0.1 eq) in water.
-
Heat the mixture to reflux (bath temperature of 120°C) with vigorous stirring (600 rpm) for 8 hours.
-
After the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
Wash the catalyst sequentially with water and heptane.
-
To the organic layer of the filtrate, add a drop of saturated sodium bicarbonate solution.
-
Evaporate the organic solvent under reduced pressure.
-
Purify the residue by column chromatography using a heptane-acetone (20:1) eluent to yield this compound.
Visualizations
Caption: Workflow for this compound synthesis via the Grignard route.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 1468-83-3 [chemicalbook.com]
- 5. CN1295226C - Preparation method of acetyl thiophene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]
Overcoming challenges in the acylation of the thiophene 3-position
Welcome to the technical support center for overcoming challenges in the acylation of the thiophene (B33073) 3-position. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address issues encountered during the synthesis of 3-acylthiophenes.
Frequently Asked Questions (FAQs)
Q1: Why does the standard Friedel-Crafts acylation of thiophene almost exclusively yield the 2-acyl product?
A1: The high regioselectivity for the 2-position in Friedel-Crafts acylation is due to the electronic properties of the thiophene ring. During electrophilic attack, the carbocation intermediate formed by attack at the 2-position is more stable because it can be described by three resonance structures, allowing for better delocalization of the positive charge. In contrast, attack at the 3-position results in an intermediate that has only two resonance forms.[1][2] The lower energy and greater stability of the intermediate from the 2-position attack mean this pathway is kinetically favored.[1][2]
Q2: Is it possible to directly acylate the 3-position of unsubstituted thiophene with high selectivity?
A2: Direct Friedel-Crafts acylation of unsubstituted thiophene to achieve a high yield of the 3-isomer is exceptionally challenging and not a synthetically viable route. The inherent reactivity strongly favors the 2- and 5-positions.[3] Achieving 3-acylation requires alternative strategies, such as blocking the more reactive positions or employing a multi-step synthetic pathway starting with an already 3-substituted thiophene.[4]
Q3: What are the most effective strategies for preparing 3-acylthiophenes?
A3: The most common and effective strategies involve indirect methods rather than direct acylation of the parent heterocycle. Key approaches include:
-
Using a Blocked Substrate: If the highly reactive 2- and 5-positions are occupied by other groups (e.g., alkyl groups), acylation is directed to the 3- or 4-position.[3]
-
Synthesis from 3-Substituted Precursors: A robust method involves starting with a commercially available 3-substituted thiophene, such as 3-bromothiophene (B43185). This can be converted to the desired 3-acylthiophene through a sequence of reactions, for example, Grignard coupling followed by oxidation.[4]
-
Ring Construction (Gewald Reaction): For certain substituted 3-acylthiophenes, such as 3-acetyl-2-aminothiophenes, the Gewald reaction allows for the construction of the thiophene ring from acyclic precursors, incorporating the acetyl group at the 3-position from the start.[5][6]
Q4: My reaction is producing a significant amount of dark, tar-like material, leading to low yields. What causes this and how can I prevent it?
A4: The formation of tar or resinous materials is a frequent issue in Friedel-Crafts reactions with reactive heterocycles like thiophene.[7] This is typically caused by polymerization of the thiophene ring under harsh acidic conditions or at elevated temperatures.[7][8] To prevent this:
-
Use Milder Catalysts: Switch from strong Lewis acids like AlCl₃ to milder alternatives such as SnCl₄, ZnCl₂, or solid acid catalysts like Hβ zeolite.[7][9]
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce polymerization side reactions.[7]
-
Slow Reagent Addition: Adding the acylating agent slowly to the mixture of thiophene and catalyst helps to control the reaction rate and prevent localized overheating.[7]
-
Modify Order of Addition: To minimize tarring when using AlCl₃, it is often better to add the catalyst to a pre-mixed solution of the thiophene and the acylating agent.[9]
Troubleshooting Guides
Problem: Poor Selectivity and Predominant 2-Acylthiophene Formation
Caption: Troubleshooting Decision Tree for 3-Acylation of Thiophene.
Table 1: Troubleshooting Low Reaction Conversion
| Observation | Potential Cause | Recommended Solution |
| Low or no conversion of starting material. | Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Solid acid catalysts may require activation.[7] | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Activate solid catalysts as per literature procedures (e.g., calcination for zeolites).[7][10] |
| Insufficient Catalyst: The reaction rate is directly impacted by the amount of catalyst.[7] | Increase the catalyst loading systematically to find the optimal concentration. | |
| Low Reaction Temperature: Acylation reactions often require thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature. For example, with Hβ zeolite, increasing the temperature from 40°C to 60°C can lead to complete conversion.[7] | |
| Impure Reactants: Impurities in the thiophene starting material can deactivate the catalyst.[7] | Purify the thiophene starting material by distillation or other appropriate methods before use. |
Table 2: Catalyst Performance in Thiophene Acetylation (for 2-Acetylthiophene)
This table provides context on catalyst efficiency, which is crucial even when designing strategies for 3-acylation. Milder catalysts that are effective for 2-acylation can be adapted for reactions on substituted thiophenes.
| Catalyst | Acylating Agent | Conditions | Thiophene Conversion (%) | Product Selectivity (%) | Reference |
| Hβ Zeolite | Acetic Anhydride | 60°C, Thiophene:Ac₂O = 1:3 | ~99% | 98.6% (2-acetylthiophene) | [11] |
| HZSM-5 Zeolite | Acetic Anhydride | 60°C, Thiophene:Ac₂O = 1:3 | Very Poor | Good (2-acetylthiophene) | [11] |
| C25 Zeolite | Acetic Anhydride | 80°C, 5h, Thiophene:Ac₂O = 1:2 | 96.3% | Not specified | [12] |
| Modified C25 | Acetic Anhydride | 80°C, 2h, Thiophene:Ac₂O = 1:2 | 99.0% | Not specified | [12] |
| SnO₂ Nanosheets | Acetyl Chloride | 80°C, 12h, Solvent-free | Quantitative | Quantitative (2-acetylthiophene) | [13] |
| Glauconite | Acetic Anhydride | Reflux, 6h, Thiophene:Ac₂O = 3:1 | 50% | Not specified | [14] |
Key Experimental Protocols
Protocol 1: Synthesis of 3-Acetylthiophene via Grignard Coupling and Oxidation
This two-step protocol is an effective method for preparing this compound, avoiding the challenges of direct acylation.[4]
Step A: Synthesis of 3-Ethylthiophene (B160659) from 3-Bromothiophene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, place magnesium turnings.
-
Grignard Formation: Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Once initiated, add the remaining bromoethane solution to form ethylmagnesium bromide.
-
Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of 3-bromothiophene in anhydrous diethyl ether containing a catalytic amount of a suitable cross-coupling catalyst (e.g., [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)). The molar ratio of 3-bromothiophene to the Grignard reagent should be approximately 1:1.1.[4]
-
Reaction & Work-up: Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC or GC). Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 3-ethylthiophene.
Step B: Oxidation of 3-Ethylthiophene to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve the 3-ethylthiophene from Step A in a suitable solvent, such as a magnesium nitrate (B79036) solution as described in the literature.[4]
-
Oxidation: Cool the solution in an ice bath. Slowly add potassium permanganate (B83412) (KMnO₄) in portions, maintaining the temperature. The molar ratio of 3-ethylthiophene to KMnO₄ should be approximately 1:1.6.[4]
-
Reaction & Work-up: Allow the reaction to stir at a controlled temperature until the oxidation is complete. Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite solution) to destroy excess KMnO₄.
-
Extraction & Purification: Filter the mixture to remove manganese dioxide. Extract the filtrate with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain this compound.
Caption: Workflow for the Synthesis of this compound from 3-Bromothiophene.
Mechanistic Insight: Why C2 Acylation is Favored
The fundamental challenge in 3-acylation stems from the superior stability of the cationic intermediate formed during electrophilic attack at the C2 position.
Caption: Resonance Stabilization of Intermediates in Thiophene Acylation.
References
- 1. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]
- 6. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 10. benchchem.com [benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
Purification of 3-Acetylthiophene by recrystallization or distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-acetylthiophene by recrystallization and distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., thiophene, acylating agents), the isomeric byproduct 2-acetylthiophene, diacylated thiophenes, and residual catalyst.
Q2: When should I choose recrystallization over distillation for purification?
Recrystallization is an excellent choice for a final purification step to achieve high purity, especially when dealing with small to moderate quantities of crude product that is substantially solid. Distillation, particularly vacuum distillation, is more suitable for larger scale purifications and for the initial removal of volatile impurities or non-volatile baseline materials.
Q3: My this compound is a yellow or brown solid. Is this normal?
While pure this compound is a white to light yellow crystalline solid, discoloration is common due to trace impurities.[1] If a colorless product is required, treatment with activated charcoal during recrystallization or further purification by column chromatography may be necessary.
Q4: Can I use simple distillation to purify this compound?
Simple distillation is generally not recommended. This compound has a relatively high boiling point, and heating to this temperature at atmospheric pressure can lead to thermal decomposition.[1] Furthermore, it will not effectively separate it from impurities with similar boiling points, such as 2-acetylthiophene.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The solution is supersaturated above the melting point of this compound. The cooling rate is too rapid. | Add a small amount of additional hot solvent to fully dissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help.[1] |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling is too fast, preventing crystal nucleation. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.[1] |
| Low recovery of crystals. | Too much solvent was used during recrystallization. The product has significant solubility in the cold solvent. | Concentrate the filtrate by evaporating some of the solvent and cool again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| Crystals are still colored after recrystallization. | Colored impurities are co-crystallizing with the product. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.[1] |
Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling. | Superheating of the liquid due to a lack of nucleation sites. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure smooth and continuous stirring.[1] |
| Poor separation of fractions. | Inefficient distillation column. The distillation rate is too fast. Fluctuations in vacuum pressure. | For separating isomers like 2-acetylthiophene, a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary.[2] Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. Ensure a stable vacuum is maintained throughout the distillation.[1] |
| Product darkens during distillation. | Thermal decomposition at high temperatures. | Use vacuum distillation to lower the boiling point of this compound.[1] Ensure the heating mantle temperature is not set excessively high. |
| Low recovery of product. | Hold-up in the distillation apparatus. Loss of volatile product. Incomplete transfer of the crude product. | Use a distillation setup with a short path to minimize surface area and potential loss. Ensure all joints are properly sealed and the receiving flask is adequately cooled. Rinse the initial flask with a small amount of a suitable solvent and add it to the distillation flask.[1] |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆OS | [3] |
| Molecular Weight | 126.18 g/mol | [3] |
| Appearance | White to light yellow to dark green powder to crystal | [3] |
| Melting Point | 57-62 °C | [3] |
| Boiling Point | 208-210 °C at 748 mmHg | [3] |
| Solubility | Soluble in methanol, ethanol (B145695), and acetone. Limited solubility in water. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection : Based on solubility data, ethanol or a mixed solvent system like hexane/ethyl acetate (B1210297) is a good starting point. To test a solvent, dissolve a small amount of crude this compound in a minimal amount of the hot solvent and allow it to cool to see if crystals form.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Decolorization (Optional) : If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup : Assemble a standard vacuum distillation apparatus. This should include a round-bottom flask for the crude material, a short path distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a heating mantle.
-
Sample Preparation : Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips.
-
Evacuation : Ensure all joints are securely sealed. Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum.
-
Heating and Distillation : Begin stirring and gently heat the distillation flask.
-
Fraction Collection : Collect any initial low-boiling fractions, which may contain residual solvents or other volatile impurities. As the temperature rises and stabilizes, collect the main fraction of this compound at the appropriate temperature and pressure (e.g., 95 °C at 7 mmHg).
-
Completion : Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
Shutdown : Allow the apparatus to cool completely before releasing the vacuum.
Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
Preventing polymerization of 3-Acetylthiophene during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-Acetylthiophene to prevent its polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a heterocyclic ketone used as a building block in the synthesis of pharmaceuticals and other advanced materials. Its thiophene (B33073) ring is electron-rich, making it susceptible to polymerization and degradation under certain conditions, which can compromise the purity and reactivity of the material in subsequent experimental steps.
Q2: What are the primary triggers for the polymerization of this compound during storage?
A2: The main triggers for polymerization and degradation are:
-
Exposure to Light: this compound is light-sensitive. UV radiation can provide the energy to initiate free-radical polymerization.
-
Elevated Temperatures: Higher temperatures accelerate the rate of degradation and potential polymerization. Thermal decomposition can occur at temperatures above 100°C.
-
Presence of Oxygen: Atmospheric oxygen can lead to oxidative polymerization, often resulting in the formation of colored byproducts.
-
Contamination with Acids or Bases: Strong acids can catalyze electrophilic polymerization of the thiophene ring. Strong bases can also promote degradation pathways.
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents will readily induce polymerization.
Q3: What are the visual signs of this compound degradation or polymerization?
A3: Degradation or polymerization can be indicated by:
-
A change in color from its typical white to light yellow crystalline solid to a darker yellow, green, or brown hue.
-
A change in the physical state, such as the formation of gummy or solid polymeric material.
-
Insolubility of the compound in solvents where it is normally soluble.
Q4: Can I use a polymerization inhibitor for long-term storage?
A4: Yes, for extended storage, adding a free-radical inhibitor like Butylated Hydroxytoluene (BHT) can be beneficial. BHT is an antioxidant that can prevent the initiation of polymerization caused by autoxidation.[1][2][3] A low concentration, typically in the range of 100-500 ppm (0.01% - 0.05% w/w), is often sufficient. It is crucial to ensure the inhibitor is fully dissolved and homogeneously mixed with the this compound.
Q5: What is the expected shelf life of this compound?
A5: The shelf life is highly dependent on storage conditions. When stored under optimal conditions (refrigerated, in the dark, under an inert atmosphere), it can be stable for well over a year. However, frequent opening of the container, exposure to light, or storage at room temperature will significantly shorten its viable lifespan. Regular purity checks are recommended for material stored for more than six months.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Color Darkening (e.g., to yellow/brown) | Exposure to light (photo-oxidation) or air (oxidation). | 1. Immediately transfer the material to an amber glass vial. 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a dark, refrigerated environment. 4. Consider adding an antioxidant like BHT for future storage. |
| Material has become gummy or partially solidified | Onset of polymerization due to exposure to heat, light, or contaminants. | 1. Test the purity of the material using the analytical protocols below. 2. If a significant portion is still pure monomer, purification via recrystallization or column chromatography may be possible. 3. If polymerization is extensive, the material may not be salvageable. 4. Review storage procedures to prevent recurrence. |
| Inconsistent results in reactions using stored this compound | Presence of oligomers or degradation products that interfere with the reaction. | 1. Confirm the purity of the starting material using GC-MS or HPLC. 2. Purify the this compound before use. 3. For future use, aliquot the material into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk stock to air and moisture. |
Data on Storage Conditions
The following table summarizes the recommended storage conditions and their impact on the stability of this compound.
| Parameter | Optimal Condition | Acceptable Condition | Condition to Avoid | Rationale |
| Temperature | 2-8°C (Refrigerated) | Room Temperature (<25°C) for short periods | >30°C or temperature cycling | Low temperatures slow down the rate of degradation and polymerization reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly sealed container with minimal headspace | Open to air or frequently opened container | Prevents oxidative polymerization initiated by atmospheric oxygen. |
| Light | Stored in the dark (Amber vial/container in a cabinet) | Diffuse, indirect light | Direct sunlight or strong artificial light | This compound is light-sensitive and can undergo photo-initiated polymerization. |
| Container | Amber glass bottle with a PTFE-lined cap | Clear glass bottle wrapped in aluminum foil | Plastic containers (potential for leaching and gas permeability) | Provides protection from light and an inert storage surface. |
| Additives | 100-500 ppm BHT for long-term storage | None for short-term use if handled properly | Contamination with acids, bases, or metals | BHT acts as a free-radical scavenger, inhibiting autoxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and oligomers.
-
Sample Preparation:
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Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with high-purity dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio of 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
-
Data Analysis:
-
Identify this compound by its characteristic retention time and mass spectrum (major fragments at m/z 126, 111, 83).
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Look for peaks at higher retention times with masses corresponding to dimers (m/z ~250), trimers (m/z ~374), etc., to identify oligomers.
-
Quantify purity using the area percent method, assuming similar response factors for isomeric impurities.
-
Protocol 2: Quantification of Oligomers by Size Exclusion Chromatography (SEC)
This method is suitable for separating and quantifying oligomers based on their molecular size.
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 1-2 mg/mL in unstabilized Tetrahydrofuran (THF).
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
HPLC-SEC Conditions:
-
Column: A set of SEC columns suitable for separating low molecular weight polymers (e.g., polystyrene-divinylbenzene based, with pore sizes appropriate for the 100 - 2000 Da range).
-
Mobile Phase: HPLC-grade THF at a flow rate of 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
The monomer (this compound) will have the longest retention time.
-
Oligomers (dimers, trimers, etc.) will elute earlier, with retention time decreasing as the molecular weight increases.
-
Create a calibration curve using polystyrene standards of known molecular weights to correlate retention time with molecular weight.
-
Quantify the relative amounts of monomer and oligomers by integrating the peak areas in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Major polymerization pathways for this compound.
References
Technical Support Center: Gewald Reaction for Aminothiophene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Gewald reaction for producing aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and what are its key components?
A1: The Gewald reaction is a one-pot, multi-component reaction used to synthesize polysubstituted 2-aminothiophenes.[1][2][3] The essential components are:
-
A ketone or aldehyde.
-
An active methylene (B1212753) compound (e.g., α-cyanoester or malononitrile).
-
Elemental sulfur.[3]
-
A basic catalyst.[3]
Q2: What is the general mechanism of the Gewald reaction?
A2: The reaction proceeds in three main stages:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile intermediate.[2][3]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The precise mechanism of this step is intricate and may involve polysulfide intermediates.[3]
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to form the stable 2-aminothiophene product.[2][3]
Q3: What is the crucial role of the base in the Gewald reaction?
A3: The base is critical for catalyzing the initial Knoevenagel-Cope condensation.[3] Commonly used bases are secondary amines like morpholine (B109124) and piperidine, or tertiary amines such as triethylamine. The choice and concentration of the base can significantly influence the reaction rate and overall yield.[3][4] In some cases, the amine can also activate the elemental sulfur.[3]
Troubleshooting Guide for Low Yield
This guide addresses common issues leading to low product yield in the Gewald reaction.
Issue 1: The reaction yields little to no desired 2-aminothiophene product.
-
Possible Cause: Inefficient Knoevenagel-Cope Condensation.
-
Solution: The selection of the base is critical. For less reactive ketones, consider screening different or stronger bases like piperidine, morpholine, or triethylamine.[3] The condensation step produces water, which can hinder the reaction. Employing a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[3]
-
-
Possible Cause: Poor Solubility or Reactivity of Sulfur.
-
Solution: The choice of solvent is important. Polar solvents such as ethanol (B145695), methanol, or DMF can enhance the solubility and reactivity of sulfur.[3] Gently heating the reaction mixture to 40-60°C can also improve sulfur's reactivity, but excessive heat may lead to side reactions.[3]
-
-
Possible Cause: Steric Hindrance from Starting Materials.
-
Solution: For sterically hindered ketones, a two-step approach may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[3] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times, especially for challenging substrates.[2][3]
-
-
Possible Cause: Incorrect Stoichiometry or Purity of Reagents.
-
Solution: Ensure that all starting materials are pure and dry. Precisely measure all reagents according to the protocol.[3]
-
Issue 2: The reaction mixture contains significant amounts of byproducts.
-
Possible Cause: Presence of Unreacted Starting Materials.
-
Solution: This indicates an incomplete reaction. Try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[3]
-
-
Possible Cause: Isolation of the Knoevenagel-Cope Intermediate.
-
Solution: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow. Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.[3]
-
-
Possible Cause: Dimerization or Polymerization.
Issue 3: Difficulty in isolating the pure 2-aminothiophene.
-
Solution: Effective purification is key to obtaining a good yield of the final product.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes.[3]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica (B1680970) gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Washing: Washing the crude product with water can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[3]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, solvents, and temperatures on the yield of the Gewald reaction, based on data compiled from various studies.
Table 1: Effect of Base Catalyst on Yield
| Base Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Piperidinium Borate | 10 | 30 min | Very Good | [5] |
| Piperidinium Borate | 15 | 25 min | Very Good | [5] |
| Piperidinium Borate | 20 | 20 min | 96 | [5] |
| Morpholine | Catalytic | 1-4 hours | - | [4] |
| Triethylamine | Catalytic | 1-4 hours | - | [4] |
| Na2CaP2O7 | Catalytic | 6 hours | Good | [6] |
Note: "Very Good" indicates a high yield as reported in the source, but a specific percentage was not provided.
Table 2: Effect of Solvent on Yield
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol/Water (9:1) | 100 | 25 min | 96 | [5] |
| Methanol | 100 | 2 hours | Good | [5] |
| Ethanol | 100 | 3 hours | Good | [5] |
| Water | 100 | 24 hours | Lower | [5] |
| DMF | 100 | 15 min | Low | [5] |
| DMSO | 100 | 15 min | Low | [5] |
| Ethanol | Reflux | 1.5 hours | 69-86 | [7] |
Note: "Good", "Lower", and "Low" are qualitative descriptions from the source.
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Room Temperature | 24 hours | Traces | [5] |
| 70 | 3 hours | 84 | [5] |
| 100 | 25 min | 96 | [5] |
| 50-80 | 1-4 hours | - | [4] |
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This is a general guideline and may require optimization for specific substrates.[3]
Materials:
-
Carbonyl compound (ketone or aldehyde) (10 mmol)
-
Active methylene compound (e.g., ethyl cyanoacetate (B8463686) or malononitrile) (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Base (e.g., morpholine or triethylamine) (10-20 mol%)
-
Solvent (e.g., ethanol or methanol) (20-30 mL)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.
-
Add the solvent to the flask.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Work-up:
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate key aspects of the Gewald reaction to aid in troubleshooting and understanding the process.
Caption: The reaction mechanism of the Gewald synthesis.
Caption: A workflow for troubleshooting low yields.
Caption: Relationships between key reaction parameters and their effect on yield.
References
Technical Support Center: Optimizing Grignard Coupling with 3-Bromothiophene
Welcome to the technical support center for the functionalization of 3-bromothiophene (B43185) via Grignard coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimentation. Here, you will find detailed experimental protocols, comparative data, and visual workflows to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the Grignard coupling of 3-bromothiophene, presented in a question-and-answer format.
Grignard Reagent Formation
Question 1: My Grignard reaction with 3-bromothiophene is not initiating or giving a low yield. What are the common causes and solutions?
Answer: The formation of a Grignard reagent from 3-bromothiophene can be more challenging compared to its 2-isomer.[1] Several factors can contribute to initiation failure or low yields. Here is a troubleshooting guide:
-
Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[2]
-
Solution: Activate the magnesium turnings before adding 3-bromothiophene. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently warming the flask.[2][3] The disappearance of the purple iodine vapor indicates activation.[2]
-
-
Presence of Moisture: Grignard reagents are highly basic and will be quenched by any protic sources, such as water, leading to the formation of thiophene (B33073) as a byproduct.[2]
-
Solution: Ensure all glassware is rigorously oven-dried (>120 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Use freshly distilled, anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O).[2][3]
-
-
Reaction Temperature Too High: While some initial heating may be required for initiation, high temperatures can promote side reactions.[2]
-
Solution: After initiation, maintain a controlled temperature, often between 0-10 °C, during the addition of 3-bromothiophene.[2]
-
-
Difficult Grignard Formation: 3-Halothiophenes can be less cooperative in Grignard formation than their 2-halo counterparts.[1][2]
-
Alternative: Consider a lithium-halogen exchange using n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures (e.g., -78 °C) as a more reliable method to generate the nucleophilic thiophene species.[1][2]
-
Question 2: I am observing significant debromination of my 3-bromothiophene starting material. How can I prevent this?
Answer: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom, forming thiophene. This occurs because the 3-thienylmagnesium bromide intermediate is highly basic and susceptible to protonation by any available protic source.[2]
-
Primary Cause: The presence of moisture in the reaction is a major contributor.
-
Solution: Adhere strictly to anhydrous conditions as detailed in the previous question. Ensure all reagents and solvents are free of water and other protic impurities.[2][3]
Cross-Coupling Reaction
Question 3: During the Kumada coupling step, I am getting a significant amount of homocoupled (Wurtz) byproduct. How can this be minimized?
Answer: Homocoupling, the formation of a dimer from the Grignard reagent, is a frequent side reaction in Kumada coupling.[3]
-
Slow Addition of Grignard Reagent: Adding the Grignard reagent solution dropwise to the mixture of 3-bromothiophene and catalyst maintains a low concentration of the Grignard reagent, which minimizes self-coupling.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the desired cross-coupling.[3]
-
Choice of Catalyst: The catalyst and its ligands can influence the selectivity of the reaction. For nickel-catalyzed reactions, ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can improve the selectivity for cross-coupling over homocoupling.[3]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the synthesis of 3-hexylthiophene (B156222) from 3-bromothiophene using different catalysts and solvents in a Kumada coupling reaction.
Table 1: Effect of Catalyst on the Kumada Coupling of 3-Bromothiophene
| Catalyst | Solvent | Temperature | Time (h) | Yield of 3-Hexylthiophene (%) | Bis-thienyl Side-product (%) | Reference |
| NiCl₂(dppp) | Diethyl ether | Room Temp. | 1 | 90.0 | 0.2 | [4] |
| PdCl₂(PPh₃)₂ | Diethyl ether | 0 °C | 1 | 82.5 | 5.1 | [4] |
| NiCl₂(PPh₃)₂ | Diethyl ether | Room Temp. | 1 | 3.1 | 6.3 | [4] |
| None | Diethyl ether | Room Temp. | - | ~0 | ~0 | [4] |
Table 2: Effect of Solvent on the Kumada Coupling of 3-Bromothiophene with NiCl₂(dppp) Catalyst
| Solvent | Temperature | Time (h) | Yield of 3-Hexylthiophene (%) | Bis-thienyl Side-product (%) | Reference |
| 100% Diethyl ether | Room Temp. | 1 | 90.0 | 0.2 | [4] |
| 50:50 THF/MTBE | Room Temp. | 15 | 86.7 | 5.6 | [4] |
Experimental Protocols
Protocol 1: Nickel-Catalyzed Kumada Coupling of 3-Bromothiophene with an Alkyl Grignard Reagent
This protocol is adapted from BenchChem's application note on the synthesis of 3-alkylthiophenes.[5]
Materials:
-
3-Bromothiophene
-
Alkylmagnesium halide (e.g., hexylmagnesium bromide, 1.2 equivalents)
-
[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (NiCl₂(dppp)) (0.1-1 mol%)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.[5]
-
To the flask, add the alkylmagnesium halide solution in anhydrous diethyl ether.[5]
-
In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous diethyl ether.[5]
-
Add the 3-bromothiophene solution dropwise to the Grignard reagent at room temperature.[5]
-
Add the NiCl₂(dppp) catalyst to the reaction mixture.[5]
-
Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.[5]
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or distillation.[5]
Protocol 2: Formation of 3-Thienylmagnesium Bromide
This protocol is a general procedure for Grignard reagent formation.[2][3]
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
3-Bromothiophene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Flame-dry a three-necked flask under a nitrogen atmosphere.[3]
-
Place magnesium turnings (1.1 equivalents) in the flask.[3]
-
Add a single crystal of iodine to activate the magnesium.[2][3]
-
Gently warm the flask with a heat gun until purple iodine vapor is observed.[2]
-
Allow the flask to cool to room temperature, then add anhydrous THF.[2]
-
In a separate flask, dissolve 3-bromothiophene (1.0 equivalent) in anhydrous THF.[2]
-
Add a small portion (~5-10%) of the 3-bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the fading of the iodine color and gentle bubbling.[2]
-
Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux or a controlled internal temperature (e.g., 0-10 °C with external cooling).[2]
-
After the addition is complete, stir the mixture for an additional 1-2 hours until the magnesium is consumed. The resulting cloudy grey-to-brown solution is the Grignard reagent.[2]
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for the Grignard coupling of 3-bromothiophene.
Caption: Experimental workflow for Grignard coupling.
Caption: Troubleshooting logic for low yield.
References
Side reactions to avoid in the synthesis of 3-Acetylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-Acetylthiophene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound is often challenging due to the high regioselectivity of thiophene (B33073) towards electrophilic substitution at the 2-position. Direct Friedel-Crafts acylation of thiophene is not a viable route for obtaining the 3-isomer in good yields, as it predominantly produces 2-acetylthiophene. Therefore, this guide focuses on the more common and effective multi-step synthesis starting from 3-bromothiophene (B43185).
Route 1: Synthesis via Grignard Coupling and Oxidation
This is a widely used laboratory and industrial method for preparing this compound. It involves two main steps:
-
Kumada Coupling: Reaction of 3-bromothiophene with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a nickel catalyst to form 3-ethylthiophene (B160659).
-
Oxidation: Oxidation of the ethyl side chain of 3-ethylthiophene to a ketone using an oxidizing agent like potassium permanganate (B83412) (KMnO₄).
Q1: My Grignard coupling reaction is giving a low yield of 3-ethylthiophene. What are the common side reactions?
A1: Low yields in this step are typically due to a few common side reactions:
-
Homocoupling (Wurtz-type reaction): This is the formation of bithienyl byproducts from the reaction of the Grignard reagent with unreacted 3-bromothiophene.
-
Debromination (Protonolysis): The highly basic Grignard reagent can be quenched by any trace of protic solvents (like water or alcohols), leading to the formation of thiophene instead of the desired product.
-
Loss of Grignard Reagent: The Grignard reagent can also react with atmospheric oxygen and carbon dioxide.
Troubleshooting Steps:
| Problem | Possible Cause | Solution |
| Low Yield | Presence of moisture | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. |
| Poor quality magnesium | Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Inefficient reaction initiation | Gentle heating may be required to initiate the Grignard formation. A small amount of the 3-bromothiophene can be added first to start the reaction before adding the rest. | |
| Homocoupling | Add the ethyl Grignard reagent slowly to the solution of 3-bromothiophene and catalyst to maintain a low concentration of the Grignard reagent. Consider using a ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) with a nickel catalyst to improve selectivity. | |
| Reaction with air (O₂) or CO₂ | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q2: The oxidation of 3-ethylthiophene is not clean, and I am getting multiple products. What are the likely side reactions?
A2: The oxidation of the ethyl side chain must be carefully controlled to avoid the formation of byproducts:
-
Over-oxidation: The most common side reaction is the oxidation of the ketone to a carboxylic acid (3-thiophenecarboxylic acid).[1][2]
-
Ring Opening/Degradation: Thiophene rings can be susceptible to degradation under harsh oxidizing conditions, leading to a complex mixture of byproducts.[3][4]
-
Incomplete Reaction: Unreacted 3-ethylthiophene will remain in the product mixture.
Troubleshooting Steps:
| Problem | Possible Cause | Solution |
| Low Yield of Ketone | Over-oxidation to carboxylic acid | Carefully control the stoichiometry of the oxidizing agent (KMnO₄). Do not use a large excess. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. Lowering the reaction temperature can also help. |
| Thiophene ring degradation | Avoid excessively high temperatures and prolonged reaction times. Using a buffered solution or a phase-transfer catalyst can sometimes lead to milder reaction conditions. | |
| Incomplete reaction | Ensure the oxidizing agent is added in sufficient quantity and that the reaction is allowed to proceed for an adequate amount of time. The reaction mixture should be vigorously stirred to ensure proper mixing. |
Route 2: Gewald Synthesis of 2-Amino-3-acetylthiophene
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes. For 2-amino-3-acetylthiophene, the reaction involves the condensation of cyanoacetone with a sulfur source in the presence of a base.[5][6]
Q3: I am attempting the Gewald synthesis of 2-amino-3-acetylthiophene, but the yield is low and the product is impure. What are the potential side reactions?
A3: The Gewald reaction can have several competing side reactions that affect the yield and purity of the desired product:
-
Dimerization of the Knoevenagel-Cope intermediate: The intermediate formed from the condensation of cyanoacetone can dimerize, leading to a six-membered ring byproduct.[7]
-
Formation of other thiophene isomers: Depending on the reaction conditions, other thiophene isomers might be formed.
-
Incomplete reaction: Unreacted starting materials will contaminate the product.
Troubleshooting Steps:
| Problem | Possible Cause | Solution |
| Low Yield | Inefficient Knoevenagel-Cope condensation | The choice of base is critical. Tertiary amines like triethylamine (B128534) are commonly used. Ensure the removal of water formed during this step, as it can inhibit the reaction. |
| Poor sulfur reactivity | Use a polar solvent like ethanol (B145695) or DMF to improve the solubility and reactivity of elemental sulfur. Gentle heating (40-60 °C) can also be beneficial. | |
| Dimerization of intermediate | Adjust the reaction temperature and the rate of addition of reagents. A lower temperature may favor the desired cyclization over dimerization. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 3-Ethylthiophene
| Catalyst | Ligand | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂ | dppp | EtMgBr | THF | Reflux | ~75 | [8] |
| Ni(dppp)Cl₂ | - | C₆H₁₃MgBr | Diethyl ether | Reflux | 85-95 | [9] |
Table 2: Conditions for the Oxidation of 3-Ethylthiophene
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| KMnO₄ | Mg(NO₃)₂ solution | 90 | Not specified | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethylthiophene via Kumada Coupling
This protocol is adapted from a patented procedure.[8]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-bromothiophene (1.0 eq) and bis(triphenylphosphine)nickel(II) dichloride (0.01-0.015 eq) in anhydrous diethyl ether.
-
Grignard Addition: Cool the mixture in an ice bath. Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether dropwise via the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-ethylthiophene can be purified by vacuum distillation.
Protocol 2: Oxidation of 3-Ethylthiophene to this compound
This protocol is adapted from a patented procedure.[10]
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a thermometer, dissolve 3-ethylthiophene (1.0 eq) in a magnesium nitrate (B79036) solution.
-
Oxidant Addition: Heat the mixture with stirring and add potassium permanganate powder (1.6 eq) in portions.
-
Reaction: After the addition is complete, continue stirring and heat the mixture to 90 °C.
-
Work-up: Hot filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with boiling water.
-
Isolation: Combine the filtrates, cool to allow the product to precipitate, filter the solid, and dry under reduced pressure to obtain this compound.
Protocol 3: Synthesis of 1-(2-Amino-3-thienyl)ethanone via Gewald Reaction
This protocol is adapted from a published scientific paper.[5]
-
Reaction Setup: In a round-bottom flask, dissolve crude 3-oxobutanenitrile (B1585553) (cyanoacetone) (1.0 eq) and 1,4-dithiane-2,5-diol (B140307) (0.5 eq) in DMF.
-
Base Addition: Add triethylamine (0.23 eq) with stirring.
-
Reaction: Heat the solution to 60 °C for 3 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water, diethyl ether, and glacial acetic acid to the residue until the organic layer becomes clear.
-
Purification: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with 5% aqueous NaHCO₃ and water, dry over anhydrous Na₂SO₄, and evaporate the solvent to afford the product.
Mandatory Visualization
Caption: Main reaction pathway and side reactions in the synthesis of this compound via the Grignard route.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Disposal of 3-Acetylthiophene
This guide provides essential safety information, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Acetylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards are that it is harmful if swallowed, in contact with skin, or if inhaled[1]. It can also cause skin and serious eye irritation, and may cause respiratory irritation[2].
Q2: What immediate actions should I take in case of accidental exposure?
A2: In case of accidental exposure, it is crucial to seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and get medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[1][3]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[4]
-
Ingestion: Clean the mouth with water and seek medical attention. Do not induce vomiting unless directed to do so by medical personnel.[1][3]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed.[1][3] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1]
Q4: Can I dispose of small amounts of this compound down the drain?
A4: No, you should not empty this compound into drains.[1][3] It is essential to consult local, regional, and national hazardous waste regulations for proper disposal.[1]
Troubleshooting Guide
Problem: I smell a strong, unpleasant odor during my experiment.
-
Possible Cause: There may be a leak or spill of this compound, or inadequate ventilation. The substance is noted to have a "stench".[4]
-
Solution: Immediately check for any spills. Ensure you are working in a well-ventilated area or a fume hood. If the odor persists, evacuate the area and assess the situation for a potential leak. Always wear appropriate respiratory protection when handling this chemical.[1]
Problem: My skin has come into contact with this compound powder.
-
Immediate Action: As per safety protocols, wash the affected area thoroughly with soap and water for at least 15 minutes.[1][3] Remove any contaminated clothing.
-
Follow-up: Monitor the skin for any signs of irritation, such as redness or itching. If irritation develops or persists, seek medical attention.[2]
Problem: I'm unsure if my current waste disposal method is compliant.
-
Action: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office and refer to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] this compound is classified under UN number UN2811 for transport, indicating it is a toxic solid.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H6OS | [2][5] |
| Molecular Weight | 126.18 g/mol | [2][3] |
| Melting Point | 57-62 °C | [5] |
| Boiling Point | 208-210 °C at 748 mmHg | [5] |
| Flash Point | Not applicable | |
| Appearance | White to light yellow to dark green powder to crystal | |
| Solubility | Soluble in methanol |
Experimental Protocols
Protocol: Weighing and Dissolving this compound for a Reaction
This protocol outlines the safe handling steps for weighing and dissolving solid this compound.
1. Preparation and Personal Protective Equipment (PPE):
- Work within a certified chemical fume hood.
- Ensure the work area is clean and uncluttered.
- Wear the following PPE:
- Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
- Appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1]
- A lab coat.
- Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[1]
2. Weighing the Compound:
- Use a tared, clean, and dry glass container (e.g., a beaker or flask).
- Carefully scoop the required amount of this compound from the stock bottle onto the weighing paper or directly into the tared container inside the fume hood.
- Avoid creating dust.[1]
- Close the stock bottle tightly immediately after use.
3. Dissolution:
- Add the appropriate solvent (e.g., methanol) to the container with the weighed this compound.
- Stir the mixture gently with a magnetic stirrer or by swirling the flask until the solid is fully dissolved.
- Keep the container covered to the extent possible to minimize vapor release.
4. Post-Procedure:
- Clean any residual powder from the spatula and weighing area with a damp cloth, ensuring the cleaning materials are disposed of as hazardous waste.
- Wash hands thoroughly with soap and water after handling is complete.[1]
Visual Workflows
Caption: Workflow for handling a this compound spill.
Caption: Decision-making process for this compound waste disposal.
References
Technical Support Center: Purification of Crude 3-Acetylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude 3-Acetylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
Common impurities in crude this compound from a Friedel-Crafts acylation reaction typically include:
-
Unreacted Starting Materials: Residual thiophene (B33073) and the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).[1]
-
Reaction Byproducts: Acetic acid is a common byproduct when using acetic anhydride.[2]
-
Positional Isomer: 2-Acetylthiophene is a significant isomeric impurity that can be formed, the separation of which can be challenging.[1]
-
Diacylated Thiophenes: Products of further acylation on the thiophene ring can be present as minor impurities.[2]
-
Catalyst Residues: Depending on the Lewis acid catalyst used (e.g., AlCl₃, SnCl₄), residual catalyst may be present and require removal during the workup.[2]
Q2: Which analytical techniques are best for identifying impurities in my crude this compound sample?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:
-
Thin-Layer Chromatography (TLC): An excellent first step for qualitative analysis to visualize the number of components in your crude mixture and to determine an appropriate solvent system for column chromatography.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile impurities and identifying them based on their mass-to-charge ratio.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired this compound and identifying impurities by their characteristic chemical shifts.[5][6] The proton NMR spectrum of this compound will show characteristic signals for the thiophene ring protons and the acetyl methyl protons.[5] Impurities will present as additional, uncharacteristic peaks.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample and the percentage of each impurity.[2]
Q3: My purified this compound is a yellow to brownish solid. Is this normal?
While pure this compound is typically a white to light yellow crystalline solid, a yellowish or brownish tint can indicate the presence of trace impurities.[7] If a colorless product is required, further purification by recrystallization or passing a solution of the product through a short plug of silica (B1680970) gel or activated charcoal may be necessary.[1]
Q4: I am having difficulty separating this compound from its 2-isomer. What is the best approach?
Separating positional isomers like 2- and this compound can be challenging due to their similar physical properties, including close boiling points, which makes simple or fractional distillation less effective on a lab scale.[1][2]
-
Column Chromatography: This is the most effective laboratory-scale method for separating isomeric impurities. A carefully selected eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), will allow for the differential retention of the isomers on a silica gel stationary phase, leading to their separation.[1][2]
-
High-Efficiency Fractional Distillation: For larger scale purifications, fractional distillation with a column having a high number of theoretical plates may be employed, though it can be technically challenging and may lead to product loss.[1]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of this compound and Impurities | Inappropriate solvent system (eluent). | Optimize the eluent using TLC first. A common starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve good separation of the spots on the TLC plate.[1] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude product ratio of 30:1 to 100:1 (w/w).[1] | |
| Channeling in the stationary phase. | Ensure the column is packed uniformly as a slurry to avoid cracks and channels that lead to poor separation.[8] | |
| This compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| This compound Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The product is too soluble in the chosen solvent. | Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. |
| The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. | |
| Oily Precipitate Forms Instead of Crystals | The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of well-defined crystals. |
| Presence of impurities that inhibit crystallization. | The crude product may require initial purification by another method, such as column chromatography, before recrystallization. | |
| Colored Impurities in the Final Crystals | The colored impurity co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution and filter it while hot to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1] |
Data Presentation
Purity and Yield of this compound with Different Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >95% | Dependent on boiling point differences | Scalable and effective for removing non-volatile and some volatile impurities.[2] | May not effectively separate isomers with close boiling points.[1] |
| Column Chromatography | >98% | Dependent on loading and technique | High resolution for difficult separations, including isomers.[1][2] | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% | Dependent on solvent choice and technique | Can yield very high purity product; effective as a final purification step.[2] | Requires a suitable solvent to be identified; may have lower recovery. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find an eluent system that gives the this compound spot an Rf value of approximately 0.3 and good separation from impurities.[8]
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude product.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.[8] Add a layer of sand on top of the silica gel.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.[8]
-
-
Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent is one in which the product is highly soluble when hot and poorly soluble when cold. Potential solvents include cyclohexane (B81311) or mixtures of solvents like cyclohexane and dichloromethane.[9]
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.[1]
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound(1468-83-3) 1H NMR spectrum [chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 3-acetyl thiophene, 1468-83-3 [thegoodscentscompany.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
TLC and GC-MS methods for tracking 3-Acetylthiophene reaction progress
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of reactions involving 3-Acetylthiophene.
Frequently Asked Questions (FAQs)
TLC Analysis FAQs
Q1: What is the primary purpose of using TLC to monitor a this compound reaction? A1: TLC is a fast and effective method to qualitatively track the progress of a chemical reaction.[1] It allows you to visualize the consumption of the starting material (this compound), the formation of the product, and identify the presence of any major byproducts in near real-time.[1][2]
Q2: What is a good starting solvent system (mobile phase) for analyzing this compound and its derivatives on a silica (B1680970) gel TLC plate? A2: A common and effective starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297).[1][3] A typical starting ratio to try is 7:3 or 8:2 hexane (B92381):ethyl acetate. The polarity can then be adjusted to achieve an optimal Rf value for the starting material, ideally around 0.3-0.4.[3][4]
Q3: How can I visualize the spots on the TLC plate? A3: this compound and many of its derivatives are UV-active due to the aromatic thiophene (B33073) ring. The easiest method is to view the dried TLC plate under a UV lamp (typically at 254 nm), where the compounds will appear as dark spots.[1][3] For compounds that are not UV-active, or for better visualization, chemical stains like potassium permanganate (B83412) or anisaldehyde can be used.[5][6]
Q4: What is a "cospot," and why is it important for reaction monitoring? A4: A cospot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[2][4] This is crucial for distinguishing between the starting material and the product, especially when their Rf values are very similar.[4][5] It helps confirm that a new spot is indeed the product and not just the starting material appearing to have a different Rf value due to matrix effects from the reaction mixture.[2][4]
GC-MS Analysis FAQs
Q1: What type of GC column is suitable for analyzing this compound? A1: A standard, non-polar or mid-polarity column is generally effective. A column with a dimethylpolysiloxane stationary phase (like a DB-1 or HP-5ms) is a common choice for separating a wide range of organic compounds, including acetylthiophenes.[7] For better separation of isomers, a mid-polarity phase might be considered.[8]
Q2: How can I identify this compound and its reaction products in my chromatogram? A2: Identification is achieved by combining two pieces of information: the retention time and the mass spectrum. The retention time is the specific time it takes for a compound to travel through the GC column.[9] The mass spectrometer then provides a mass spectrum, which is a unique fragmentation pattern or "fingerprint" for that molecule.[10] This spectrum can be compared to a known standard or a spectral library like the NIST database for positive identification.[8][11]
Q3: What are the expected key ions in the mass spectrum of this compound? A3: For this compound (Molecular Weight: 126.18 g/mol ), the mass spectrum will typically show a prominent molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 126. Another significant peak will be observed at m/z 111, corresponding to the loss of a methyl group (-CH3), and a base peak at m/z 83.
Q4: Can I quantify the reaction progress using GC-MS? A4: Yes, GC-MS is an excellent quantitative technique.[11] By creating a calibration curve with standards of known concentration, you can determine the concentration of the remaining this compound and the formed product in your reaction mixture over time.[12][13] Using an internal standard is recommended to improve accuracy and precision.[13]
Troubleshooting Guides
TLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded).[14][15] The compound is acidic or basic and is interacting with the silica gel.[14] The solvent polarity is inappropriate.[15] | Dilute the sample before spotting.[14] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2%).[14] Experiment with different solvent systems.[14] |
| Rf values are too high (spots run near the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane:ethyl acetate mixture). |
| Rf values are too low (spots remain on the baseline). | The mobile phase is not polar enough.[1] | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[1] For very polar compounds, consider using a more polar solvent like methanol (B129727) in the mixture.[16] |
| Reactant and product spots have very similar Rf values. | The chosen solvent system lacks the selectivity to resolve the compounds. | Try different solvent systems with varying components (e.g., substitute ethyl acetate with acetone (B3395972) or dichloromethane).[5][14] Utilize a cospot to see if the spots are truly identical or slightly different (an elongated spot in the cospot lane suggests they are different).[2][5] |
| No spots are visible on the plate. | The sample concentration is too low.[14][15] The compound is not UV-active and requires a stain. The solvent level in the chamber was above the spotting line, dissolving the sample.[15] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[15] Use a chemical stain (e.g., potassium permanganate) for visualization.[6] Ensure the solvent level is always below the baseline where samples are spotted.[14] |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing (for this compound or similar ketones). | Active sites in the injector liner or column are interacting with the acetyl group.[8] Column contamination from non-volatile residues.[8] | Use a deactivated injector liner. Consider using a base-deactivated column.[8] Bake out the column at a high temperature as per the manufacturer's instructions or trim the first few centimeters off the front of the column.[8] |
| Ghost Peaks (extraneous peaks). | Contamination from the carrier gas, syringe, or septum bleed.[8] Carryover from a previous, more concentrated injection.[8] | Use high-purity carrier gas and high-quality septa.[8] Implement a thorough solvent wash cycle for the syringe between injections. Run a blank solvent injection to confirm the system is clean.[8] |
| Poor Resolution (e.g., between reactant and product). | The oven temperature program is not optimal (e.g., the ramp rate is too fast).[8] The column stationary phase is not selective enough. | Decrease the oven ramp rate or add an isothermal hold at a relevant temperature to improve separation. Try a column with a different stationary phase (e.g., a mid-polarity column).[8] |
| No peaks or very small peaks detected. | The sample concentration is too low. The compound is not volatile enough or is degrading in the hot injector. | Concentrate the sample or inject a larger volume (if appropriate). Lower the injector temperature. Consider derivatization to increase volatility if the product is non-volatile (e.g., a diol).[11] |
Experimental Protocols & Data
Protocol 1: TLC Monitoring of a this compound Reaction
-
Chamber Preparation: Add the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the chamber and let it equilibrate for 5-10 minutes.
-
Plate Preparation: On a silica gel TLC plate, use a pencil to gently draw a baseline (origin) about 1 cm from the bottom. Mark three lanes on the origin: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction Mixture).[16]
-
Spotting:
-
Using a capillary tube, spot a dilute solution of pure this compound on the "SM" and "CO" marks.[4]
-
Using a fresh capillary tube, spot a small aliquot of the reaction mixture on the "RXN" and "CO" marks.[2][4]
-
Ensure spots are small and do not spread into each other.[4] Allow the solvent to fully evaporate from the spots.
-
-
Development: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the origin.[1] Close the lid and allow the solvent to ascend the plate via capillary action.
-
Analysis: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1] Allow the plate to dry, then visualize the spots under a UV lamp.[1] Circle the spots with a pencil and calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).
Protocol 2: GC-MS Analysis of a this compound Reaction
-
Sample Preparation: Take an aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane. If necessary, filter the sample to remove any particulate matter.
-
Instrument Setup (Example Parameters):
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.[13]
-
Injector: Split/Splitless inlet, set to 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
Scan Range: 40-500 amu.[13]
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition & Analysis: Acquire the total ion chromatogram (TIC). Identify the peaks corresponding to this compound and the product by their retention times. Confirm identity by comparing their mass spectra against reference spectra.
Quantitative Data Summary
The following tables provide example data for monitoring a hypothetical reduction of this compound to 1-(thiophen-3-yl)ethanol. Note: Actual Rf and retention times will vary based on specific experimental conditions.
Table 1: Example TLC Data
| Compound | Mobile Phase (Hexane:EtOAc) | Expected Rf Value | Appearance under UV (254 nm) |
| This compound | 8:2 | ~0.45 | Dark Spot |
| 1-(thiophen-3-yl)ethanol | 8:2 | ~0.25 | Dark Spot |
Table 2: Example GC-MS Data
| Compound | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 126.18 | ~8.5 | 126 (M+), 111, 83 |
| 1-(thiophen-3-yl)ethanol | 128.19 | ~9.2 | 128 (M+), 113, 97, 85 |
Visualized Workflows
Caption: Workflow for monitoring reaction progress using TLC.
Caption: General workflow for GC-MS analysis of a reaction mixture.
Caption: Troubleshooting flow for poor TLC spot resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. uoguelph.ca [uoguelph.ca]
- 11. emerypharma.com [emerypharma.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. silicycle.com [silicycle.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Managing Exothermic Thiophene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control in exothermic thiophene (B33073) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in thiophene synthesis?
A1: Many synthetic routes to thiophenes, such as the Paal-Knorr and Gewald reactions, are exothermic, meaning they release significant heat.[1][2] Poor temperature control can lead to a number of issues, including:
-
Reduced Yield and Purity: Higher temperatures can promote side reactions, such as the formation of furan (B31954) byproducts in the Paal-Knorr synthesis, lowering the yield of the desired thiophene product.[1]
-
Thermal Runaway: If the heat generated by the reaction exceeds the rate of heat removal, the reaction temperature can increase uncontrollably.[3][4] This rapid increase in temperature further accelerates the reaction rate, creating a dangerous positive feedback loop that can lead to a violent release of energy, vessel over-pressurization, and potential explosion.[3][4]
-
Decomposition: Thiophene and its derivatives can be sensitive to high temperatures and may decompose, leading to a loss of product and the formation of impurities.
Q2: What are the initial signs of a potential thermal runaway in my thiophene reaction?
A2: Early detection is crucial for preventing a thermal runaway. Key indicators include:
-
A sudden, unexpected increase in the reaction temperature that does not stabilize with standard cooling.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity that are not part of the expected procedure.
-
Vigorous, uncontrolled boiling of the solvent.
Q3: What immediate steps should I take if I suspect a thermal runaway?
A3: If you suspect a thermal runaway, prioritize safety above all else. Follow your laboratory's emergency procedures, which should include:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.[5]
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket or cooling coils to its maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.
-
Prepare for Emergency Shutdown: Be ready to initiate emergency shutdown procedures, which may include quenching the reaction.[3]
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area immediately.
Q4: How can I proactively design my experiment to minimize the risk of an exothermic event?
A4: Proactive experimental design is the most effective way to manage exothermic reactions. Key considerations include:
-
Controlled Reagent Addition: Instead of adding all reactants at once, use a dropping funnel or a syringe pump to add the most reactive component slowly and at a controlled rate.[5] This allows the cooling system to dissipate the heat as it is generated.
-
Adequate Cooling Capacity: Ensure your cooling system (e.g., ice bath, cryostat, jacketed reactor) is appropriately sized to handle the total expected heat evolution of the reaction.
-
Dilution: Running the reaction in a larger volume of solvent can help to absorb the heat generated and moderate the temperature increase.
-
Proper Agitation: Efficient stirring is essential to ensure uniform temperature throughout the reaction mixture and prevent the formation of localized hot spots.
-
Continuous Monitoring: Use a calibrated thermometer or thermocouple to continuously monitor the internal temperature of the reaction.
Troubleshooting Guides
Issue 1: The reaction temperature is consistently overshooting the target temperature during reagent addition.
| Possible Cause | Suggested Solution |
| Rate of addition is too high. | Reduce the rate of addition of the limiting reagent. This will decrease the rate of heat generation, allowing the cooling system to keep pace. |
| Insufficient cooling. | Ensure your cooling bath is at the correct temperature and has adequate volume and surface area. For jacketed reactors, check the coolant flow rate and temperature. |
| Inadequate stirring. | Increase the stirring speed to improve heat transfer from the reaction mixture to the cooling medium and prevent hot spots. |
| Reaction concentration is too high. | Consider diluting the reaction mixture with more solvent to increase the thermal mass. |
Issue 2: A sudden, rapid temperature spike occurs after a period of seemingly controlled reaction.
| Possible Cause | Suggested Solution |
| Induction period followed by rapid reaction. | Some reactions have an induction period. If reagents accumulate before the reaction initiates, a sudden exotherm can occur. Reduce the initial rate of addition until the reaction has clearly started, then gradually increase the rate. |
| Loss of cooling. | Immediately check your cooling system. Ensure the cooling bath has ice, the cryostat is running, or the coolant is circulating in the jacket. If cooling is lost, stop reagent addition immediately and prepare for emergency procedures. |
| Agitator failure. | Check if the stirrer is functioning correctly. Loss of agitation can lead to localized overheating and a subsequent runaway. If the stirrer has failed, stop the reaction if possible and cool the vessel externally. |
Issue 3: The reaction is very slow at the recommended temperature, but a significant exotherm is still a concern.
| Possible Cause | Suggested Solution |
| Balancing kinetics and safety. | Slowly and cautiously increase the reaction temperature in small increments (e.g., 5 °C) while carefully monitoring for any signs of an exotherm. Alternatively, consider using a more active catalyst if applicable to the synthesis. |
| Incorrect reagent concentration or purity. | Verify the concentration and purity of your starting materials. Impurities can sometimes inhibit a reaction at lower temperatures. |
Data Presentation
Table 1: Comparison of Common Laboratory Cooling Methods
| Cooling Method | Typical Temperature Range (°C) | Advantages | Disadvantages | Best Suited For |
| Ice/Water Bath | 0 to 25 | Simple, inexpensive, large heat sink capacity. | Limited to temperatures at or above 0 °C, manual temperature control. | Small to medium scale reactions where precise temperature control below 0 °C is not required. |
| Dry Ice/Solvent Bath | -78 (acetone) to -15 (ethylene glycol) | Achieves and maintains sub-zero temperatures. | Solvent evaporation, potential for moisture condensation, manual temperature control. | Reactions requiring stable, low temperatures. |
| Circulating Chiller/Cryostat | -80 to 25 | Precise and automated temperature control, wide temperature range. | Higher initial cost, requires a jacketed reactor or cooling coil. | Reactions requiring precise and prolonged temperature control, and for scale-up. |
| Jacketed Reactor | Dependent on circulator | Excellent heat transfer, uniform temperature distribution, suitable for automation and scale-up. | High cost, requires a dedicated circulator. | Larger scale reactions, process development, and manufacturing. |
| Internal Cooling Coils | Dependent on circulator | Can provide better dynamic controllability than a jacket for handling large disturbances.[6] | Can be difficult to clean, may interfere with stirring. | Continuous stirred-tank reactors (CSTRs) and situations requiring rapid heat removal.[6] |
Table 2: Typical Heat Transfer Coefficients for Laboratory Reactors
| Cooling Configuration | Typical Overall Heat Transfer Coefficient (U) (W/m²K) | Notes |
| Glass-Lined Jacketed Reactor | 100 - 400 | The glass lining adds a significant thermal resistance. |
| Stainless Steel Jacketed Reactor | 300 - 1500 | Higher thermal conductivity of steel allows for better heat transfer. |
| Reactor with Internal Coils | 500 - 2000 | The direct contact of the coil with the reaction mass provides efficient heat transfer. |
Note: These values are approximate and can vary significantly depending on the specific reactor geometry, agitator type and speed, and the physical properties of the reaction medium and coolant.
Experimental Protocols
Protocol 1: General Procedure for Controlled Exothermic Thiophene Synthesis (e.g., Paal-Knorr or Gewald Reaction) at Laboratory Scale
Objective: To safely perform an exothermic thiophene synthesis by controlling the rate of reagent addition and maintaining a stable reaction temperature.
Materials:
-
Reactants for the specific thiophene synthesis (e.g., 1,4-dicarbonyl and Lawesson's reagent for Paal-Knorr; ketone, α-cyanoester, and sulfur for Gewald).
-
Anhydrous solvent (e.g., toluene, ethanol).
-
Cooling bath (e.g., ice/water or dry ice/acetone, large enough to immerse the reaction flask).
-
Reaction flask equipped with a magnetic stirrer, thermocouple or thermometer, and a pressure-equalizing dropping funnel.
-
Inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure the reaction flask is securely clamped in the cooling bath. Place the thermocouple or thermometer such that the bulb is submerged in the reaction mixture but does not interfere with the stirrer.
-
Initial Charge: To the reaction flask, add the solvent and all but one of the reactants. If one reactant is known to be the primary driver of the exotherm, it should be the one added via the dropping funnel.
-
Cooling: Cool the reaction mixture to the desired initial temperature (e.g., 0 °C).
-
Controlled Addition: Begin the slow, dropwise addition of the remaining reactant from the dropping funnel.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the target temperature.
-
Observation: If the temperature begins to rise uncontrollably, immediately stop the addition and, if necessary, add more ice to the cooling bath.
-
Completion: Once the addition is complete, continue to stir the reaction at the target temperature for the time specified in the literature or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to slowly warm to room temperature before proceeding with the work-up procedure.
Mandatory Visualizations
References
Long-term storage and stability issues with 3-Acetylthiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and common experimental issues associated with 3-Acetylthiophene.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3] For extended storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.[4]
Q2: What is the expected shelf life of this compound?
Q3: My this compound has developed a yellow or brownish color. Is it still usable?
A3: The appearance of a yellow to dark green color can be indicative of impurity formation or degradation. While a slight discoloration may not significantly impact all applications, it is crucial to perform a purity analysis (e.g., via HPLC) to determine if the material is suitable for your specific experiment.
Q4: What are the primary degradation pathways for this compound?
A4: Thiophene (B33073) derivatives like this compound are susceptible to several degradation pathways:
-
Oxidative Degradation: The sulfur atom in the thiophene ring can be oxidized to form S-oxides (sulfoxides) and S,S-dioxides (sulfones), particularly in the presence of oxidizing agents or atmospheric oxygen.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of reactive species like singlet oxygen, which can cause oxidation and degradation of the polymer chains.
-
Polymerization: In the presence of strong Lewis acids (like AlCl₃), high temperatures, or oxidizing conditions, the electron-rich thiophene ring can undergo polymerization, leading to the formation of dark, tar-like materials.[6]
Q5: What are the common impurities found in this compound?
A5: Impurities can arise from the synthesis process. For the related 2-Acetylthiophene, common impurities include the positional isomer (in this case, 2-Acetylthiophene), unreacted starting materials (thiophene), and byproducts from side reactions like bithiophenes.
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated)[1] | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the sulfur atom in the thiophene ring. |
| Light | In the dark (Amber vial)[2] | To prevent light-induced degradation (photodegradation).[2] |
| Container | Tightly sealed | To protect from moisture and atmospheric oxygen.[3] |
Troubleshooting Guides
Issue 1: Discoloration of Solid or Solution
If you observe a noticeable color change (e.g., yellowing or darkening) in your this compound solid or a prepared solution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for discolored this compound.
Issue 2: Inconsistent Experimental Results
If you are experiencing inconsistent yields, unexpected byproducts, or poor reproducibility in your reactions involving this compound, this guide can help you diagnose the potential cause.
Caption: Troubleshooting guide for inconsistent experimental results.
Experimental Protocols
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound sample. This method is adapted from established procedures for analyzing aromatic ketones.[7][8][9]
1. Objective: To quantify the purity of this compound and identify the presence of potential impurities.
2. Materials and Reagents:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of this compound (if available)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water. A common starting point is a 65:35 (v/v) mixture of acetonitrile to water.[7] The exact ratio may need to be optimized for best separation.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the mobile phase in a 10 mL volumetric flask. Dilute to the mark with the mobile phase. Further dilute as necessary to be within the linear range of the detector.
-
Standard Solution (if available): Prepare a solution of the this compound reference standard with a known concentration in the mobile phase, similar to the sample solution.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 360 nm (or a wavelength determined by a UV scan of this compound)[7]
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution (if available) to determine the retention time and response factor of this compound.
-
Inject the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of all potential impurities.
6. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (by comparing with the standard or by identifying the major peak).
-
Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.
-
If a reference standard is used, a more accurate quantification can be performed using a calibration curve.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. 1468-83-3|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. 2-acetyl thiophene, 88-15-3 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing byproduct formation in Friedel-Crafts reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Friedel-Crafts reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Friedel-Crafts alkylation and acylation reactions in a question-and-answer format.
Issue 1: Excessive Polyalkylation in Friedel-Crafts Alkylation
-
Question: Why am I observing significant amounts of di- or tri-alkylated products in my Friedel-Crafts alkylation reaction?
Answer: Polyalkylation is a common side reaction in Friedel-Crafts alkylation. The initial alkyl group added to the aromatic ring is an electron-donating group, which activates the ring.[1][2] This makes the monoalkylated product more nucleophilic and thus more reactive than the starting material, leading to further alkylation.[1][2]
-
Question: How can I prevent or minimize polyalkylation?
Answer: Several strategies can be employed to control polyalkylation:
-
Use a large excess of the aromatic substrate: This statistically favors the electrophile reacting with the starting material rather than the monoalkylated product.[1][3][4]
-
Control reaction stoichiometry: Careful control over the molar ratio of reactants can help favor monoalkylation.[1]
-
Optimize reaction conditions: Lowering the reaction temperature and using a less active catalyst can decrease the rate of subsequent alkylations.[1]
-
Perform a Friedel-Crafts acylation followed by reduction: This is often the most effective method. The acyl group is deactivating, preventing further substitution. The resulting ketone can then be reduced to the desired alkyl group.[1][2]
-
Issue 2: Carbocation Rearrangement in Friedel-Crafts Alkylation
-
Question: The product I've isolated has a different alkyl structure than my starting alkyl halide. Why did this happen?
Answer: Friedel-Crafts alkylation proceeds via a carbocation intermediate.[5][6] If the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation) through a hydride or alkyl shift, this rearrangement will occur before alkylation of the aromatic ring.[7][8]
-
Question: How can I avoid carbocation rearrangements?
Answer: The most reliable way to prevent rearrangements is to use Friedel-Crafts acylation followed by reduction. The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[5][9]
Issue 3: Low or No Yield in Friedel-Crafts Acylation
-
Question: My Friedel-Crafts acylation reaction is not proceeding or giving a very low yield. What are the common causes?
Answer: Low yields in Friedel-Crafts acylation can be due to several factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate deactivates it towards electrophilic substitution.[10][11]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric moisture or impurities in the reagents.[10][12] It's crucial to use anhydrous conditions and fresh catalyst.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product forms a complex with the catalyst, rendering it inactive.[13][14]
-
Sub-optimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating, while others may need cooling to prevent side reactions.[10][13]
-
-
Question: Are there alternative catalysts for acylating deactivated aromatic rings?
Answer: Yes, for moderately deactivated substrates, stronger Lewis acids or alternative catalytic systems can be effective. Metal triflates (e.g., Yb(OTf)₃) and superacids like triflic acid have shown success.[11] Solid acid catalysts like zeolites are also an option and can offer advantages in terms of reusability and selectivity.[11][15]
Issue 4: Formation of O-acylated Byproduct with Phenols
-
Question: When acylating a phenol, I am getting a significant amount of a phenyl ester (O-acylation) instead of the desired hydroxyarylketone (C-acylation). How can I favor C-acylation?
Answer: This is a common problem due to the nucleophilic nature of the phenolic oxygen.[16] To favor C-acylation:
-
Protect the hydroxyl group: Protecting the -OH group as a silyl (B83357) ether before acylation is an effective strategy. The protecting group can be removed during workup.[16]
-
Optimize for Fries Rearrangement: The O-acylated product can rearrange to the C-acylated product under the reaction conditions (Fries rearrangement). The regioselectivity of this rearrangement is temperature-dependent. Lower temperatures (≤ 60°C) tend to favor the para-isomer, while higher temperatures (≥ 160°C) favor the ortho-isomer.[16]
-
Data Summary Tables
Table 1: Effect of Temperature on Isomer Distribution in the Friedel-Crafts Alkylation of Toluene (B28343)
| Temperature | 2-methyl-xylene (ortho) | 3-methyl-xylene (meta) | 4-methyl-xylene (para) |
| 0°C | 54% | 17% | 29% |
| 25°C | 3% | 69% | 28% |
Data sourced from Chemistry LibreTexts.[17]
Table 2: Influence of Solvent on Regioselectivity in the Friedel-Crafts Acetylation of Naphthalene
| Solvent | Product Ratio (1-acetylnaphthalene : 2-acetylnaphthalene) | Predominant Isomer |
| Carbon Disulfide (CS₂) | Favors 1-acetylnaphthalene | Kinetic Product |
| Nitrobenzene | Exclusively 2-acetylnaphthalene | Thermodynamic Product |
Data sourced from Chemistry Stack Exchange.[18]
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene to 4-Methylacetophenone
This protocol is adapted from procedures described in the literature.[13]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
In the flask, suspend anhydrous aluminum chloride (0.0275 mol) in 8 mL of anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (0.0275 mol) and toluene (0.025 mol) in 7 mL of anhydrous dichloromethane.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 4-methylacetophenone by distillation or recrystallization.
Protocol 2: Clemmensen Reduction of 4-Methylacetophenone to 4-Ethyltoluene
This protocol is a general procedure adapted from literature descriptions.[2]
Materials:
-
4-Methylacetophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (for extraction)
-
Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by adding granulated zinc (10 equivalents) to a solution of mercury(II) chloride in water. Stir for 10-15 minutes, then decant the aqueous solution.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, 4-methylacetophenone (1 equivalent), and concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 4-ethyltoluene.
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Decision guide for choosing the synthetic route.
Caption: Comparison of alkylation and acylation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 4. Solved How can polyalkylation during Friedel-Crafts | Chegg.com [chegg.com]
- 5. mt.com [mt.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Industrial Production of 3-Acetylthiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-acetylthiophene, particularly when scaling up for industrial production.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including anthelmintics, antivirals, and antirheumatic drugs.[1] Unlike its 2-acetyl isomer, introducing an acetyl group at the 3-position of the thiophene (B33073) ring presents significant challenges, making robust and scalable synthesis methods highly valuable.[1][2] This guide addresses common issues encountered during production, focusing on two primary synthesis routes: the Grignard coupling and oxidation of 3-bromothiophene (B43185), and the less direct Friedel-Crafts acylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Route 1: Grignard Coupling and Oxidation from 3-Bromothiophene
This route involves the initial formation of a Grignard reagent from 3-bromothiophene, followed by a coupling reaction to produce 3-ethylthiophene (B160659), which is then oxidized to this compound.[1]
Q1: My Grignard reagent formation is sluggish or fails to initiate. What could be the cause?
A1: This is a common issue often related to reaction conditions.
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried, and solvents like diethyl ether or THF are anhydrous.[3]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction. Gently crush the magnesium with a dry stirring rod to expose a fresh surface.[4] The use of activators like a small crystal of iodine or Rieke magnesium can also help initiate the reaction.[3]
-
Starting Material Purity: Impurities in the 3-bromothiophene can inhibit the reaction. Ensure the starting material is pure.
Q2: I'm experiencing low yields in the Grignard coupling step to form 3-ethylthiophene. Why?
A2: Low yields can stem from side reactions or incomplete conversion.
-
Side Reactions: A common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene (B47551) (or in this case, the thienyl equivalent).[4] This is favored by higher concentrations of the halide and elevated temperatures.[4]
-
Reagent Stoichiometry: The molar ratio of reactants is critical. A patent for this process specifies a molar ratio of 3-bromothiophene to the bromoethane (B45996) Grignard reagent of 1:1.1.[1]
-
Catalyst Activity: The specified catalyst is bis(triphenylphosphine)nickel dichloride. Ensure the catalyst is active and used in the correct proportion (e.g., 3-bromothiophene:catalyst = 1:0.01-0.015).[1]
Q3: The oxidation of 3-ethylthiophene to this compound is incomplete or producing byproducts. How can I optimize this step?
A3: The oxidation step requires careful control of conditions to maximize yield and purity.
-
Oxidizing Agent: A described method uses potassium permanganate (B83412) as the oxidant.[1] The molar ratio of 3-ethylthiophene to potassium permanganate is specified as 1:1.6.[1]
-
Temperature Control: The reaction is conducted under heating, with a final temperature of 90°C.[1] Overheating can lead to degradation or unwanted side products.
-
Solvent System: The use of a magnesium nitrate (B79036) solution as the solvent is a key feature of one patented method.[1]
-
Work-up: The protocol involves a hot filtration to remove manganese dioxide precipitate, followed by washing the precipitate with boiling water to recover the product.[1]
Route 2: Friedel-Crafts Acylation
While Friedel-Crafts acylation of thiophene typically yields the 2-acetyl isomer due to the higher stability of the carbocation intermediate, understanding the challenges is crucial for attempts to direct 3-substitution or to separate it from the main product.[2][5]
Q1: How can I increase the proportion of this compound during Friedel-Crafts acylation?
A1: Achieving high regioselectivity for the 3-position is inherently difficult.
-
Steric Hindrance: If both alpha-positions (2 and 5) of the thiophene ring are substituted, acylation will occur at the beta-position (3 or 4).[6]
-
Reaction Conditions: While lower temperatures generally favor the kinetically preferred 2-isomer, some studies suggest higher temperatures might slightly increase the formation of the thermodynamically more stable 3-isomer, though this often comes at the cost of increased byproduct formation.[5]
Q2: My reaction is producing a dark, tar-like material. What's causing this?
A2: Tar formation is a common problem in Friedel-Crafts reactions with reactive heterocycles like thiophene.[5]
-
Aggressive Catalysts: Strong Lewis acids like aluminum chloride can attack the sulfur atom in the thiophene ring, leading to ring-opening and polymerization.[7]
-
High Temperatures: Excessive heat can promote side reactions and decomposition.[5] Consider using milder catalysts like zinc chloride or solid acid catalysts (e.g., zeolites) and maintaining strict temperature control.[7][8]
Q3: How can I effectively separate this compound from the 2-acetylthiophene (B1664040) isomer?
A3: This is a significant purification challenge due to their similar physical properties.
-
Fractional Distillation: Simple distillation is often ineffective. High-efficiency fractional distillation with a column having a high number of theoretical plates is required for large-scale separation.[9][10]
-
Column Chromatography: For laboratory-scale purifications or when very high purity is needed, column chromatography is a viable, albeit less scalable, option.[9][10]
Data Summary
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thiophene
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac. Anhydride = 1:3 | [8][11] |
| EtAlCl₂ | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1 | [8][12] |
| Zinc Chloride | Acetic Anhydride | 77 | - | Exothermic reaction reaching 107°C | [7] |
| Phosphoric Acid | Acetic Anhydride | - | 94 | Requires 3 eq. of acetic anhydride | [13] |
Table 2: Reactant Ratios for this compound Synthesis via Grignard Route
| Reactants | Molar Ratio | Step | Source(s) |
| 3-Bromothiophene : Catalyst | 1 : 0.01-0.015 | Grignard Coupling | [1] |
| 3-Bromothiophene : Bromoethane Grignard Reagent | 1 : 1.1 | Grignard Coupling | [1] |
| 3-Ethylthiophene : Potassium Permanganate | 1 : 1.6 | Oxidation | [1] |
| Catalyst = bis(triphenylphosphine)nickel dichloride |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Coupling and Oxidation
Adapted from Patent CN102690255B[1]
Step 1: Synthesis of 3-Ethylthiophene
-
To a reactor under inert atmosphere, add 3-bromothiophene, bis(triphenylphosphine)nickel dichloride, and anhydrous diethyl ether.
-
Under cooling, slowly add bromoethane Grignard reagent dropwise.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and hydrolyze (e.g., with a saturated aqueous solution of NH₄Cl).
-
Separate the organic layer, dry it (e.g., with Na₂SO₄), and evaporate the solvent.
-
Purify the crude product by vacuum distillation to obtain 3-ethylthiophene.
Step 2: Synthesis of this compound
-
Add the purified 3-ethylthiophene to a magnesium nitrate solution.
-
While heating and stirring, add potassium permanganate powder in portions.
-
After the addition is complete, continue stirring and increase the temperature to 90°C.
-
Perform a hot filtration to remove the manganese dioxide precipitate.
-
Wash the precipitate with boiling water and combine the filtrates.
-
Cool the combined filtrate to allow the product to crystallize.
-
Filter the solid product and dry under reduced pressure to obtain this compound.
Protocol 2: General Friedel-Crafts Acylation of Thiophene
This protocol primarily yields 2-acetylthiophene but illustrates the general procedure. Adapted from BenchChem[5]
-
Reaction Setup: In a dried flask under an inert atmosphere, dissolve thiophene and the acylating agent (e.g., acetic anhydride) in a suitable dry solvent (e.g., dichloromethane) at 0°C.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., EtAlCl₂) dropwise to the solution while maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at the specified temperature for the required time (e.g., 2 hours at 0°C).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Purification: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Visualizations
Caption: Workflow for this compound synthesis via Grignard route.
Caption: Troubleshooting decision tree for low yield in Grignard coupling.
Caption: Regioselectivity in the Friedel-Crafts acylation of thiophene.
References
- 1. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tsijournals.com [tsijournals.com]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
3-Acetylthiophene vs. 2-Acetylthiophene: A Comparative Guide to Electrophilic Substitution Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, acetylthiophenes serve as pivotal building blocks for the synthesis of a wide array of pharmaceutical compounds and functional materials. The isomeric placement of the acetyl group on the thiophene (B33073) ring—at the 2- or 3-position—profoundly influences the molecule's electronic properties and, consequently, its reactivity in electrophilic substitution reactions. This guide provides an objective comparison of the reactivity of 3-acetylthiophene and 2-acetylthiophene (B1664040), supported by experimental data, to inform substrate selection and reaction optimization.
Executive Summary of Reactivity
The core principle governing the reactivity of these isomers lies in the interplay between the inherent electron-rich nature of the thiophene ring and the electron-withdrawing effect of the acetyl group. Thiophene is inherently more reactive towards electrophiles than benzene, with a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4).
The acetyl group, being a deactivating group, withdraws electron density from the ring, making it less susceptible to electrophilic attack. However, the extent of this deactivation and the resulting regioselectivity differ significantly between the two isomers.
-
This compound: The acetyl group at the 3-position deactivates the ring to a lesser extent than an acetyl group at the 2-position. Electrophilic substitution on this compound preferentially occurs at the vacant α-position (C2), which is the most activated position. In cases where the C2 position is occupied, substitution may occur at the C5 position.
-
2-Acetylthiophene: With the acetyl group at the 2-position, the deactivating effect on the thiophene ring is more pronounced.[1] Electrophilic attack is directed to the C4 and C5 positions.[1] Generally, substitution at the C5 position is favored due to greater resonance stabilization of the intermediate carbocation.[1] However, under certain conditions, such as "catalyst swamping," substitution can be directed to the C4 position.
Overall, the thiophene ring of This compound is generally more reactive towards further electrophilic substitution than that of 2-acetylthiophene .[1] This is evidenced by the milder reaction conditions and often higher yields observed in electrophilic substitution reactions of this compound compared to its 2-substituted counterpart.[1]
Data Presentation: Quantitative Comparison of Electrophilic Substitution
The following table summarizes quantitative data from various electrophilic substitution reactions on 2-acetylthiophene and this compound, highlighting the differences in yield and regioselectivity.
| Reaction Type | Substrate | Reagent | Major Product(s) | Yield (%) | Reference(s) |
| Aroylation | 2-Acetylthiophene | 4-Chlorobenzotrichloride / AlCl₃ | 2-Acetyl-4-(4-chlorobenzoyl)thiophene | 39 | |
| 2-Acetylthiophene | 3-Bromobenzotrichloride / AlCl₃ | 2-Acetyl-4-(3-bromobenzoyl)thiophene | 32 | ||
| This compound | Benzoyl chloride / AlCl₃ | 4-Acetyl-2-benzoylthiophene | 76 | ||
| This compound | 3-Bromobenzoyl chloride / AlCl₃ | 4-Acetyl-2-(3-bromobenzoyl)thiophene | 65 | ||
| This compound | 4-Fluorobenzoyl chloride / AlCl₃ | 4-Acetyl-2-(4-fluorobenzoyl)thiophene | 46 | ||
| Bromination | 2-Acetylthiophene | NBS in Acetic Anhydride (B1165640)/Acetic Acid | 2-Acetyl-5-bromothiophene | 82 | |
| Nitration | 2-Acetylthiophene | HNO₃ / H₂SO₄ | 2-Acetyl-4-nitrothiophene & 2-Acetyl-5-nitrothiophene | Mixture | [2] |
Experimental Protocols
Detailed methodologies for key electrophilic substitution reactions are provided below.
Aroylation of this compound with 3-Bromobenzoyl Chloride
This protocol is adapted from the work of Belen'kii et al.
Materials:
-
This compound
-
3-Bromobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a mixture of this compound (5 g, 39.6 mmol) and anhydrous AlCl₃ (15.8 g, 118.5 mmol), add 3-bromobenzoyl chloride (8.7 g, 39.6 mmol) dropwise with stirring.
-
Heat the reaction mixture with stirring at 98–100 °C for 2 hours.
-
Cool the mixture to room temperature and add 20 mL of dichloromethane.
-
Carefully treat the resulting solution with water to hydrolyze the aluminum complexes.
-
Separate the organic layer, wash with water, and dry over MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product, 4-acetyl-2-(3-bromobenzoyl)thiophene.
-
Purify the product by appropriate methods (e.g., chromatography or recrystallization). The reported yield is 65%.[3]
Bromination of 2-Acetylthiophene with N-Bromosuccinimide (NBS)
This protocol describes the synthesis of 2-acetyl-5-bromothiophene.
Materials:
-
2-Acetylthiophene
-
N-Bromosuccinimide (NBS)
-
Acetic Anhydride
-
Acetic Acid
-
Water
Procedure:
-
In a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).
-
Add acetic acid (0.40 mL) to the mixture.
-
Stir the reaction mixture at 50 °C for 1 hour, protecting it from light. The solution will change color from colorless to light yellow.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.
-
The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals.
-
Collect the product by filtration and wash thoroughly with water. The reported yield is 82%.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical relationships governing the reactivity and regioselectivity of electrophilic substitution on 2-acetylthiophene and this compound.
References
A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
Thiophene (B33073) derivatives are significant heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and functional materials. A precise understanding of their structure is crucial for predicting their reactivity and designing novel molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such isomers. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of 2-acetylthiophene (B1664040) and 3-acetylthiophene, offering key data for their differentiation.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The position of the acetyl group on the thiophene ring significantly influences the electronic environment of the ring's protons and carbons, leading to distinct chemical shifts in their respective NMR spectra. The following tables summarize the experimental ¹H and ¹³C NMR data for 2-acetylthiophene and this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃
| Proton | 2-Acetylthiophene | This compound |
| H2 | - | ~7.95 (dd, J = 2.9, 1.3 Hz) |
| H3 | ~7.69 (dd, J = 3.8, 1.1 Hz) | - |
| H4 | ~7.12 (dd, J = 4.9, 3.8 Hz) | ~7.35 (dd, J = 4.9, 2.9 Hz) |
| H5 | ~7.67 (dd, J = 4.9, 1.1 Hz) | ~7.54 (dd, J = 5.1, 1.2 Hz) |
| -COCH₃ | ~2.56 (s) | ~2.54 (s) |
Note: Chemical shift values are approximate and can vary slightly based on solvent and concentration. Data sourced from multiple spectral databases.[1][2][3]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 2-Acetylthiophene | This compound |
| C2 | ~144.5 | ~132.6 |
| C3 | ~133.8 | ~143.5 |
| C4 | ~128.2 | ~126.9 |
| C5 | ~132.6 | ~126.0 |
| -COCH₃ | ~26.8 | ~26.7 |
| C=O | ~190.7 | ~191.0 |
Note: Chemical shift values are approximate and can vary slightly based on solvent and concentration. Data sourced from multiple spectral databases.[1][4]
Experimental Protocols
A generalized protocol for the acquisition of NMR spectra for acetylthiophene isomers is provided below. Instrument-specific parameters may require optimization.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified acetylthiophene isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically employed.
-
Spectral Width: Set a spectral width of approximately 15 ppm, centered around 5 ppm.
-
Number of Scans: Acquire 16 to 32 scans to achieve a satisfactory signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence is used.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically several hundred to thousands) to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Mandatory Visualization
The following diagram illustrates the structural differences between 2- and this compound and highlights the key distinguishing features in their NMR spectra.
Caption: Structural isomers and their corresponding key NMR spectral differences.
References
A Comparative Guide to Validating the Purity of Synthesized 3-Acetylthiophene by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 3-Acetylthiophene, a key building block in the synthesis of various pharmaceuticals. Experimental data and detailed protocols are provided to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the industry standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of moderately polar compounds like this compound.
Experimental Protocol: RP-HPLC
Objective: To separate and quantify this compound from potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard of known purity.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid). The ratio should be optimized, with a starting point of Acetonitrile:Water (50:50 v/v).[1] |
| Elution Mode | Isocratic or Gradient. A gradient elution may be necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 260 nm. |
| Injection Volume | 10 µL. |
Preparation of Solutions:
-
Mobile Phase Preparation: To prepare 1 L of mobile phase with 0.1% phosphoric acid, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix this acidified water with acetonitrile in the desired ratio. Degas the mobile phase before use.[1]
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase to a final concentration of about 0.1 mg/mL.[1]
-
Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution to achieve a similar final concentration.[1]
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area.
Method Validation: The HPLC method should be validated according to ICH guidelines (Q2(R2)) to ensure it is suitable for its intended purpose.[2] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The peak for this compound should be well-resolved from any impurity peaks. | To ensure the method is selective for the analyte. |
| Linearity | Correlation coefficient (r²) > 0.999 over a range of concentrations. | To demonstrate a proportional relationship between concentration and response. |
| Accuracy (Recovery) | 98-102% recovery of spiked analyte. | To assess the closeness of the measured value to the true value. |
| Precision (RSD) | Repeatability (intra-day) RSD < 2%; Intermediate precision (inter-day) RSD < 2%. | To demonstrate the consistency of the results. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
Comparison with Alternative Purity Validation Methods
While HPLC is the primary method for quantitative purity analysis, other techniques provide complementary and confirmatory data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds and is highly effective for identifying and quantifying impurities.
Experimental Protocol: GC-MS
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C (hold for 2 min), then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Electron Impact (EI) ionization with a scan range of m/z 40-400.
Potential Impurities from Synthesis: The synthesis of this compound from 3-bromothiophene (B43185) may introduce specific impurities:
-
3-Bromothiophene (Starting Material): Incomplete reaction can leave residual starting material.
-
3-Ethylthiophene (Intermediate): The product of the Grignard coupling step.
-
2-Acetylthiophene (Isomer): A potential isomeric impurity that can be challenging to separate.
-
By-products from Oxidation: Over-oxidation or side reactions with potassium permanganate (B83412) can generate other related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized compound and detect impurities. Both ¹H and ¹³C NMR are valuable.
Experimental Protocol: NMR
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR: Provides information on the number and environment of protons. The spectrum of this compound will show characteristic signals for the thiophene (B33073) ring protons and the acetyl methyl protons.
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule.
The absence of signals corresponding to starting materials or by-products in the ¹H and ¹³C NMR spectra provides strong evidence of purity.
Melting Point Determination
A sharp melting point range close to the literature value is a good indicator of high purity for a solid compound. Impurities typically depress and broaden the melting point range.
Procedure: A small amount of the dried, synthesized this compound is packed into a capillary tube and heated slowly in a melting point apparatus. The temperature range over which the substance melts is recorded.
Comparative Data Summary
| Analytical Method | Principle | Information Provided | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitivity, and accuracy; well-established for regulatory submissions. | May not identify all co-eluting impurities without a mass spectrometer detector. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Identification and quantification of volatile impurities. | Excellent for identifying unknown volatile impurities through mass spectral libraries. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of structurally related impurities. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Melting Point | Determination of the temperature range over which a solid transitions to a liquid. | Indication of purity based on the sharpness and range of melting. | Simple, rapid, and inexpensive preliminary purity check. | Not quantitative and can be misleading for certain types of impurities. |
Expected Purity and Physical Properties of this compound
| Parameter | Expected Value |
| Purity (Commercial Grade) | >95% (GC) or ≥98% (NMR).[3][4] |
| Melting Point | 57-64 °C.[3][5] |
| Appearance | White to light yellow or tan solid/powder/crystals.[3][5][6] |
Experimental Workflows
References
A Researcher's Guide to Confirming the Structure of 3-Acetylthiophene Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel 3-acetylthiophene derivatives is a critical step in the journey from synthesis to application. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
The substitution pattern on the thiophene (B33073) ring significantly influences the physicochemical and pharmacological properties of these compounds. Therefore, a multi-technique approach is often necessary for complete structural elucidation. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single Crystal X-ray Crystallography.
Comparative Analysis of Analytical Techniques
To illustrate the application and comparative value of each technique, we will consider three representative this compound derivatives:
-
Compound 1: this compound
-
Compound 2: 3-Acetyl-2,5-dichlorothiophene
-
Compound 3: 3-Acetyl-2,5-dimethylthiophene
The data presented in the following tables summarizes the expected and observed spectral features for these compounds, offering a clear comparison of the information each technique provides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 300 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H2 | ~8.05 | dd | 1.2, 2.9 |
| H4 | ~7.32 | dd | 2.9, 5.1 | |
| H5 | ~7.54 | dd | 1.2, 5.1 | |
| -COCH₃ | ~2.54 | s | - | |
| 3-Acetyl-2,5-dichlorothiophene | H4 | ~7.15 | s | - |
| -COCH₃ | ~2.60 | s | - | |
| 3-Acetyl-2,5-dimethylthiophene | H4 | ~6.65 | s | - |
| 2-CH₃ | ~2.75 | s | - | |
| 5-CH₃ | ~2.50 | s | - | |
| -COCH₃ | ~2.40 | s | - |
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 75 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O | ~195.0 |
| C2 | ~133.0 | |
| C3 | ~143.0 | |
| C4 | ~126.0 | |
| C5 | ~128.0 | |
| -CH₃ | ~26.0 | |
| 3-Acetyl-2,5-dichlorothiophene | C=O | ~192.0 |
| C2 | ~131.0 | |
| C3 | ~138.0 | |
| C4 | ~129.0 | |
| C5 | ~130.0 | |
| -CH₃ | ~28.0 | |
| 3-Acetyl-2,5-dimethylthiophene | C=O | ~198.0 |
| C2 | ~148.0 | |
| C3 | ~139.0 | |
| C4 | ~135.0 | |
| C5 | ~145.0 | |
| 2-CH₃ | ~16.0 | |
| 5-CH₃ | ~15.0 | |
| -CH₃ | ~29.0 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable clues about its structure.
Table 3: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₆H₆OS | 126.18 | 126 (M⁺), 111 (M-CH₃)⁺, 83 (M-COCH₃)⁺ |
| 3-Acetyl-2,5-dichlorothiophene | C₆H₄Cl₂OS | 194.06 | 194/196/198 (M⁺), 179/181/183 (M-CH₃)⁺, 151/153/155 (M-COCH₃)⁺ |
| 3-Acetyl-2,5-dimethylthiophene | C₈H₁₀OS | 154.23 | 154 (M⁺), 139 (M-CH₃)⁺, 111 (M-COCH₃)⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Comparative Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) Stretch | C-S Stretch |
| This compound | ~1665 | ~3100 | ~680 |
| 3-Acetyl-2,5-dichlorothiophene | ~1675 | ~3110 | ~700 |
| 3-Acetyl-2,5-dimethylthiophene | ~1660 | ~3090 | ~690 |
Single Crystal X-ray Crystallography
For crystalline derivatives, single crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.
Table 5: Illustrative Single Crystal X-ray Crystallography Data
| Parameter | Example: A Substituted this compound Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.0 Å, b = 8.3 Å, c = 13.1 Å, β = 90.2° |
| Key Bond Lengths | C=O: ~1.2 Å, C-S: ~1.7 Å |
| Key Bond Angles | C-C-C (ring): ~112-114°, C-C=O: ~120° |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width is -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Protocol for Single Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Data Collection: Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for structure confirmation and the logical relationship between the different analytical techniques.
Caption: Experimental Workflow for Structure Confirmation.
Caption: Logical Relationship of Analytical Techniques.
By employing a combination of these powerful analytical techniques and following robust experimental protocols, researchers can confidently and accurately determine the structures of novel this compound derivatives, paving the way for further investigation and application in drug discovery and materials science.
Comparing the performance of P3ATT and P3AT in organic electronics
In the realm of organic electronics, the family of poly(3-alkylthiophenes), or P3ATs, has long been a cornerstone for researchers and developers. Their favorable electronic properties, solution processability, and versatility have made them a benchmark material for a variety of applications, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). A lesser-known derivative, poly(3-alkyl-2,2'-thienyl-5-yl-thienylene) (P3ATT), introduces a structural modification to the P3AT backbone. This guide provides a comparative overview of the performance of P3AT and P3ATT, drawing on available experimental data and providing detailed experimental protocols for their characterization.
It is important to note that while P3AT, particularly poly(3-hexylthiophene) (P3HT), has been extensively studied and characterized, publicly available data on P3ATT is limited. Therefore, this guide will use poly(3-alkylthienyl thiophene) as a close structural analog for P3ATT to draw meaningful comparisons.
Performance Comparison
The performance of conducting polymers in electronic devices is dictated by a range of factors, including charge carrier mobility, the on/off ratio in transistors, and power conversion efficiency in solar cells. The following tables summarize key performance metrics for P3AT (using P3HT as a representative example) and the P3ATT analog.
Table 1: Performance Data for P3AT (P3HT)
| Performance Metric | Value | Device Type | Reference |
| Hole Mobility (μ) | 0.01 - 0.1 cm²/Vs | OFET | [1] |
| On/Off Ratio | > 10⁵ | OFET | [2] |
| Power Conversion Efficiency (PCE) | 3.5% - 5% | OSC | [3][4] |
| Thermal Stability (TGA) | Stable up to ~300 °C | - | [5] |
Table 2: Performance Data for P3ATT Analog (poly(3-alkylthienyl thiophene))
| Performance Metric | Value | Device Type | Reference |
| Power Conversion Efficiency (PCE) | ~0.1% (unoptimized) | OSC | [5] |
| Thermal Stability (TGA) | Onset of degradation ~300 °C | - | [5] |
From the available data, it is evident that P3HT is a well-optimized material with respectable performance in both OFETs and OSCs. The P3ATT analog, in its initial reported synthesis and device fabrication, shows a significantly lower power conversion efficiency. This is likely due to a lack of optimization in the synthesis and device processing for this specific polymer structure. The thermal stability of both polymers appears to be comparable.
Experimental Protocols
The following are detailed methodologies for the fabrication and characterization of OFETs and OSCs, which are standard procedures for evaluating the performance of materials like P3AT and P3ATT.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
1. Substrate Preparation:
-
Highly n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (300 nm) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
The substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried under a stream of nitrogen and treated with a vapor of hexamethyldisilazane (B44280) (HMDS) to passivate the surface.
2. Electrode Deposition:
-
Source and drain electrodes (typically Gold) are deposited on the SiO₂ surface through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.
3. Active Layer Deposition:
-
The semiconducting polymer (e.g., P3HT) is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
The polymer solution is then spin-coated onto the substrate. The spin speed and time are optimized to achieve the desired film thickness (typically 30-50 nm).
-
The film is annealed on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve the molecular ordering. Annealing temperatures for P3HT are typically in the range of 120-150 °C.
4. Characterization:
-
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station under an inert atmosphere.
-
Transfer characteristics are obtained by sweeping the gate voltage (V_g) at a constant source-drain voltage (V_sd) to determine the on/off ratio and threshold voltage (V_th).
-
Output characteristics are obtained by sweeping V_sd at different constant V_g values.
-
The field-effect mobility (μ) is calculated from the transfer curve in the saturation regime using the following equation: I_sd = (W/2L) * μ * C_i * (V_g - V_th)² where I_sd is the source-drain current, W is the channel width, L is the channel length, and C_i is the capacitance per unit area of the gate dielectric.
Organic Solar Cell (OSC) Fabrication and Characterization
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are used as the transparent anode.
-
The substrates are patterned using photolithography and wet etching to define the anode area.
-
The patterned substrates are cleaned sequentially in an ultrasonic bath with deionized water, detergent, acetone, and isopropanol.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface to form a hole transport layer.
-
The film is then annealed at approximately 150°C for 10-15 minutes in air.
3. Active Layer Deposition:
-
The active layer consists of a bulk heterojunction (BHJ) blend of the donor polymer (e.g., P3HT) and an acceptor material (e.g.,[6][6]-phenyl-C61-butyric acid methyl ester, PCBM).
-
The donor and acceptor are dissolved in a common solvent (e.g., chlorobenzene) typically in a 1:0.8 or 1:1 weight ratio.
-
The solution is spin-coated on top of the HTL in an inert atmosphere.
-
The active layer is then subjected to a thermal annealing step to optimize the morphology for efficient charge separation and transport.
4. Cathode Deposition:
-
A low work function metal, typically calcium followed by aluminum or just aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the cathode.
5. Characterization:
-
The current density-voltage (J-V) characteristics of the OSC are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Key photovoltaic parameters are extracted from the J-V curve:
-
Open-circuit voltage (V_oc)
-
Short-circuit current density (J_sc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE), calculated as: PCE = (V_oc * J_sc * FF) / P_in, where P_in is the incident light power density.
-
Structure-Property Relationship
The difference in the molecular structure between P3AT and P3ATT is expected to have a significant impact on their performance in electronic devices. The introduction of a thienyl substituent on the thiophene (B33073) backbone in P3ATT can lead to increased steric hindrance, which may disrupt the planarity of the polymer backbone and hinder close intermolecular packing. This, in turn, can negatively affect charge transport.
Caption: Molecular structure's influence on polymer performance.
The diagram above illustrates the hypothesized relationship between the molecular structure and the resulting electronic properties. For P3AT, a high degree of regioregularity allows for a planar backbone, facilitating close packing and efficient charge transport between polymer chains. In contrast, the bulky thienyl side group in the P3ATT analog is predicted to introduce steric hindrance, leading to a more twisted polymer backbone and consequently, less efficient charge transport. This structural difference likely contributes to the observed lower performance of the unoptimized P3ATT analog-based devices. Further research and optimization of P3ATT and its derivatives are necessary to fully elucidate their potential in organic electronics.
References
- 1. ossila.com [ossila.com]
- 2. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Referencing Experimental Data with 3-Acetylthiophene Spectral Databases
For researchers, scientists, and professionals in drug development, accurate identification and characterization of compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for 3-Acetylthiophene with entries in publicly accessible databases. By presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating the cross-referencing workflow, this resource aims to streamline the process of spectral analysis and compound verification.
Comparison of Spectral Data for this compound
The following tables summarize the key spectral data for this compound as found in prominent public databases. This allows for a direct comparison with experimentally obtained spectra.
Table 1: 1H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Database Source |
| 8.13 | s | H-2 | SDBS | |
| 7.85 | dd | 2.9, 1.5 | H-5 | SDBS |
| 7.35 | dd | 5.1, 2.9 | H-4 | SDBS |
| 2.53 | s | -CH3 | SDBS |
Table 2: 13C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Database Source |
| 190.9 | C=O | SDBS |
| 143.5 | C-3 | SDBS |
| 133.6 | C-5 | SDBS |
| 131.9 | C-2 | SDBS |
| 126.9 | C-4 | SDBS |
| 26.5 | -CH3 | SDBS |
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm-1) | Assignment | Database Source |
| 3100-3000 | C-H stretch (aromatic) | Sigma-Aldrich |
| 1665 | C=O stretch (ketone) | Sigma-Aldrich |
| 1515 | C=C stretch (aromatic) | Sigma-Aldrich |
| 1410 | C-H bend | Sigma-Aldrich |
| 870 | C-H out-of-plane bend | Sigma-Aldrich |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment | Database Source |
| 126 | 100 | [M]+ | NIST |
| 111 | 80 | [M-CH3]+ | NIST |
| 83 | 45 | [M-CH3CO]+ | NIST |
| 45 | 30 | [C2H5O]+ | NIST |
Table 5: UV-Vis Spectral Data
| λmax (nm) | Solvent | Database Source |
| 260, 288 | Ethanol | Semichem |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for acquiring the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra of this compound.
Apparatus:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of CDCl3 containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
1H NMR Acquisition:
-
Acquire the 1H spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
13C NMR Acquisition:
-
Acquire the 13C spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the TMS signal at 0.00 ppm for 1H and the CDCl3 signal at 77.16 ppm for 13C.
-
Integrate the peaks in the 1H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., Bruker Tensor 27 FT-IR).[1]
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Apparatus:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).[2]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a dilute solution of a known concentration that will give an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates a logical workflow for a researcher when cross-referencing experimentally acquired spectral data with public databases.
Caption: Workflow for spectral data cross-referencing.
References
A Comparative Guide to Catalysts for Thiophene Acylation
The Friedel-Crafts acylation of thiophene (B33073) is a fundamental reaction for synthesizing key intermediates in the pharmaceutical and fine chemical industries, with 2-acetylthiophene (B1664040) being a prominent product.[1] The choice of catalyst is critical, as it profoundly influences reaction efficiency, selectivity, and overall environmental sustainability.[1][2] This guide presents an objective comparison of various catalytic systems, supported by experimental data, to assist researchers in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The effectiveness of thiophene acylation is directly linked to the catalyst used. Traditional Lewis acids like aluminum chloride, while effective, often need to be used in stoichiometric amounts and produce significant toxic waste.[2] Modern research has focused on solid acid catalysts and other alternatives that are recoverable, reusable, and more environmentally benign.[2] The following table summarizes quantitative data from various studies, offering a clear comparison of catalyst performance.
Table 1: Comparative Performance of Catalysts in Thiophene Acylation
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][2] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][3] |
| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [1] |
| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free conditions | [1] |
| Phosphoric Acid (85%) | Acetic Anhydride | Not Reported | 94 | 65-68°C, 5h, (requires 3 equiv. Ac₂O) | [4][5] |
| Stannic Chloride (SnCl₄) | Acetyl Chloride | - | 80-85 | Reaction in dry benzene (B151609) | [4][6] |
| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, Thiophene:Ac₂O = 1:3 | [1][2] |
| NKC-9 Resin | Acetic Anhydride | - | Poor Selectivity | 60°C, Thiophene:Ac₂O = 1:3 | [1][2] |
| Glauconite (Acid-activated) | Acetic Anhydride | - | 66 | Reflux, 5h | [7] |
Key Observations:
-
Solid Acid Catalysts: Hβ zeolite stands out for its exceptional activity and high selectivity, achieving nearly quantitative conversion and yield under mild conditions.[1][2] Its reusability and recoverability address many environmental concerns associated with traditional catalysts.[2] Other zeolites like modified C25 also show high conversion rates, while HZSM-5 is less active, potentially due to its smaller pore size.[1][2][3]
-
Lewis Acids: Alkyl Lewis acids such as Ethylaluminum dichloride (EtAlCl₂) are highly effective, providing near-quantitative yields.[1] Traditional Lewis acids like Stannic Chloride (SnCl₄) and Aluminum Chloride (AlCl₃) are also effective but pose challenges, including the need for stoichiometric amounts and the generation of corrosive waste.[2][6]
-
Other Catalysts: Nanocatalysts like SnO₂ nanosheets show promise, offering quantitative yields under solvent-free conditions.[1] Phosphoric acid is also an efficient catalyst for acylation using anhydrides.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide experimental protocols for key catalytic systems.
Protocol 1: Acylation using Hβ Zeolite (Solid Acid Catalyst)
This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[1][2]
-
Catalyst Activation: The Hβ zeolite catalyst is calcined at 550°C for 4 hours to remove adsorbed water and activate the acid sites.[1]
-
Reaction Setup: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[1][2]
-
Catalyst Addition: Add 1.17 g of the activated Hβ zeolite catalyst to the reaction mixture.[1]
-
Reaction: Heat the mixture in a water bath to 60°C (333 K) and stir magnetically for 2 hours.[1][2]
-
Monitoring & Work-up: Monitor the reaction progress using Gas Chromatography (GC). After the reaction, the solid catalyst can be recovered by filtration for regeneration and reuse.[2] The product, 2-acetylthiophene, is purified from the liquid mixture.
Protocol 2: Acylation using Ethylaluminum dichloride (EtAlCl₂)
This protocol outlines the use of a potent alkyl Lewis acid catalyst.[1]
-
Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen), dissolve 0.5 mL (0.0063 mol) of thiophene and 0.33 mL (0.003 mol) of succinyl chloride in 20 mL of dried dichloromethane (B109758) (CH₂Cl₂) and cool to 0°C.[1]
-
Catalyst Addition: Add 9.45 mL (0.0095 mol) of EtAlCl₂ (1 M in hexane) dropwise to the solution.[1]
-
Reaction: Stir the mixture at 0°C for 2 hours.[1]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 50 mL). The combined organic layers are then dried and concentrated to yield the product.[1]
Protocol 3: Acylation using Stannic Chloride (SnCl₄)
This protocol describes a traditional Friedel-Crafts acylation method.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 16.8 g (0.2 mol) of thiophene and 17.3 g (0.22 mol) of acetyl chloride in 50 mL of dry benzene.[4]
-
Catalyst Addition: Add the stannic chloride catalyst to the mixture of thiophene and the acylating agent.[6]
-
Work-up: Decompose the reaction mixture by carefully pouring it into a mixture of ice and dilute hydrochloric acid.[4]
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the benzene layer and wash it with water, a dilute sodium bicarbonate solution, and then water again. Dry the benzene solution over anhydrous calcium chloride. Remove the benzene by distillation, and the residue is then distilled under reduced pressure to yield 2-acetylthiophene.[4]
Visualized Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships, providing a clear visual summary for researchers.
Caption: General experimental workflow for the catalytic acylation of thiophene.
Caption: Logical relationship between catalyst types and their key properties.
References
Differentiating 2-Acetylthiophene and 3-Acetylthiophene Isomers Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical analytical challenge. This guide provides a detailed comparison of 2-acetylthiophene (B1664040) and 3-acetylthiophene, focusing on their differentiation using mass spectrometry, supported by experimental data and protocols.
The structural similarity of 2-acetylthiophene and this compound, common impurities or building blocks in pharmaceutical synthesis, necessitates robust analytical methods for their distinction. While sharing the same molecular weight and elemental composition, their distinct fragmentation patterns under electron ionization mass spectrometry (EI-MS) allow for their confident identification. This guide outlines the key mass spectrometric differences and provides a foundational experimental workflow.
Mass Spectrometric Differentiation
Upon electron ionization, both 2-acetylthiophene and this compound produce a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 126. However, the relative abundances of their subsequent fragment ions serve as a diagnostic fingerprint for each isomer.
The primary fragmentation pathway for both isomers involves the alpha-cleavage of the acetyl group, leading to the formation of characteristic ions. The key to their differentiation lies in the varying stability of these resulting ions, which is influenced by the position of the acetyl group on the thiophene (B33073) ring.
Key Diagnostic Fragments:
-
[M-CH₃]⁺ (m/z 111): This fragment arises from the loss of a methyl radical from the molecular ion. For 2-acetylthiophene, the resulting thienoyl cation is particularly stable due to resonance, making this fragment the base peak (most abundant). In contrast, the corresponding cation from this compound is less stable, resulting in a significantly lower relative abundance.
-
[CH₃CO]⁺ (m/z 43): The acetyl cation is another major fragment. Its relative abundance is notably higher for this compound compared to 2-acetylthiophene.
Data Presentation
The following table summarizes the key mass spectral data for the two isomers, highlighting the differences in the relative intensities of their major fragment ions.
| Fragment Ion (m/z) | Proposed Structure | 2-Acetylthiophene Relative Intensity (%)[1][2] | This compound Relative Intensity (%)[1] |
| 126 | [M]⁺ | 58 | 65 |
| 111 | [M-CH₃]⁺ | 100 | 40 |
| 83 | [M-COCH₃]⁺ | 13 | 15 |
| 43 | [CH₃CO]⁺ | 16 | 100 |
Experimental Protocols
A robust method for the differentiation of acetylthiophene isomers is Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, followed by mass spectrometric detection and identification.
A. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the acetylthiophene isomer mixture in a suitable volatile solvent, such as dichloromethane (B109758) or methanol.
-
Perform serial dilutions to create working standards within the desired concentration range (e.g., 1-100 µg/mL).
B. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Hold at 200°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 40 to 200 for qualitative analysis.
Visualization of Experimental Workflow and Fragmentation Pathways
Caption: Experimental workflow for the differentiation of acetylthiophene isomers using GC-MS.
Caption: Primary fragmentation pathways of 2- and this compound under electron ionization.
References
A Comparative Guide to Analytical Methods for the Quantification of 3-Acetylthiophene
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Acetylthiophene is crucial for ensuring the quality, stability, and safety of related chemical entities and pharmaceutical products. This guide provides a comparative overview of common analytical techniques for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental methodologies and presents a summary of expected performance data based on available analytical literature for similar compounds.
Data Presentation: A Side-by-Side Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a table summarizing the typical performance characteristics of HPLC-UV and GC-MS methods, derived from validation studies of thiophene (B33073) derivatives and other related small molecules.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Column | C18 (150 mm x 4.6 mm, 5 µm)[1] | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Linearity (R²) | > 0.998[2] | > 0.995 |
| Limit of Detection (LOD) | 0.01% to 0.05% (as an impurity)[1] | Lower, often in the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 0.05% to 0.1% (as an impurity)[1] | Typically in the low ng/mL range |
| Accuracy (% Recovery) | 98-102% | 90-110% |
| Precision (%RSD) | < 2% | < 10% |
| Primary Application | Purity analysis, quantification in bulk materials and formulations. | Impurity profiling, trace analysis, structural elucidation. |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS analysis are provided below. These protocols are based on methods developed for the analysis of related thiophene compounds and can be adapted and validated for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk samples and for purity analysis.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to achieve a concentration of 0.5 mg/mL.[1]
2. HPLC Conditions: [1]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
0-2 min: 40% A
-
2-10 min: 40% to 70% A
-
10-12 min: 70% A
-
12-12.1 min: 70% to 40% A
-
12.1-15 min: 40% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
For accurate quantification, create a calibration curve using certified reference standards of this compound.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and specific, making it ideal for the identification and quantification of this compound, especially at trace levels.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile, dichloromethane) at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
2. GC-MS Conditions:
-
Column: Capillary column with a stationary phase suitable for polar compounds (e.g., a mid-polarity phase).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
3. Data Analysis:
-
Identify this compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
Quantify using an external or internal standard method with certified reference standards.
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the key validation parameters.
References
A Comparative Guide to the Electronic Properties of Alkylthio- vs. Alkyl-Substituted Polythiophenes
For researchers, scientists, and drug development professionals, understanding the nuanced electronic characteristics of conjugated polymers is paramount for their application in organic electronics and bioelectronics. This guide provides an objective comparison of the electronic properties of two key classes of polythiophenes: those with alkylthio side chains and those with traditional alkyl side chains. The inclusion of a sulfur atom in the side chain, moving from an alkyl to an alkylthio substituent, significantly influences the material's electronic behavior, impacting everything from charge carrier mobility to energy levels.
This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify the structure-property relationships.
At a Glance: Key Electronic Property Comparison
The following table summarizes the key electronic properties of poly(3-hexylthiophene) (P3HT) and poly(3-hexylthiothiophene) (P3HTT), as well as their decyl-substituted counterparts, poly(3-decylthiophene) (P3DT) and poly(3-decylthiothiophene) (P3DTT). These values are representative and can vary based on factors such as polymer regioregularity, molecular weight, and processing conditions.
| Property | Alkyl-Substituted | Alkylthio-Substituted |
| Polymer | P3HT | P3HTT |
| Hole Mobility (cm²/Vs) | ~1.0 x 10⁻⁴ - 1.0 x 10⁻³[1] | Lower than P3HT (due to lower regioregularity) |
| Conductivity (S/cm) | ~10⁻⁶ - 10⁻⁵ (undoped)[2] | Data not readily available in direct comparison |
| Ionization Potential (eV) | ~4.9 - 5.2[3][4] | Data not readily available from direct measurement |
| Electron Affinity (eV) | ~2.7 - 3.1[3] | Data not readily available from direct measurement |
| Optical Bandgap (eV) | ~1.9 - 2.1 | Similar to P3ATs, with slight red-shifting in films[5] |
| Polymer | P3DT | P3DTT |
| Hole Mobility (cm²/Vs) | Comparable to P3HT | Lower than P3DT (due to lower regioregularity)[5] |
The Influence of the Side-Chain Sulfur Atom
The introduction of a sulfur atom in the side chain of polythiophenes (alkylthio substitution) has a notable impact on their electronic and structural properties. While a direct, side-by-side comparison of all electronic parameters under identical conditions is not extensively available in the literature, existing studies on poly[(3-alkylthio)thiophene]s (P3ATTs) in comparison to their poly(3-alkylthiophene) (P3AT) analogs reveal key differences.
One of the most significant observed effects is on the charge carrier mobility . Studies have shown that P3ATTs with linear alkylthio side chains, such as poly(3-hexylthiothiophene) (P3HTT) and poly(3-decylthiothiophene) (P3DTT), tend to exhibit lower hole mobilities compared to their respective alkyl-substituted counterparts, poly(3-hexylthiophene) (P3HT) and poly(3-decylthiophene) (P3DT).[5] This has been primarily attributed to a lower degree of regioregularity in the synthesized P3ATTs.[5] Regioregularity, the consistency of the head-to-tail linkages in the polymer chain, is crucial for achieving the planar backbone conformation necessary for efficient intermolecular charge hopping.
Despite the lower mobility in these specific instances, the presence of the sulfur atom in the side chain is not inherently detrimental. In fact, for branched side chains, the introduction of a thioether linkage has been shown to enhance crystallinity and charge mobility.[5] This suggests that the interplay between the side chain architecture and the sulfur atom is a critical factor in determining the ultimate electronic properties.
Furthermore, the thioether group can influence the polymer's self-assembly and molecular packing. The absorption spectra of P3ATT films show a more pronounced red-shift compared to P3ATs, indicating a stronger tendency for aggregation and more compact molecular packing.[5] This is a desirable characteristic for many organic electronic devices as it can facilitate better charge transport.
The determination of precise values for ionization potential and electron affinity for P3ATTs through direct experimental comparison with P3ATs is not well-documented in the reviewed literature. These values are crucial for understanding the energy level alignment in devices. However, it is expected that the electron-donating nature of the sulfur atom in the alkylthio group could lead to a slight increase in the Highest Occupied Molecular Orbital (HOMO) energy level (lower ionization potential) compared to the corresponding alkyl-substituted polymers.
Structure-Property Relationship
The relationship between the polymer's chemical structure and its electronic properties can be visualized as a logical flow. The choice of substituent (alkyl vs. alkylthio) directly impacts molecular characteristics, which in turn determine the bulk electronic properties.
Figure 1. Logical diagram illustrating the influence of alkyl vs. alkylthio substituents on the electronic properties of polythiophenes.
Experimental Protocols
Accurate and reproducible characterization of these materials is essential. Below are detailed methodologies for key experiments used to determine the electronic properties discussed in this guide.
I. Polymer Synthesis
A. Synthesis of Poly(3-alkylthiophene) (P3AT)
This protocol is a general method for the synthesis of regioregular P3ATs via GRIM (Grignard Metathesis) polymerization.
-
Monomer Synthesis (e.g., 2,5-dibromo-3-hexylthiophene):
-
Start with 3-hexylthiophene.
-
The thiophene (B33073) is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a solvent like chloroform (B151607) or acetic acid.
-
The reaction is typically carried out at room temperature or slightly below.
-
The product, 2,5-dibromo-3-hexylthiophene, is then purified by distillation or chromatography.
-
-
Polymerization:
-
In a glovebox or under an inert atmosphere, the 2,5-dibromo-3-alkylthiophene monomer is dissolved in a dry, anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
A Grignard reagent, typically methylmagnesium bromide or chloride, is added to initiate the magnesium-halogen exchange.
-
A nickel-based catalyst, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), is then added to the solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures for a controlled period to achieve the desired molecular weight.
-
The polymerization is quenched by the addition of an acidic solution (e.g., HCl).
-
The polymer is precipitated in a non-solvent like methanol, filtered, and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
B. Synthesis of Poly(3-alkylthiothiophene) (P3ATT)
This protocol outlines the synthesis of P3ATTs, which involves the preparation of a 3-alkylthio-substituted thiophene monomer.
-
Monomer Synthesis (e.g., 2,5-dibromo-3-(hexylthio)thiophene):
-
Start with 3-bromothiophene (B43185).
-
React 3-bromothiophene with an alkylthiol (e.g., hexanethiol) in the presence of a base (e.g., sodium hydride) in a solvent like THF to form 3-(hexylthio)thiophene.
-
The resulting 3-(hexylthio)thiophene is then brominated at the 2 and 5 positions using a brominating agent like NBS in a suitable solvent.
-
-
Polymerization:
-
The polymerization of the 2,5-dibromo-3-(alkylthio)thiophene monomer is carried out using a similar GRIM polymerization procedure as described for P3ATs, employing a Grignard reagent and a nickel catalyst.[5]
-
Purification is also performed via precipitation and Soxhlet extraction.
-
II. Characterization of Electronic Properties
A. Conductivity Measurement (Four-Point Probe Method)
The four-point probe technique is a standard method for measuring the sheet resistance of thin films, from which conductivity can be calculated.
-
Sample Preparation:
-
Thin films of the polythiophene are deposited onto a non-conductive substrate (e.g., glass, silicon wafer) by a suitable method such as spin-coating, drop-casting, or blade-coating from a solution.
-
The film thickness is accurately measured using a profilometer or ellipsometry.
-
-
Measurement:
-
A four-point probe head, consisting of four equally spaced, co-linear metal tips, is brought into contact with the film surface.
-
A constant DC current (I) is passed through the two outer probes.
-
The voltage (V) is measured between the two inner probes.
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln(2)) * (V/I) for a thin film on an insulating substrate.
-
The electrical conductivity (σ) is then calculated using the formula: σ = 1 / (Rs * t), where 't' is the film thickness.
-
B. Determination of Ionization Potential and Electron Affinity (Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of materials, which are related to the ionization potential and electron affinity, respectively.
-
Experimental Setup:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (a thin film of the polymer coated on a conductive substrate like ITO or a glassy carbon electrode), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., a platinum wire).
-
The electrodes are immersed in an electrolyte solution containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) dissolved in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
-
Measurement:
-
The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured.
-
The oxidation potential (E_ox) and reduction potential (E_red) of the polymer are determined from the onset of the oxidation and reduction peaks in the cyclic voltammogram.
-
-
Calculation of Energy Levels:
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium redox couple which has a known absolute energy level (typically assumed to be -4.8 eV or -5.1 eV relative to the vacuum level):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The ionization potential (IP) is approximately equal to the negative of the HOMO energy (IP ≈ -HOMO).
-
The electron affinity (EA) is approximately equal to the negative of the LUMO energy (EA ≈ -LUMO).
-
C. Charge Carrier Mobility Measurement (Organic Field-Effect Transistor - OFET)
The charge carrier mobility is a measure of how quickly charge carriers (holes or electrons) move through a material under the influence of an electric field. It is a critical parameter for transistor performance.
-
Device Fabrication:
-
An OFET is fabricated in a bottom-gate, top-contact or bottom-gate, bottom-contact architecture.
-
A heavily doped silicon wafer often serves as the gate electrode with a thermally grown silicon dioxide layer as the gate dielectric.
-
The polythiophene film is deposited as the active semiconductor layer onto the dielectric.
-
Source and drain electrodes (typically gold) are then deposited on top of the polymer film (top-contact) or were pre-patterned on the dielectric (bottom-contact).
-
-
Measurement:
-
The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer.
-
The transfer characteristics (drain current, I_D, versus gate voltage, V_G, at a constant source-drain voltage, V_D) and output characteristics (I_D versus V_D at various V_G) are recorded.
-
-
Mobility Calculation:
-
The field-effect mobility (μ) is typically calculated from the transfer characteristics in the saturation regime using the following equation:
-
I_D = (μ * C_i * W) / (2 * L) * (V_G - V_th)² where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and V_th is the threshold voltage. By plotting the square root of I_D versus V_G, the mobility can be extracted from the slope of the linear region.
-
-
References
3-Acetylthiophene: A Comparative Review of Its Applications Against Other Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene (B33073) scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for developing novel compounds with a wide array of applications. Among its many derivatives, 3-acetylthiophene serves as a critical building block, imparting unique physicochemical properties to the resulting molecules. This guide provides an objective comparison of the performance of this compound and its derivatives against other thiophene analogs in key applications, supported by experimental data and detailed methodologies.
Medicinal Chemistry: A Potent Pharmacophore in Drug Discovery
Thiophene derivatives are integral to numerous FDA-approved drugs and are actively researched for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The position of the acetyl group on the thiophene ring significantly influences the biological activity of the resulting compounds.
Anticancer Activity: A Tale of Two Isomers
Chalcones, a class of compounds synthesized from the Claisen-Schmidt condensation of an aldehyde and a ketone, have demonstrated significant cytotoxic activity against various cancer cell lines. Both 2-acetylthiophene (B1664040) and this compound are common precursors for synthesizing thiophene-based chalcones. While direct comparative studies are limited, available data suggests that the isomeric position of the acetyl group impacts the anticancer potency.
For instance, studies on chalcones derived from 2-acetylthiophene have shown potent activity against various cancer cell lines.[1] In a comparative context, the reactivity of the thiophene ring in this compound is generally higher towards further electrophilic substitution than that of 2-acetylthiophene.[2] This difference in reactivity can influence the ease of synthesis and the types of derivatives that can be readily prepared, indirectly affecting the landscape of anticancer compounds developed from each isomer.
Table 1: Comparative Anticancer Activity (IC50) of Thiophene Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative | 3-Furan-1-thiophene-based chalcone (B49325) (AM1) | MCF-7 (Breast) | 45.3 | [3] |
| 2-Acetylthiophene Derivative | 2-Aroyl-5-aminobenzo[b]thiophene (Compound 3c) | MNNG/HOS (Osteosarcoma) | 0.0026 | [4] |
| Other Thiophene Derivative | Thienopyrimidine (Compound 3b) | HepG2 (Liver) | 3.105 | [1] |
| Other Thiophene Derivative | Pyrrolothienopyrimidine (Compound 4c) | HepG2 (Liver) | 3.023 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[5][6][7][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives (e.g., 12.5, 25, 50, 100, and 200 µg/mL) and incubate for 24 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 575 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Broad Spectrum of Action
Thiophene derivatives have been extensively studied for their antibacterial and antifungal properties. The position of substituents on the thiophene ring plays a crucial role in determining the antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC) of Thiophene Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivative | Bis-chalcone pyrazoline derivative | S. aureus | Not specified, but showed better inhibition than chloramphenicol | [5] |
| 2-Acetylthiophene Derivative | Iminothiophene derivative 7 | P. aeruginosa | More potent than gentamicin | [9] |
| Other Thiophene Derivative | Thiophene-based chalcone (7c) | S. aureus | Not specified, but showed maximum potency | [10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]
-
Bacterial/Fungal Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the thiophene derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC determination by broth microdilution.
Materials Science: Building Blocks for Advanced Technologies
The unique electronic properties of the thiophene ring make its derivatives highly valuable in the development of organic electronic materials.
Organic Field-Effect Transistors (OFETs)
Thiophene-based polymers are widely used as the active semiconductor layer in OFETs due to their good charge transport characteristics. While specific data for this compound-based polymers is limited, research on poly(3-alkylthio)thiophenes provides insights into how modifications to the 3-position of the thiophene ring affect device performance.[6]
Table 3: Performance of Thiophene-Based Polymers in OFETs
| Polymer | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Poly(3-hexylthiophene) (P3HT) | 0.1 | 10⁶ | [16] |
| Poly[(3-(2-ethylhexylthio))thiophene] (P3EHTT) | 3x higher than P3EHT | - | [6] |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 0.8 | >10⁵ | [10] |
Experimental Protocol: Fabrication and Characterization of OFETs
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is typically used as the gate electrode and gate dielectric, respectively.
-
Source/Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are patterned on the substrate using photolithography and deposition techniques.
-
Semiconductor Deposition: The thiophene-based polymer is dissolved in a suitable solvent and deposited onto the substrate via spin-coating.
-
Annealing: The device is annealed to improve the crystallinity and morphology of the polymer film.
-
Characterization: The electrical characteristics of the OFET, such as charge carrier mobility and on/off ratio, are measured using a semiconductor parameter analyzer.[17]
Fabrication workflow for a top-contact, bottom-gate OFET.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also employed as emitters in OLEDs. The photophysical properties, such as fluorescence quantum yield, are critical for device performance. While there is a lack of specific data for this compound-based emitters, studies on other thiophene derivatives demonstrate their potential.
Table 4: Photophysical Properties and OLED Performance of Thiophene Derivatives
| Compound | Fluorescence Quantum Yield (%) | Max. External Quantum Efficiency (%) | Reference |
| DMB-TT-TPA | 86 (in solution), 41 (solid state) | 4.61 | [18] |
| Ir(ppy)₃ (for comparison) | - | ~24 |
Experimental Protocol: OLED Fabrication
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are thoroughly cleaned.
-
Hole Transport Layer (HTL) Deposition: A hole transport material, such as PEDOT:PSS, is spin-coated onto the ITO.
-
Emissive Layer (EML) Deposition: The thiophene-based emissive material is deposited via spin-coating or thermal evaporation.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer and a low work function metal cathode (e.g., Ca/Ag) are deposited via thermal evaporation.
-
Encapsulation: The device is encapsulated to protect it from oxygen and moisture.
-
Characterization: The electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency are measured.[14]
A simplified workflow for the fabrication of a solution-processed OLED.
Corrosion Inhibition
Thiophene derivatives have shown promise as corrosion inhibitors for metals in acidic environments. The heteroatom and π-electrons in the thiophene ring facilitate adsorption onto the metal surface, forming a protective layer.
While data for this compound is scarce, studies on 2-acetylthiophene derivatives have demonstrated high inhibition efficiencies. For example, 2-acetylthiophene thiosemicarbazone (2-AT) exhibited up to 96% inhibition efficiency for mild steel in 1 M HCl.[19] A comparative study on 2-ethylamine thiophene and 3-ethylamine thiophene showed that the 2-substituted derivative had a slightly higher inhibition efficiency (98% at 5x10⁻³M) than the 3-substituted one.[20] This suggests that the position of the functional group on the thiophene ring influences the adsorption process and, consequently, the corrosion inhibition performance.
Table 5: Corrosion Inhibition Efficiency of Thiophene Derivatives
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |
| 2-Acetylthiophene thiosemicarbazone | Mild Steel | 1 M HCl | 96 | [19] |
| 2-Ethylamine thiophene | Steel | 0.5 M H₂SO₄ | 98 | [20] |
| Thiophene-3-carbohydrazide derivatives | Low Carbon Steel | HCl | 98.26 | [21] |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study
-
Specimen Preparation: Mild steel specimens are cleaned, polished, and weighed.
-
Immersion: The specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the thiophene inhibitor for a specific duration.
-
Cleaning and Weighing: After the immersion period, the specimens are removed, cleaned to remove corrosion products, and reweighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate and the inhibition efficiency of the thiophene derivative.[19]
Conclusion
This compound is a valuable and versatile building block in both medicinal chemistry and materials science. While direct, comprehensive comparative data against other thiophene derivatives is still emerging, the available evidence highlights the significant impact of the acetyl group's position on the biological activity and reactivity of the thiophene scaffold. In anticancer and antimicrobial applications, derivatives of this compound show promising activity, although direct comparisons of potency with 2-acetylthiophene derivatives are often complicated by differing experimental conditions. In the realm of organic electronics and corrosion inhibition, there is a clear opportunity for further research to explore the potential of this compound-based materials and directly compare their performance with their 2-substituted counterparts. The detailed protocols and comparative data presented in this guide provide a foundation for researchers to build upon in the design and evaluation of novel thiophene-based compounds for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. anjs.edu.iq [anjs.edu.iq]
- 6. texaschildrens.org [texaschildrens.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. mdpi.com [mdpi.com]
- 10. cui.umn.edu [cui.umn.edu]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Performance Showdown: 3-Acetylthiophene Derivatives in OFETs vs. OLEDs
A Comparative Guide for Researchers
3-Acetylthiophene stands as a versatile chemical building block, crucial in the synthesis of advanced organic semiconducting materials. While not typically used in its monomeric form, its derivatives, particularly conjugated polymers like Poly(3-hexylthiophene) (P3HT), are cornerstone materials in the field of organic electronics. This guide provides an objective comparison of the performance of these thiophene-based materials in two primary applications: Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs), supported by experimental data and detailed protocols for device fabrication.
Comparative Performance Analysis
Analysis of extensive research indicates that polymers derived from this compound, most notably P3HT, demonstrate significantly higher performance and are more widely optimized for OFET applications than for OLEDs. In OFETs, the high charge carrier mobility and excellent on/off ratios of materials like P3HT make them ideal for use as the active channel semiconductor. The ordered, crystalline structure that P3HT can adopt through processing is highly conducive to efficient charge transport across the transistor channel.
In contrast, while thiophene-based polymers are used in OLEDs, they often serve as hole-transport layers or are incorporated into more complex copolymers to tune the emissive properties. As primary emitters, they face challenges in achieving the high photoluminescence quantum efficiency, color purity, and long-term stability required for competitive display and lighting applications. The performance metrics for thiophene-based materials in OLEDs are generally more modest compared to state-of-the-art phosphorescent or thermally activated delayed fluorescence (TADF) emitters.
Performance in Organic Field-Effect Transistors (OFETs)
Poly(3-hexylthiophene) is a benchmark semiconductor for OFETs due to its solution processability and high hole mobility. The performance is highly dependent on the polymer's regioregularity, molecular weight, and the processing conditions used to fabricate the thin film.
Table 1: Quantitative Performance Data of P3HT-based OFETs
| Polymer | Device Architecture | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| P3HT (High Regioregularity, Mn: 40K) | Top-Contact, Bottom-Gate | 0.1 | 9 x 10⁴ | Not Reported |
| P3HT | Top-Contact, Bottom-Gate | 0.14 | Not Reported | Not Reported |
| P3HT | Bottom-Gate, Bottom-Contact | 7.3 x 10⁻³[1] | Not Reported | Not Reported |
| P3HT (Thermally Cured PVP Dielectric) | Not Specified | ~ 0.1[2] | 1.2 x 10⁴[2] | Not Reported |
| P3HT (Photo-Cured PVP Dielectric) | Not Specified | 0.06[2] | 3.0 x 10⁴[2] | Not Reported |
Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, thiophene (B33073) derivatives are often part of a copolymer structure, combined with other units like fluorene (B118485) or benzotriazole, to achieve desired emission colors and improve device efficiency. The data below is for such representative copolymers, as data for pure P3HT as an emitter is less common and generally shows lower performance.
Table 2: Representative Performance Data of Thiophene-Based Copolymers in OLEDs
| Polymer System | Max. Luminance [cd/m²] | Max. Current Efficiency [cd/A] | External Quantum Efficiency (EQE) [%] | Emission Color |
| Fluorene-Thienothiophene Copolymer (P2) | 6000[3] | 2.7[3] | Not Reported | Green[3] |
| Fluorene-Benzotriazole-Thiophene Copolymer (TP2) | 243[4][5] | 1.38[4][5] | Not Reported | Yellow[4][5] |
| Thienothiophene-Triphenylamine-Boron Small Molecule | 752[6] | 10.6[6] | 4.61[6] | Green[6] |
Experimental Protocols & Workflows
Detailed methodologies are critical for reproducing and building upon published results. Below are representative protocols for the fabrication of solution-processed OFETs and OLEDs using thiophene-based polymers.
Protocol 1: Fabrication of a P3HT-based OFET
This protocol describes a typical bottom-gate, top-contact OFET fabrication process.
-
Substrate Cleaning: A heavily doped silicon wafer with a 300 nm thermally grown SiO₂ layer (n⁺⁺-Si/SiO₂) is used as the substrate and gate electrode. The substrate is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol (B130326) for 10 minutes each. It is then dried with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the semiconductor/dielectric interface, the SiO₂ surface is treated with a self-assembled monolayer (SAM). This is often done by immersing the substrate in a toluene (B28343) solution of octyltrichlorosilane (OTS) for several hours in a nitrogen atmosphere.
-
Semiconductor Deposition: A solution of P3HT (e.g., 10 mg/mL in chloroform (B151607) or 1,2,4-Trichlorobenzene) is prepared.[7] The P3HT solution is then spin-coated onto the OTS-treated substrate at a speed of 1500-2000 rpm for 60 seconds to form a thin film.[1]
-
Annealing: The substrate with the P3HT film is annealed on a hotplate (e.g., at 90-110°C) for 10-60 minutes to improve crystallinity and charge transport properties.[1] This step is typically performed in a nitrogen-filled glovebox.
-
Electrode Deposition: Source and drain electrodes (typically Gold, Au) are deposited on top of the P3HT film through a shadow mask via thermal evaporation. A common channel length and width are 50 µm and 1.5 mm, respectively.
-
Characterization: The electrical characteristics (transfer and output curves) are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., nitrogen glovebox).[8]
Protocol 2: Fabrication of a Polymer-based OLED (PLED)
This protocol outlines a standard procedure for creating a multilayer, solution-processed PLED.
-
Substrate Preparation: An Indium Tin Oxide (ITO)-coated glass substrate is used as the transparent anode. The substrate is patterned using photolithography and etching. It is then cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: An aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface to create a film of approximately 20-40 nm.[3] The film is then baked on a hotplate (e.g., 120-150°C) to remove residual water.
-
Emissive Layer (EML) Deposition: The thiophene-based emissive polymer is dissolved in an organic solvent like toluene or chloroform. This solution is spin-coated on top of the PEDOT:PSS layer to form a film of around 80-100 nm.[3] This step, and all subsequent steps, are performed in an inert glovebox environment.
-
Cathode Deposition: A low work function metal (e.g., Calcium, Ca) followed by a more stable capping layer (e.g., Aluminum, Al or Silver, Ag) is deposited by thermal evaporation through a shadow mask to define the active area of the pixels.[3]
-
Encapsulation: To prevent degradation from oxygen and moisture, the device is encapsulated using a glass lid and UV-cured epoxy in the glovebox.
-
Characterization: The current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the device are measured using a source meter combined with a calibrated photodiode or spectroradiometer.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the fabrication processes described above.
Caption: Workflow for a typical P3HT-based OFET fabrication process.
References
- 1. Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer | MDPI [mdpi.com]
- 2. High-performance poly(3-hexylthiophene) transistors with thermally cured and photo-cured PVP gate dielectrics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducibility of 3-Acetylthiophene Synthesis Methods
For researchers and professionals in drug development and organic synthesis, the reliable synthesis of key intermediates is paramount. 3-Acetylthiophene is a valuable building block in the preparation of various pharmaceuticals. However, the reproducibility of its synthesis can vary significantly depending on the chosen method. This guide provides an objective comparison of published methods for the synthesis of this compound, with a focus on experimental protocols and data to inform decisions on methodological reliability and scalability.
Comparison of Synthetic Methods
The synthesis of this compound is most commonly approached via multi-step pathways, as direct Friedel-Crafts acylation of the thiophene (B33073) ring is highly regioselective for the 2-position.[1] This inherent reactivity of the thiophene nucleus makes the synthesis of the 3-substituted isomer a more complex challenge. Below, we compare two prominent methods found in the literature: a two-step Grignard coupling followed by oxidation, and a palladium-catalyzed Heck reaction.
| Parameter | Method 1: Grignard Coupling and Oxidation | Method 2: Heck Reaction |
| Starting Material | 3-Bromothiophene (B43185) | 3-Halothiophene (e.g., 3-Bromothiophene) |
| Key Reagents | Bromoethane (B45996) Grignard reagent, Bis(triphenylphosphine)nickel dichloride, Potassium permanganate (B83412) | Vinyl ether, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base |
| Number of Steps | Two | One (plus hydrolysis) |
| Reported Yield | Not explicitly stated in patent for the final product, but the process is designed for industrial scale. | Can be high, but is dependent on catalyst system and reaction conditions. |
| Reaction Conditions | Grignard: Reflux in ether; Oxidation: Heating up to 90°C.[2] | Typically requires elevated temperatures (e.g., 100-120°C).[3] |
| Purification | Vacuum distillation for the intermediate, filtration and recrystallization for the final product.[2] | Column chromatography.[3] |
| Potential Reproducibility Challenges | Grignard reactions are sensitive to moisture and air, requiring strictly anhydrous conditions. The oxidation step with KMnO₄ can sometimes be difficult to control and may lead to over-oxidation. | The efficiency and reproducibility of the Heck reaction are highly dependent on the quality of the palladium catalyst, the ligand, and the specific reaction conditions. Catalyst deactivation can be an issue. |
Experimental Protocols
Method 1: Synthesis via Grignard Coupling and Subsequent Oxidation
This method, detailed in patent literature, is a two-step process designed for larger-scale production.[2]
Step 1: Synthesis of 3-Ethylthiophene (B160659)
-
To a reactor containing 3-bromothiophene and a catalytic amount of bis(triphenylphosphine)nickel dichloride in anhydrous diethyl ether, slowly add bromoethane Grignard reagent under cooling.
-
Following the addition, the mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the reaction is hydrolyzed.
-
The organic layer is separated, dried, and the solvent is removed by evaporation.
-
The crude 3-ethylthiophene is purified by vacuum distillation.
Step 2: Oxidation to this compound
-
To a solution of magnesium nitrate (B79036) in water, add the purified 3-ethylthiophene.
-
While heating and stirring, add potassium permanganate powder in portions.
-
After the addition is complete, continue stirring and raise the temperature to 90°C.
-
The hot mixture is filtered to remove manganese dioxide, and the precipitate is washed with boiling water.
-
The combined filtrates are cooled to allow the product to precipitate.
-
The solid this compound is collected by filtration and dried under reduced pressure.
Method 2: Synthesis via Heck Reaction
The Heck reaction provides a more direct route to an acetyl group precursor. The general protocol involves the palladium-catalyzed coupling of a halo-thiophene with a vinyl ether, followed by acidic hydrolysis of the resulting enol ether to yield the ketone.
General Protocol:
-
In a dry reaction flask under an inert atmosphere, combine 3-bromothiophene, a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., triphenylphosphine).
-
Add an anhydrous solvent (e.g., DMF or toluene) and a base (e.g., potassium carbonate or triethylamine).
-
Add the vinyl ether (e.g., n-butyl vinyl ether) to the mixture.
-
Heat the reaction mixture to 100-120°C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
The organic layer is dried and concentrated.
-
The crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to convert the enol ether to this compound.
-
The final product is purified by column chromatography.
Characterization and Analytical Techniques
The identity and purity of synthesized this compound are typically confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule, showing the characteristic peaks for the acetyl group and the thiophene ring protons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₆H₆OS.
-
Infrared (IR) Spectroscopy: Shows the characteristic absorption band for the carbonyl group (C=O) of the ketone.
-
Melting Point: The melting point of the purified solid can be compared to the literature value (57-62 °C) as an indicator of purity.
Reproducibility and Scalability
Method 1 (Grignard/Oxidation): While Grignard reactions require careful control of experimental conditions to ensure reproducibility, they are a well-established and scalable synthetic tool.[4][5] The subsequent oxidation with potassium permanganate is a classic transformation, and the protocol described in the patent is geared towards industrial production, suggesting that with proper process control, it can be a reproducible method.[2] The multi-step nature, however, can lead to a cumulative loss of yield.
Method 2 (Heck Reaction): The Heck reaction is a powerful C-C bond-forming reaction, but its reproducibility can be sensitive to several factors, including the purity of reagents, the quality of the catalyst, and the precise reaction conditions.[6][7] Catalyst poisoning or deactivation can lead to incomplete reactions and variable yields. However, for smaller-scale laboratory syntheses, it offers a more direct route. Optimization of the catalyst system and reaction parameters is often necessary to achieve consistent results.
Diagrams
Caption: Workflow for the synthesis of this compound via Grignard coupling and oxidation.
Caption: Generalized workflow for the synthesis of this compound via the Heck reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CN102690255B - Preparation method of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis vs. Spectroscopic Methods: A Comparative Guide to Confirming the Empirical Formula of 3-Acetylthiophene
For researchers, scientists, and professionals in drug development, the accurate determination of a compound's empirical formula is a foundational step in chemical characterization. This guide provides a comparative analysis of elemental analysis and mass spectrometry for confirming the empirical formula of 3-Acetylthiophene, a key building block in various pharmaceutical syntheses.
The empirical formula, representing the simplest whole-number ratio of atoms of each element in a compound, is a critical piece of data that validates the identity and purity of a synthesized molecule. For this compound (C₆H₆OS), this fundamental verification is paramount. This guide outlines the experimental protocols for elemental analysis and discusses mass spectrometry as a powerful alternative, presenting the data in a clear, comparative format to aid researchers in their analytical workflow.
Theoretical vs. Experimental Composition
The theoretical elemental composition of this compound, derived from its molecular formula C₆H₆OS, provides the benchmark against which experimental results are measured.
| Element | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 57.12 |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.79 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 12.68 |
| Sulfur (S) | 32.065 | 1 | 32.065 | 25.41 |
| Total | 126.178 | 100.00 |
Comparison of Analytical Methods
Elemental analysis by combustion and high-resolution mass spectrometry are two common methods for empirical formula determination. Each offers distinct advantages and provides complementary information.
| Feature | Elemental Analysis (Combustion) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the percentage of C, H, N, and S.[1][2] Oxygen is typically determined separately by pyrolysis. | The molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.[3] |
| Data Output | Percentage composition of elements (C, H, N, S, O). | Exact mass of the molecular ion.[3] |
| Typical Accuracy | ± 0.3-0.4% absolute deviation from the theoretical value.[4] | High accuracy, often to within 5 ppm (parts per million) of the theoretical mass. |
| Sample Requirement | Typically requires a few milligrams of a pure, dry, and powdered sample.[4] | Requires a very small amount of sample, often in the microgram to nanogram range. |
| Inference of Formula | The percentage composition is used to calculate the simplest whole-number ratio of atoms. | The highly accurate mass is used to determine a unique molecular formula. |
Experimental Protocol: Elemental Analysis of this compound via Combustion
This protocol outlines the standard procedure for determining the elemental composition of this compound using a modern CHNS analyzer.
1. Sample Preparation:
-
Ensure the this compound sample is pure and thoroughly dried to remove any residual solvents.
-
Grind the crystalline sample into a fine, homogenous powder to ensure complete combustion.
-
Accurately weigh approximately 2-3 mg of the powdered sample into a tin capsule.
2. Instrument Setup and Calibration:
-
Set up the CHNS elemental analyzer according to the manufacturer's instructions.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This calibration is crucial for accurate quantification.
3. Combustion and Analysis:
-
The weighed sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) with a constant stream of pure oxygen.[2]
-
This compound combusts to form carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂).
-
The combustion gases are passed through a series of columns and detectors. A thermal conductivity detector (TCD) is commonly used to quantify the gases.
-
The instrument's software calculates the percentage of carbon, hydrogen, and sulfur based on the detector signals and the initial sample weight.
4. Data Interpretation:
-
Compare the experimentally determined percentages of C, H, and S to the theoretical values for C₆H₆OS.
-
The results should fall within an acceptable error margin, typically ±0.4%, to confirm the empirical formula.[4]
Below is a workflow diagram illustrating the process of confirming an empirical formula using elemental analysis.
Caption: Workflow for confirming the empirical formula using elemental analysis.
Alternative Method: High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent molecule, which can often be used to deduce the molecular formula directly.[5] For this compound, the theoretical monoisotopic mass is 126.0139 Da. An HRMS instrument can measure this mass with enough accuracy to distinguish it from other possible molecular formulas with the same nominal mass.
The workflow for empirical formula confirmation using HRMS is depicted below.
Caption: Workflow for confirming the empirical formula using HRMS.
By employing these rigorous analytical techniques, researchers can confidently verify the empirical formula of this compound, ensuring the integrity of their subsequent research and development activities.
References
Safety Operating Guide
Proper Disposal of 3-Acetylthiophene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 3-Acetylthiophene (CAS No. 1468-83-3), a ketone and thiophene (B33073) derivative, adherence to proper disposal protocols is essential to mitigate risks and maintain a safe working environment. This guide provides a step-by-step operational plan for the proper disposal of this compound.
Immediate Safety Considerations
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to prevent skin exposure.[1][2] |
| Respiratory | Use only in a well-ventilated area or within a certified chemical fume hood to avoid breathing dust or vapors.[1][2] A NIOSH/MSHA approved respirator may be required if exposure limits are exceeded.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3] Do not attempt to dispose of this chemical down the drain or in regular trash. The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, necessitating professional disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused solid this compound, contaminated items (e.g., weigh boats, spatulas, gloves, and paper towels) in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
Whenever possible, segregate halogenated and non-halogenated solvent waste.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glassware contaminated with this compound, should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
2. Container Management:
-
Material Compatibility: Waste containers must be made of a material compatible with ketones and thiophenes, such as high-density polyethylene (B3416737) (HDPE) or glass. Avoid using metal containers for corrosive materials, though this compound itself is not classified as corrosive.
-
Labeling: All waste containers must be clearly and securely labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards: "Harmful," "Irritant".
-
The date of waste accumulation.
-
-
Container Condition: Ensure containers are in good condition, free from leaks, and have a secure, tightly fitting lid. Keep containers closed except when adding waste.
3. Storage of Waste:
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
This area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][4]
-
Store incompatible waste types separately to prevent accidental reactions.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.
Emergency Procedures for Spills
In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE.
-
Containment: For solid spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.
-
For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Acetylthiophene
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 3-Acetylthiophene, ensuring the well-being of laboratory personnel and the integrity of your research.
Synonyms: Methyl 3-thienyl ketone, 1-(thiophen-3-yl)ethan-1-one[1]
Immediate Safety Concerns
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is imperative to use this chemical only in well-ventilated areas and to take all necessary precautions to avoid exposure.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may also be necessary.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] A complete suit protecting against chemicals may be required depending on the concentration and amount of the substance being handled.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[2] |
Quantitative Data Summary
| Property | Value |
| CAS Number | 1468-83-3[2] |
| Molecular Formula | C6H6OS[5] |
| Molecular Weight | 126.18 g/mol [4][5] |
| Appearance | White to light yellow to dark green powder to crystal. |
| Melting Point | 57-62 °C (lit.)[6] |
| Boiling Point | 208-210 °C/748 mmHg (lit.)[6] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]
Handling and Use
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.
-
Avoidance: Avoid contact with skin and eyes.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.
First Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
If on Skin: Wash with plenty of soap and water.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2] Wash contaminated clothing before reuse.[2]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Get medical attention.[2]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2]
Spill Response
In the event of a spill, follow the established laboratory protocol for chemical spills. Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material and dispose of it as hazardous waste.
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains.[4]
Visual Workflow Guides
The following diagrams provide a clear, visual representation of key safety and decision-making processes when working with this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Spill Response Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
